AC-SDKP-NH2
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
194484-75-8 |
|---|---|
Molecular Formula |
C20H34N6O8 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
(3S)-3-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-4-[[(2S)-6-amino-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C20H34N6O8/c1-11(28)23-14(10-27)19(33)25-13(9-16(29)30)18(32)24-12(5-2-3-7-21)20(34)26-8-4-6-15(26)17(22)31/h12-15,27H,2-10,21H2,1H3,(H2,22,31)(H,23,28)(H,24,32)(H,25,33)(H,29,30)/t12-,13-,14-,15-/m0/s1 |
InChI Key |
ACMIBWBOUYXHMF-AJNGGQMLSA-N |
Isomeric SMILES |
CC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)N |
Canonical SMILES |
CC(=O)NC(CO)C(=O)NC(CC(=O)O)C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
The Multifaceted Mechanism of Action of N-Acetyl-Seryl-Aspartyl-Lysyl-Proline (Ac-SDKP-NH2): An Anti-Inflammatory and Anti-Fibrotic Peptide
Central Point, City — The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP-NH2), hereafter referred to as Ac-SDKP, is an endogenous peptide with potent anti-inflammatory and anti-fibrotic properties.[1][2] Its mechanism of action is complex, involving the modulation of key signaling pathways that regulate cellular proliferation, inflammation, and extracellular matrix deposition. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the therapeutic potential of Ac-SDKP, with a focus on its effects in cardiovascular and renal diseases.
Ac-SDKP is naturally present in bodily fluids and tissues and is generated from the enzymatic cleavage of its precursor, thymosin β4 (Tβ4).[3][4][5] Its degradation is primarily mediated by the angiotensin-converting enzyme (ACE), which cleaves it into an inactive form.[6][7] Consequently, ACE inhibitors increase the bioavailability of Ac-SDKP, contributing to their anti-fibrotic and anti-inflammatory effects.[2][6][7]
I. Anti-Fibrotic Mechanisms of Ac-SDKP
Fibrosis, characterized by the excessive accumulation of extracellular matrix, is a hallmark of many chronic diseases. Ac-SDKP exerts its anti-fibrotic effects through multiple pathways, primarily by targeting fibroblast activity and the signaling cascades that promote collagen synthesis.
A. Inhibition of Fibroblast Proliferation and Collagen Synthesis
Ac-SDKP directly inhibits the proliferation of fibroblasts, the primary cell type responsible for collagen production.[6][8] Studies have shown that Ac-SDKP can halt the entry of fibroblasts into the S phase of the cell cycle, maintaining them in the G0/G1 phase.[8] This anti-proliferative effect is crucial in preventing the expansion of the fibroblast population at sites of injury and inflammation. Furthermore, Ac-SDKP attenuates collagen synthesis in fibroblasts.[6][7]
B. Modulation of the Transforming Growth Factor-β (TGF-β) Signaling Pathway
The TGF-β signaling pathway is a central regulator of fibrosis. Ac-SDKP has been shown to interfere with this pathway at multiple levels. It can reduce the expression of TGF-β itself and inhibit the phosphorylation and nuclear translocation of its downstream effectors, the Smad proteins (Smad2 and Smad3).[7][9] By inhibiting Smad activation, Ac-SDKP effectively blocks the transcription of pro-fibrotic genes, including those encoding for collagens and other extracellular matrix components.[9] Additionally, Ac-SDKP can decrease the expression of connective tissue growth factor (CTGF), a downstream mediator of TGF-β's pro-fibrotic effects.[7]
C. Regulation of Matrix Metalloproteinases (MMPs) and Tissue Inhibitors of Metalloproteinases (TIMPs)
The balance between MMPs, which degrade the extracellular matrix, and their inhibitors, TIMPs, is critical in tissue remodeling. An imbalance in favor of TIMPs contributes to fibrosis. Ac-SDKP has been shown to modulate the expression of MMP-1 and TIMP-1, suggesting a role in restoring a healthier balance in extracellular matrix turnover.[10]
D. Attenuation of other Pro-Fibrotic Signaling Pathways
Beyond the TGF-β pathway, Ac-SDKP has been shown to inhibit other signaling cascades implicated in fibrosis. For instance, it can block the phosphorylation of p42/44 mitogen-activated protein kinase (MAPK), a pathway involved in cell proliferation and collagen synthesis.[9]
II. Anti-Inflammatory Mechanisms of Ac-SDKP
Chronic inflammation is a key driver of fibrosis and tissue damage. Ac-SDKP exhibits significant anti-inflammatory properties by modulating the infiltration and activity of various immune cells.
A. Inhibition of Inflammatory Cell Infiltration
Ac-SDKP has been demonstrated to reduce the infiltration of inflammatory cells, such as macrophages and mast cells, into injured tissues.[7][8] In the context of myocardial infarction, Ac-SDKP specifically reduces the number of pro-inflammatory M1 macrophages without affecting the pro-resolution M2 macrophages.[11] This selective modulation of macrophage phenotype is crucial for promoting tissue repair and resolving inflammation.
B. Reduction of Pro-Inflammatory Cytokines
The anti-inflammatory effects of Ac-SDKP are also mediated by its ability to decrease the expression of pro-inflammatory cytokines. As mentioned earlier, it reduces the expression of TGF-β, a pleiotropic cytokine with both pro-inflammatory and pro-fibrotic roles.[7][8]
III. Quantitative Data Summary
The following tables summarize the quantitative data from key studies investigating the effects of Ac-SDKP.
| Parameter | Model | Treatment Group | Control Group | Result | Reference |
| Plasma Ac-SDKP Concentration | Angiotensin II-infused rats | Ang II + Captopril | Ang II | 5-fold increase | [7] |
| Plasma Ac-SDKP Concentration | Angiotensin II-infused rats | Ang II + Ac-SDKP (400 µg/kg/day) | Ang II | 4-fold increase | [7] |
| Plasma Ac-SDKP Concentration | Angiotensin II-infused rats | Ang II + Ac-SDKP (800 µg/kg/day) | Ang II | 10-fold increase | [7] |
| Left Ventricle Macrophage Infiltration | Angiotensin II-infused rats | Ang II + Captopril | Ang II + Vehicle | Significant decrease (P < 0.001) | [7] |
| Left Ventricle Macrophage Infiltration | Angiotensin II-infused rats | Ang II + Ac-SDKP | Ang II + Vehicle | Significant decrease (P < 0.001) | [7] |
| Left Ventricle Mast Cell Infiltration | Angiotensin II-infused rats | Ang II + Captopril | Ang II + Vehicle | Significant decrease (P < 0.001) | [7] |
| Left Ventricle Mast Cell Infiltration | Angiotensin II-infused rats | Ang II + Ac-SDKP | Ang II + Vehicle | Significant decrease (P < 0.001) | [7] |
| Parameter | Model | Treatment Group | Control Group | Result | Reference |
| Total Collagen Content (µg/mg) | Rats with heart failure post-MI (Prevention) | Ac-SDKP | Vehicle | 15.0 ± 0.7 | 23.7 ± 0.9 (P < 0.01) |
| Total Collagen Content (µg/mg) | Rats with heart failure post-MI (Reversal) | Ac-SDKP | Vehicle | 14.4 ± 1.6 | 22.6 ± 2.2 (P < 0.01) |
| Infiltrating Macrophages (/mm²) | Rats with heart failure post-MI (Prevention) | Ac-SDKP | Vehicle | 170.2 ± 9.2 | 264.7 ± 8.1 (P < 0.001) |
| Infiltrating Macrophages (/mm²) | Rats with heart failure post-MI (Reversal) | Ac-SDKP | Vehicle | 153.1 ± 8.5 | 257.5 ± 9.1 (P < 0.001) |
| TGF-β-positive cells (/mm²) | Rats with heart failure post-MI (Prevention) | Ac-SDKP | Vehicle | 129.6 ± 5.7 | 195.6 ± 8.4 (P < 0.01) |
| TGF-β-positive cells (/mm²) | Rats with heart failure post-MI (Reversal) | Ac-SDKP | Vehicle | 130.7 ± 10.8 | 195.6 ± 8.4 (P < 0.01) |
| Cardiac Rupture Incidence | Mice post-myocardial infarction | Ac-SDKP | Vehicle | 27.3% (12 of 44) | 51.0% (26 of 51) |
| Mortality Rate | Mice post-myocardial infarction | Ac-SDKP | Vehicle | 31.8% (14 of 44) | 56.9% (29 of 51) |
IV. Experimental Protocols
A. Animal Models and Treatment
Angiotensin II-Induced Hypertension Model:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Rats were infused with Angiotensin II (750 µg/kg/day) via subcutaneous osmotic mini-pumps for 4 weeks.
-
Treatment Groups:
-
Control
-
Ang II + vehicle
-
Ang II + captopril (100 mg/kg/day in drinking water)
-
Ang II + Ac-SDKP (400 µg/kg/day, s.c.)
-
Ang II + Ac-SDKP (800 µg/kg/day, s.c.)
-
-
Analysis: Measurement of blood pressure, left ventricular hypertrophy, cell proliferation (Ki-67 staining), inflammatory cell infiltration (immunohistochemistry for macrophages and mast cells), cytokine expression (TGF-β and CTGF), and collagen deposition (picrosirius red staining).[7][12]
Myocardial Infarction-Induced Heart Failure Model:
-
Animals: Male Sprague-Dawley rats.
-
Procedure: Myocardial infarction was induced by ligation of the left anterior descending coronary artery.
-
Treatment Protocols:
-
Prevention: Ac-SDKP or vehicle was administered immediately after MI for 4 months.
-
Reversal: Ac-SDKP or vehicle was administered starting 2 months after MI for 2 months.
-
-
Analysis: Assessment of cardiac function (echocardiography), collagen content (hydroxyproline assay), inflammatory cell infiltration (immunohistochemistry for macrophages), and TGF-β expression.[8]
B. In Vitro Assays
Fibroblast Proliferation Assay:
-
Cells: Primary cardiac fibroblasts isolated from adult rats.
-
Procedure: Cells were cultured and treated with Ac-SDKP. Proliferation was assessed by measuring the incorporation of ³H-thymidine.[6]
Collagen Synthesis Assay:
-
Cells: Primary cardiac fibroblasts.
-
Procedure: Cells were treated with Ac-SDKP, and collagen synthesis was quantified by measuring the incorporation of ³H-proline or by using a hydroxyproline assay.[6]
V. Signaling Pathways and Workflows
References
- 1. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tβ4–Ac-SDKP pathway: Any relevance for the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Review on biological effects and mechanism of Ac-SDKP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antifibrotic Effects of N-Acetyl-Seryl-Aspartyl-Lysyl-Proline on the Heart and Kidney in Aldosterone-Salt Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Role of Tβ4-POP-Ac-SDKP Axis in Organ Fibrosis [mdpi.com]
- 10. Influence of the interaction between Ac-SDKP and Ang II on the pathogenesis and development of silicotic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ac-SDKP decreases mortality and cardiac rupture after acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
AC-SDKP-NH2: A Technical Overview of Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-seryl-aspartyl-lysyl-proline amide (AC-SDKP-NH2), also known as Ac-SDKP, Seraspenide, or Goralatide, is a naturally occurring tetrapeptide with potent anti-inflammatory and anti-fibrotic properties.[1][2] Endogenously, it is generated from the N-terminus of thymosin beta-4 (Tβ4) through enzymatic cleavage.[3][4][5] this compound is a key regulator in several physiological and pathological processes, including hematopoiesis, angiogenesis, and tissue remodeling, making it a molecule of significant interest for therapeutic development.[2][4][6] This technical guide provides a comprehensive overview of the structure, chemical properties, and biological functions of this compound, along with detailed experimental protocols and pathway diagrams.
Structure and Chemical Properties
This compound is a tetrapeptide with the sequence Ac-Ser-Asp-Lys-Pro-NH2. The N-terminus is acetylated, and the C-terminus is amidated, which contributes to its stability.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C20H34N6O8 | [1][2] |
| Molecular Weight | 486.53 g/mol | [1][2] |
| IUPAC Name | (S)-3-((S)-2-acetamido-3-hydroxypropanamido)-4-(((S)-6-amino-1-((S)-2-carbamoylpyrrolidin-1-yl)-1-oxohexan-2-yl)amino)-4-oxobutanoic acid | [1] |
| Synonyms | Ac-SDKP, this compound, N-Acetyl-L-seryl-L-alpha-aspartyl-L-lysyl-L-prolinamide, Seraspenide, Goralatide | [1][4] |
| Half-life in circulation | 4.5 minutes | [1][7] |
| Isoelectric Point (pI) | Estimated ~6.0-6.5 | |
| Solubility | Soluble in water and DMSO | [8] |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C | [1][2] |
Note: The isoelectric point is an estimation based on the pKa values of the constituent amino acids and terminal modifications.
Biological Activity and Signaling Pathways
This compound exhibits a range of biological activities, primarily centered around its anti-inflammatory and anti-fibrotic effects. It is a negative regulator of hematopoietic stem cell proliferation and plays a role in the immune response.[4][6]
Anti-fibrotic Mechanism via TGF-β/Smad Pathway Inhibition
One of the most well-characterized mechanisms of action for this compound is its inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key driver of fibrosis. This compound has been shown to inhibit the phosphorylation of Smad2, a critical downstream mediator in the TGF-β cascade.[9] By doing so, it prevents the translocation of the Smad complex to the nucleus and subsequent transcription of pro-fibrotic genes.
Experimental Protocols
Enzymatic Release of this compound from Thymosin β4
This compound is endogenously produced from Thymosin β4 (Tβ4) by a two-step enzymatic process involving meprin-α and prolyl oligopeptidase (POP).[3][4][5]
References
- 1. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. benchchem.com [benchchem.com]
- 4. Tβ4–Ac-SDKP pathway: Any relevance for the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thymosin β4 and its degradation product, Ac-SDKP, are novel reparative factors in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mass spectrometric quantification of AcSDKP-NH2 in human plasma and urine and comparison with an immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ac-SDKP peptide [novoprolabs.com]
- 8. researchgate.net [researchgate.net]
- 9. Ac-SDKP inhibits transforming growth factor-beta1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Degradation of Ac-SDKP-NH2
The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is a naturally occurring peptide that has garnered significant interest for its anti-inflammatory and anti-fibrotic properties.[1][2] This technical guide provides a comprehensive overview of the endogenous synthesis and degradation pathways of its amidated form, this compound, along with methodologies for its chemical synthesis and experimental analysis.
Endogenous Synthesis Pathway
The biosynthesis of Ac-SDKP is a multi-step enzymatic process that begins with the precursor protein, Thymosin β4 (Tβ4).[2][3] Tβ4 is a 43-amino acid peptide from which Ac-SDKP, corresponding to its N-terminal sequence, is liberated.[1][4] The synthesis involves the sequential action of two key enzymes.
Initially, it was hypothesized that enzymes like endoproteinase asp-N could be responsible, but this enzyme is not present in mammals.[5][6] Subsequent research has elucidated a two-step pathway involving meprin-α and prolyl oligopeptidase (POP).[1][3]
-
Initial Cleavage by Meprin-α : The full-length Tβ4 peptide (43 amino acids) is too large to be processed by prolyl oligopeptidase, which can only hydrolyze peptides shorter than 30 amino acids.[1][3][7] The metalloprotease meprin-α first cleaves Tβ4 into smaller intermediate peptides.[3][4]
-
Release by Prolyl Oligopeptidase (POP) : These intermediate peptides then serve as substrates for POP, a serine protease.[4] POP cleaves the peptide bond at the C-terminal end of the proline residue, releasing the final Ac-SDKP tetrapeptide.[3][5]
The entire process is a tightly regulated cascade essential for maintaining physiological levels of this potent signaling molecule.
Degradation Pathway
Ac-SDKP has a remarkably short half-life in circulation, estimated to be around 4.5 minutes.[1] This rapid turnover is primarily due to its degradation by a single key enzyme.
-
Angiotensin-Converting Enzyme (ACE) : Ac-SDKP is almost exclusively hydrolyzed and inactivated by the N-terminal catalytic domain of angiotensin-converting enzyme (ACE).[5][6][8] This enzyme cleaves the Pro-NH2 bond, rendering the peptide inactive.
The critical role of ACE in Ac-SDKP degradation has significant therapeutic implications. The administration of ACE inhibitors, such as captopril or lisinopril, blocks this degradation pathway.[1][8] This leads to a four- to five-fold increase in the plasma and tissue concentrations of endogenous Ac-SDKP, which is believed to contribute to the anti-fibrotic and cardioprotective effects of these drugs.[1][4][8]
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo studies, demonstrating the enzymatic regulation of Ac-SDKP levels.
Table 1: Effect of Prolyl Oligopeptidase (POP) Inhibition on Endogenous Ac-SDKP Levels in Rats
| Tissue | Vehicle Control | POP Inhibitor (S17092) | Percent Decrease |
|---|---|---|---|
| Plasma | 1.76 ± 0.2 nM | 1.01 ± 0.1 nM | 42.6% |
| Heart | 2.31 ± 0.21 pmol/mg | 0.83 ± 0.09 pmol/mg | 64.1% |
| Kidney | 5.62 ± 0.34 pmol/mg | 2.86 ± 0.76 pmol/mg | 49.1% |
Data sourced from studies on long-term administration of a POP inhibitor.[5][6]
Table 2: Effect of Meprin-α and ACE Inhibition on Plasma Ac-SDKP Levels in Rats
| Treatment Group | Plasma Ac-SDKP Concentration (nmol/L) |
|---|---|
| Vehicle Control | 3.1 ± 0.2 |
| Captopril (ACE Inhibitor) | 15.1 ± 0.7 |
| Captopril + Actinonin (Meprin-α Inhibitor) | 6.1 ± 0.3 |
Data demonstrates that blocking Ac-SDKP synthesis (via meprin-α inhibition) prevents the accumulation caused by blocking its degradation (via ACE inhibition).[1][7]
Experimental Protocols & Workflows
Protocol 1: Solid-Phase Synthesis of this compound
This protocol describes a standard method for the chemical synthesis of Ac-SDKP with a C-terminal amide using Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.
-
Resin Preparation : Start with a Rink Amide resin, which has a linker that yields a C-terminal amide upon cleavage. Swell the resin in dimethylformamide (DMF).
-
Fmoc Deprotection : Remove the Fmoc protecting group from the resin linker using a solution of 20% piperidine in DMF.
-
Amino Acid Coupling : Couple the first amino acid, Fmoc-Pro-OH, to the resin using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and a base such as DIPEA (N,N-Diisopropylethylamine) in DMF. Monitor reaction completion with a Kaiser test.[9]
-
Iterative Cycles : Repeat the deprotection and coupling steps for the subsequent amino acids in the sequence: Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-Ser(tBu)-OH. Use side-chain protecting groups (Boc, OtBu, tBu) to prevent side reactions.
-
N-terminal Acetylation : After coupling the final amino acid (Serine) and removing its N-terminal Fmoc group, acetylate the N-terminus using a solution of acetic anhydride and a base like pyridine in DMF.
-
Cleavage and Deprotection : Wash and dry the resin. Cleave the peptide from the resin and simultaneously remove all side-chain protecting groups using a cleavage cocktail, typically Reagent K (82.5% trifluoroacetic acid, 5% water, 5% phenol, 5% thioanisole, 2.5% 1,2-ethanedithiol).[10]
-
Purification : Precipitate the crude peptide in cold diethyl ether. Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Verification : Confirm the identity and purity of the final this compound product by mass spectrometry (e.g., ESI-MS) and analytical HPLC.
Protocol 2: In Vitro Analysis of Ac-SDKP Biosynthesis
This protocol allows for the study of enzymatic Ac-SDKP production from its precursor.
-
Tissue Homogenization : Homogenize tissue samples (e.g., rat kidney cortex) in a cold buffer.[6]
-
Reaction Setup : Incubate the tissue homogenate with the precursor, Thymosin β4. To study specific enzymes, add selective inhibitors (e.g., S17092 for POP or actinonin for meprin-α) to parallel reaction tubes.[1][6] Include a control group without the precursor.
-
Incubation : Incubate the reaction mixtures at 37°C. Collect aliquots at various time points (e.g., 0, 30, 60, 120 minutes) to observe time-dependent production.
-
Reaction Termination : Stop the enzymatic reaction by boiling the samples for 5-10 minutes, followed by centrifugation to pellet denatured proteins.[1]
-
Sample Preparation : Collect the supernatant, which contains the generated Ac-SDKP.
-
Quantification : Measure the concentration of Ac-SDKP in the supernatant using a competitive enzyme immunoassay (EIA) kit.[8]
Experimental Workflow: In Vivo Quantification
References
- 1. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. mdpi.com [mdpi.com]
- 5. Prolyl oligopeptidase is involved in release of the antifibrotic peptide Ac-SDKP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Prolyl Oligopeptidase Is Involved in Release of the Antifibrotic Peptide Ac-SDKP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzymatic synthesis of new antimicrobial peptides for food purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Rapid Single-Shot Synthesis of the 214 Amino Acid-Long N-Terminal Domain of Pyocin S2 - PMC [pmc.ncbi.nlm.nih.gov]
Thymosin Beta-4 as a Precursor to Ac-SDKP-NH2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of the enzymatic processing of Thymosin beta-4 (Tβ4) into the bioactive tetrapeptide, N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP). It details the sequential enzymatic cascade involving meprin-α and prolyl oligopeptidase (POP), summarizes key quantitative data from in vitro and in vivo studies, and provides comprehensive experimental protocols for researchers investigating this pathway. Furthermore, this guide illustrates the core enzymatic and signaling pathways using detailed diagrams to facilitate a deeper understanding of the molecular mechanisms underlying the generation and function of Ac-SDKP.
Introduction
Thymosin beta-4 (Tβ4) is a highly conserved, 43-amino acid peptide recognized for its role in actin sequestration and its diverse biological activities, including the promotion of tissue repair, angiogenesis, and modulation of inflammation.[1][2] Emerging research has identified Tβ4 as the precursor to the endogenous tetrapeptide Ac-SDKP, a potent anti-inflammatory and anti-fibrotic agent.[1][2] The generation of Ac-SDKP from Tβ4 is a critical biological process with significant therapeutic potential. Understanding the enzymatic machinery responsible for this conversion is paramount for the development of novel therapeutics targeting a range of pathologies, including cardiovascular and renal diseases.[1]
This guide elucidates the core enzymatic pathway, presents relevant quantitative data, and offers detailed experimental methodologies to support further research in this field.
The Enzymatic Conversion of Tβ4 to Ac-SDKP
The conversion of Tβ4 to Ac-SDKP is a two-step enzymatic process that is essential due to the substrate specificity of the involved enzymes.[1][3] Prolyl oligopeptidase (POP), the enzyme responsible for the final release of Ac-SDKP, is unable to hydrolyze peptides longer than 30 amino acids.[1][3] Therefore, an initial cleavage of the full-length 43-amino acid Tβ4 is required.
Step 1: Meprin-α Cleavage
The first step is mediated by the metalloprotease meprin-α, which cleaves Tβ4 at specific sites, generating N-terminal intermediate peptides that are shorter than 30 amino acids.[1][2] In vitro studies have shown that meprin-α alone can process Tβ4, but does not release Ac-SDKP.[3]
Step 2: Prolyl Oligopeptidase (POP) Cleavage
These intermediate peptides then serve as substrates for prolyl oligopeptidase (POP), a serine protease.[1][2] POP cleaves the intermediate peptide after the proline residue at position 4, releasing the N-terminal tetrapeptide, Ac-SDKP.[1]
Caption: Enzymatic conversion of Tβ4 to Ac-SDKP.
Quantitative Data Summary
The following tables summarize key quantitative findings from studies on the enzymatic conversion of Tβ4 to Ac-SDKP.
Table 1: In Vitro Release of Ac-SDKP from Tβ4
| Condition | Ac-SDKP Released (nmol/l) | Reference |
| Tβ4 + Meprin-α | 0.37 ± 0.08 | [3] |
| Tβ4 + POP | 0.17 ± 0.05 | [3] |
| Tβ4 + Meprin-α + POP | 5.05 ± 0.81 | [3] |
| Tβ4 + Meprin-α + POP + Actinonin (Meprin-α inhibitor) | 0.22 ± 0.06 | [3] |
| Tβ4 + Meprin-α + POP + S17092 (POP inhibitor) | 0.30 ± 0.09 | [3] |
Table 2: In Vivo Plasma Concentrations of Ac-SDKP in Rats
| Treatment | Plasma Ac-SDKP (nmol/l) | Reference |
| Vehicle | 3.1 ± 0.2 | [4] |
| Captopril (ACE inhibitor) | 15.1 ± 0.7 | [4] |
| Captopril + Actinonin (Meprin-α inhibitor) | 6.1 ± 0.3 | [4] |
Experimental Protocols
This section provides detailed methodologies for key experiments involved in studying the Tβ4 to Ac-SDKP conversion pathway.
In Vitro Cleavage of Tβ4 and Ac-SDKP Quantification
Objective: To demonstrate the sequential cleavage of Tβ4 by meprin-α and POP and to quantify the released Ac-SDKP.
Materials:
-
Recombinant human Tβ4
-
Recombinant human meprin-α
-
Recombinant human prolyl oligopeptidase (POP)
-
Actinonin (meprin-α inhibitor)
-
S17092 (POP inhibitor)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Ac-SDKP ELISA kit
-
Microcentrifuge tubes
-
Incubator at 37°C
Protocol:
-
Prepare reaction mixtures in microcentrifuge tubes as described in Table 1.
-
Add 20 µM of Tβ4 to each reaction tube.
-
Add 20 nM of meprin-α and/or 20 nM of POP to the respective tubes.
-
For inhibitor controls, pre-incubate the respective enzyme with 20 µM of actinonin or S17092 for 15 minutes at room temperature before adding Tβ4.
-
Bring the final reaction volume to 100 µl with PBS.
-
Incubate all reaction tubes at 37°C for 3 hours.
-
Stop the reaction by placing the tubes on ice.
-
Quantify the concentration of Ac-SDKP in each sample using a commercially available Ac-SDKP ELISA kit, following the manufacturer's instructions.
Western Blot Analysis for Meprin-α and POP
Objective: To detect the presence of meprin-α and POP in tissue homogenates.
Materials:
-
Tissue samples (e.g., kidney homogenates)
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against meprin-α and POP
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Homogenize tissue samples in ice-cold RIPA buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against meprin-α or POP overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add chemiluminescent substrate and visualize the protein bands using an imaging system.
Caption: Experimental workflow for studying Tβ4 processing.
Signaling Pathways
Both Tβ4 and its derivative Ac-SDKP are involved in a multitude of signaling pathways that regulate key cellular processes.
Tβ4 Signaling
Tβ4 exerts its effects through various signaling pathways, including the PI3K/Akt, Notch, and Wnt/β-catenin pathways, to promote cell survival, angiogenesis, and tissue regeneration.[5] It can also regulate the NF-κB and Toll-like receptor pathways to modulate inflammatory responses.[5]
Caption: Overview of Tβ4 signaling pathways.
Ac-SDKP Signaling
Ac-SDKP is a potent inhibitor of fibrosis, primarily through its interaction with the TGF-β signaling pathway. It has been shown to inhibit the phosphorylation of Smad2 and ERK1/2, key downstream effectors of TGF-β1, thereby preventing the differentiation of fibroblasts into myofibroblasts and reducing collagen production.[6][7]
Caption: Ac-SDKP inhibits the TGF-β signaling pathway.
Conclusion
The enzymatic conversion of Tβ4 to Ac-SDKP represents a significant pathway in the regulation of inflammation and fibrosis. This guide provides a foundational understanding of this process, offering researchers and drug development professionals a comprehensive resource to support their work. The detailed protocols and summarized data serve as a practical starting point for further investigation, while the signaling pathway diagrams offer a conceptual framework for understanding the broader biological implications of this important molecular cascade. Future research in this area holds the promise of novel therapeutic strategies for a variety of diseases characterized by chronic inflammation and tissue fibrosis.
References
- 1. Tβ4–Ac-SDKP pathway: Any relevance for the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Prolyl Oligopeptidase Is Involved in Release of the Antifibrotic Peptide Ac-SDKP - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.physiology.org [journals.physiology.org]
- 7. mdpi.com [mdpi.com]
The Degradation of Ac-SDKP by Angiotensin-Converting Enzyme: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is an endogenous tetrapeptide with significant anti-inflammatory and anti-fibrotic properties. Its therapeutic potential is vast, spanning cardiovascular diseases, and renal and pulmonary fibrosis. The primary catalyst for Ac-SDKP degradation is the Angiotensin-Converting Enzyme (ACE), the same enzyme central to the Renin-Angiotensin-Aldosterone System (RAAS) and a major target for hypertension therapies. This technical guide provides an in-depth examination of the enzymatic degradation of Ac-SDKP by ACE, focusing on the distinct roles of its two catalytic domains, presenting key kinetic data, detailing experimental protocols for its study, and visualizing the associated biological pathways. Understanding this interaction is critical for the development of novel therapeutics that can leverage the beneficial effects of Ac-SDKP, either by inhibiting its degradation or by creating degradation-resistant analogs.
Introduction: The Ac-SDKP and ACE Axis
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is a naturally occurring tetrapeptide that acts as a negative regulator of hematopoietic stem cell differentiation and possesses potent anti-inflammatory and anti-fibrotic effects.[1][2] It is generated from its precursor, Thymosin β4 (Tβ4), through a two-step enzymatic process involving meprin-α and prolyl oligopeptidase (POP).[3][4][5]
The biological activity of Ac-SDKP is tightly controlled by its rapid degradation in circulation, a process carried out almost exclusively by the Angiotensin-Converting Enzyme (ACE).[1][3] ACE is a zinc-dependent dipeptidyl carboxypeptidase with two homologous, catalytically active domains: the N-domain and the C-domain.[1][6] While both domains can cleave various peptide substrates, they exhibit distinct specificities. The C-domain is primarily responsible for the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II, a key step in blood pressure regulation.[6][7] In contrast, the N-domain is the principal site for Ac-SDKP hydrolysis.[2][6][8][9] This domain preference forms the basis for therapeutic strategies aimed at selectively inhibiting the N-domain to raise endogenous Ac-SDKP levels without significantly impacting blood pressure.[8]
The administration of broad-spectrum ACE inhibitors has been shown to increase plasma concentrations of Ac-SDKP by up to five-fold, and it is believed that some of the beneficial, blood-pressure-independent effects of these drugs are mediated by this increase.[2][3][10][11]
Biochemical Degradation and Domain Specificity
ACE cleaves Ac-SDKP at the Lys(3)-Pro(4) peptide bond, releasing the dipeptide products N-acetyl-Ser-Asp (Ac-SD) and Lys-Pro (KP). This hydrolysis inactivates the peptide, terminating its anti-inflammatory and anti-fibrotic signaling.
The Role of N- and C-Domains
The two catalytic domains of ACE, while structurally similar, have crucial differences in their active sites that dictate substrate preference. The N-domain displays a significantly higher affinity and turnover rate for Ac-SDKP compared to the C-domain.[1][6] Kinetic studies have confirmed this preference, although the exact magnitude of selectivity can vary between reports.[1] This preferential cleavage is attributed to specific molecular interactions within the N-domain's active site that better accommodate the Ac-SDKP substrate.[1][12] The development of N-domain-specific inhibitors, such as RXP407, has demonstrated the feasibility of selectively blocking Ac-SDKP degradation, thereby increasing its plasma levels without causing the systemic effects associated with blocking Angiotensin II production by the C-domain.[8]
Quantitative Analysis: Kinetic Parameters
The efficiency of Ac-SDKP hydrolysis by the individual ACE domains has been characterized through kinetic studies. The Michaelis-Menten constant (Kₘ) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vₘₐₓ), and the catalytic efficiency is often expressed as k꜀ₐₜ/Kₘ.
A comprehensive kinetic analysis by Masuyer et al. (2015) provided key insights into the hydrolysis of Ac-SDKP by isolated N- and C-domain constructs.[1]
Table 1: Kinetic Parameters for Ac-SDKP Hydrolysis by ACE Domains
| ACE Construct | Kₘ (μM) | k꜀ₐₜ (s⁻¹) | k꜀ₐₜ/Kₘ (M⁻¹s⁻¹) |
| N-domain | 199.6 | 120.3 | 6.0 x 10⁵ |
| C-domain | 138.2 | 40.7 | 2.9 x 10⁵ |
Data sourced from Masuyer et al., Scientific Reports, 2015.[1]
These data indicate that while the Kₘ values are comparable, the N-domain has a turnover rate (k꜀ₐₜ) approximately 3-fold higher than the C-domain, confirming its superior catalytic efficiency for Ac-SDKP degradation.[1]
Experimental Protocols
In Vitro Assay for ACE-Mediated Ac-SDKP Degradation
This protocol describes a standard method for quantifying the degradation of Ac-SDKP by recombinant ACE or its isolated domains in vitro. The quantification of the remaining substrate or the product formed is typically achieved using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC).
Materials:
-
Recombinant human ACE, N-domain of ACE, or C-domain of ACE
-
Ac-SDKP synthetic peptide standard
-
Assay Buffer: 100 mM HEPES, 500 mM NaCl, 10 µM ZnCl₂, pH 7.5
-
Reaction Stop Solution: 1% Trifluoroacetic Acid (TFA)
-
RP-HPLC system with a C18 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Enzyme Preparation: Prepare a stock solution of the ACE construct in assay buffer. The final concentration in the reaction will depend on the specific activity of the enzyme but is typically in the nanomolar range.
-
Substrate Preparation: Prepare a stock solution of Ac-SDKP in deionized water. A range of substrate concentrations (e.g., 10 µM to 500 µM) should be prepared to determine kinetic parameters.
-
Reaction Initiation: In a microcentrifuge tube, combine the assay buffer, the desired concentration of Ac-SDKP substrate, and deionized water to a pre-final volume. Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding the ACE enzyme solution to the tube and mix gently. The final reaction volume is typically 50-100 µL.
-
Incubation: Incubate the reaction mixture at 37°C. Time points for analysis should be chosen to ensure that less than 20% of the substrate is consumed to maintain initial velocity conditions (e.g., 0, 5, 10, 20, 30 minutes).
-
Reaction Termination: Stop the reaction at each time point by adding an equal volume of the 1% TFA Stop Solution. This acidifies the sample and denatures the enzyme. For in vitro studies using tissue homogenates, boiling the samples for 5 minutes followed by centrifugation is also an effective termination method.[3]
-
Sample Preparation for HPLC: Centrifuge the terminated reaction mixtures at high speed (e.g., >10,000 x g) for 10 minutes to pellet any precipitated protein.
-
HPLC Analysis: Inject the supernatant onto the C18 column. Elute the peptides using a linear gradient of Mobile Phase B (e.g., 5% to 60% over 20 minutes). Monitor the peptide elution at 214 nm or 228 nm.
-
Quantification: Calculate the amount of Ac-SDKP remaining or the amount of product formed by integrating the corresponding peak areas and comparing them to a standard curve generated with known concentrations of the Ac-SDKP peptide.
-
Data Analysis: Plot the rate of substrate depletion or product formation against the substrate concentration. Fit the data to the Michaelis-Menten equation to determine the Kₘ and Vₘₐₓ values.
Visualizations: Pathways and Workflows
Ac-SDKP Synthesis and Degradation Pathway
This diagram illustrates the generation of Ac-SDKP from its precursor, Thymosin β4, and its subsequent degradation by the N-domain of ACE.
Caption: Ac-SDKP is produced from Thymosin β4 and degraded by ACE.
Experimental Workflow for In Vitro ACE Assay
This flowchart outlines the key steps involved in performing an in vitro kinetic assay to measure the degradation of Ac-SDKP by ACE.
Caption: A typical workflow for measuring Ac-SDKP degradation by ACE.
Ac-SDKP Anti-Fibrotic Signaling Context
This diagram places the ACE-mediated degradation of Ac-SDKP into the broader context of its anti-fibrotic signaling pathway.
Caption: Ac-SDKP inhibits TGF-β1 signaling, a process limited by ACE.
Conclusion and Future Directions
The degradation of Ac-SDKP by the N-domain of ACE is a pivotal control point in regulating the peptide's potent anti-inflammatory and anti-fibrotic activities. A thorough understanding of the kinetics and structural basis of this interaction is paramount for drug development professionals. The data clearly support the N-domain as the primary catalyst for Ac-SDKP hydrolysis, presenting it as a highly attractive therapeutic target. Future research will likely focus on the development of more potent and bioavailable N-domain-selective ACE inhibitors or degradation-resistant Ac-SDKP analogs. These next-generation therapeutics hold the promise of delivering the full beneficial effects of Ac-SDKP for treating a range of fibrotic and inflammatory diseases without the cardiovascular side effects of current broad-spectrum ACE inhibitors.
References
- 1. Structural basis of Ac-SDKP hydrolysis by Angiotensin-I converting enzyme - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibiti" by Nitin Kumar and Congcong Yin [scholarlycommons.henryford.com]
- 5. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Different in vivo functions of the two catalytic domains of angiotensin converting enzyme (ACE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ACE2 and ACE: structure-based insights into mechanism, regulation and receptor recognition by SARS-CoV - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The N Domain of Human Angiotensin-I-converting Enzyme: THE ROLE OF N-GLYCOSYLATION AND THE CRYSTAL STRUCTURE IN COMPLEX WITH AN N DOMAIN-SPECIFIC PHOSPHINIC INHIBITOR, RXP407 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Prolyl Oligopeptidase Is Involved in Release of the Antifibrotic Peptide Ac-SDKP - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Angiotensin-Converting Enzyme Inhibitors: A New Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Structural basis of Ac-SDKP hydrolysis by Angiotensin-I converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]
Ac-SDKP-NH2: A Technical Guide to its Biological Functions and Physiological Role
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), an endogenous tetrapeptide, has emerged as a critical regulator of tissue homeostasis and repair. Initially identified as a negative regulator of hematopoiesis, its pleiotropic effects are now recognized to encompass potent anti-inflammatory, anti-fibrotic, and pro-angiogenic activities. Ac-SDKP is enzymatically cleaved from its precursor, Thymosin β4, and its bioavailability is primarily regulated by angiotensin-converting enzyme (ACE), which degrades it. This technical guide provides an in-depth overview of the biological functions and physiological significance of Ac-SDKP, with a focus on its mechanisms of action, quantitative effects in various experimental models, and detailed methodologies for its study. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the therapeutic potential of Ac-SDKP.
Core Biological Functions
Ac-SDKP exerts a range of biological effects that are central to its therapeutic potential. These functions are often interconnected and contribute to its overall role in tissue protection and regeneration.
Anti-Fibrotic Activity
Fibrosis, characterized by the excessive deposition of extracellular matrix (ECM), is a hallmark of chronic diseases in numerous organs. Ac-SDKP has consistently demonstrated potent anti-fibrotic effects in preclinical models of cardiac, renal, pulmonary, and hepatic fibrosis.[1][2][3]
Mechanism of Action: The anti-fibrotic actions of Ac-SDKP are largely attributed to its interference with the Transforming Growth Factor-beta (TGF-β) signaling pathway, a master regulator of fibrosis.[3] Ac-SDKP has been shown to inhibit the phosphorylation and nuclear translocation of Smad2/3, key downstream mediators of TGF-β signaling.[3][4] This, in turn, downregulates the expression of pro-fibrotic genes, including those for collagen and other ECM components. Additionally, Ac-SDKP can inhibit the proliferation of fibroblasts, the primary cell type responsible for ECM production.[2]
Anti-Inflammatory Properties
Chronic inflammation is a key driver of tissue damage and fibrosis. Ac-SDKP exhibits significant anti-inflammatory properties by modulating the infiltration and activity of various immune cells.
Mechanism of Action: Ac-SDKP has been shown to reduce the infiltration of macrophages and mast cells into injured tissues.[5][6] It can also modulate macrophage polarization, favoring an anti-inflammatory M2 phenotype over the pro-inflammatory M1 phenotype. Furthermore, Ac-SDKP can suppress the release of pro-inflammatory cytokines. These anti-inflammatory effects are often observed in concert with its anti-fibrotic actions, suggesting a synergistic mechanism of tissue protection.[5]
Pro-Angiogenic Effects
Angiogenesis, the formation of new blood vessels, is crucial for tissue repair and regeneration. Ac-SDKP has been identified as a pro-angiogenic factor, capable of stimulating multiple stages of the angiogenic process.[7][8]
Mechanism of Action: Ac-SDKP promotes the proliferation, migration, and differentiation of endothelial cells into capillary-like structures.[7][9] It has also been shown to enhance the secretion of matrix metalloproteinase-1 (MMP-1), an enzyme involved in the remodeling of the extracellular matrix, which is a critical step in angiogenesis.[9] These pro-angiogenic effects contribute to improved blood supply to injured tissues, facilitating their repair.
Quantitative Data Summary
The following tables summarize the quantitative data from various preclinical studies, illustrating the dose-dependent effects of Ac-SDKP on fibrosis, inflammation, and angiogenesis.
Table 1: Anti-Fibrotic Effects of Ac-SDKP in Animal Models
| Animal Model | Organ | Ac-SDKP Dose | Route | Key Findings | Reference |
| Rat (Myocardial Infarction) | Heart | 800 µg/kg/day | s.c. | Decreased total collagen content from 22.6 to 14.4 µg/mg | [5][6] |
| Rat (Silicosis) | Lung | Not specified | Not specified | Post-treatment reduced total collagen by 15.92%, Type I by 40.21%, and Type III by 34.85% | [1] |
| Mouse (Angiotensin II-induced Hypertension) | Heart | 1.6 mg/kg/day | s.c. | Additive cardioprotective effects when combined with eplerenone | [10] |
Table 2: Anti-Inflammatory Effects of Ac-SDKP in a Rat Model of Myocardial Infarction
| Parameter | Control (MI + Vehicle) | Ac-SDKP Treatment (800 µg/kg/day, s.c.) | P-value | Reference |
| Infiltrating Macrophages (/mm²) | 257.5 ± 9.1 | 153.1 ± 8.5 | <0.001 | [5][6] |
| TGF-β-positive cells (/mm²) | 195.6 ± 8.4 | 130.7 ± 10.8 | <0.01 | [5][6] |
Table 3: Pro-Angiogenic Effects of Ac-SDKP in vitro
| Assay | Ac-SDKP Concentration | Key Findings | Reference |
| Endothelial Cell Tube Formation | 1 and 10 nM | Significant increase in capillary-like tube length | [7] |
| Endothelial Cell Migration | Nanomolar concentrations | Stimulation of endothelial cell migration | [9] |
Table 4: Pharmacokinetics and Plasma Concentrations of Ac-SDKP
| Species | Parameter | Value | Notes | Reference |
| Rat | Half-life | 4.5 minutes | In circulation | [11] |
| Rat | Plasma Concentration (Basal) | ~3.1 nmol/l | Vehicle-treated | [11] |
| Rat | Plasma Concentration (with Captopril) | ~15.1 nmol/l | ACE inhibitor increases levels | [11] |
| Human | Administration (for GFR measurement) | 100 µg | Intravenous | [12] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the biological functions of Ac-SDKP.
Assessment of Anti-Fibrotic Activity
3.1.1. In Vivo Model: Myocardial Infarction in Rats
-
Animal Model: Myocardial infarction (MI) is induced in adult male rats by permanent ligation of the left anterior descending coronary artery.
-
Ac-SDKP Administration: Ac-SDKP (e.g., 800 µg/kg/day) or vehicle is administered via a subcutaneously implanted osmotic minipump. Treatment can be initiated before (prevention protocol) or after (reversal protocol) MI induction.
-
Tissue Collection and Processing: After the treatment period (e.g., 4 months), hearts are arrested, excised, and sectioned.
-
Histological Analysis: Heart sections are stained with Picrosirius Red to visualize and quantify collagen deposition. Interstitial and perivascular collagen volume fractions are determined using image analysis software.
-
Biochemical Analysis: Total collagen content in the non-infarcted ventricular tissue is quantified using a hydroxyproline assay.
3.1.2. In Vitro Assay: Fibroblast Proliferation
-
Cell Culture: Primary cardiac or renal fibroblasts are isolated from adult rats and cultured in appropriate media.
-
Treatment: Sub-confluent fibroblast cultures are treated with various concentrations of Ac-SDKP in the presence or absence of a pro-fibrotic stimulus (e.g., TGF-β1).
-
Proliferation Assay: Fibroblast proliferation is assessed using a BrdU (5-bromo-2'-deoxyuridine) incorporation assay or by direct cell counting.
Evaluation of Anti-Inflammatory Effects
3.2.1. Immunohistochemistry for Inflammatory Cell Infiltration
-
Tissue Preparation: Paraffin-embedded heart sections from the in vivo model described in 3.1.1 are used.
-
Immunostaining: Sections are incubated with primary antibodies specific for macrophage markers (e.g., CD68) or mast cell markers (e.g., tryptase).
-
Quantification: The number of positively stained cells per unit area is counted in multiple high-power fields using a microscope equipped with an imaging system.
Measurement of Pro-Angiogenic Activity
3.3.1. In Vitro Tube Formation Assay
-
Matrigel Preparation: A 96-well plate is coated with Matrigel, a basement membrane extract, and allowed to solidify.
-
Cell Seeding: Human umbilical vein endothelial cells (HUVECs) are seeded onto the Matrigel-coated wells in the presence of various concentrations of Ac-SDKP or control media.
-
Tube Formation Analysis: After an incubation period (e.g., 18 hours), the formation of capillary-like structures is observed and photographed under a microscope. The total length of the tubes is quantified using image analysis software.
3.3.2. In Vivo Matrigel Plug Assay
-
Matrigel Plug Preparation: Matrigel, mixed with Ac-SDKP or vehicle, is injected subcutaneously into mice.
-
Plug Removal and Analysis: After a set period (e.g., 7 days), the Matrigel plugs are surgically removed.
-
Angiogenesis Quantification: The plugs are processed for histological analysis, and the extent of blood vessel infiltration is quantified by staining for endothelial cell markers (e.g., CD31) or by measuring hemoglobin content.[13]
Signaling Pathways and Visualizations
The biological effects of Ac-SDKP are mediated through the modulation of specific intracellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these pathways and a typical experimental workflow.
Ac-SDKP Biosynthesis and Degradation Pathway
Caption: Biosynthesis and degradation pathway of this compound.
Anti-Fibrotic Signaling Pathway of Ac-SDKP
Caption: Ac-SDKP inhibits fibrosis by blocking the TGF-β/Smad pathway.
Experimental Workflow for Assessing Anti-Fibrotic Effects in vivo
Caption: Workflow for in vivo evaluation of Ac-SDKP's anti-fibrotic effects.
Conclusion and Future Directions
This compound is a promising endogenous peptide with well-documented anti-fibrotic, anti-inflammatory, and pro-angiogenic properties. Its mechanism of action, particularly the inhibition of the TGF-β/Smad pathway, provides a strong rationale for its therapeutic development. The quantitative data from preclinical studies consistently demonstrate its efficacy in mitigating tissue injury and promoting repair.
For drug development professionals, Ac-SDKP and its stable analogs represent a novel therapeutic strategy for a wide range of fibrotic and inflammatory diseases. The fact that its levels are modulated by ACE inhibitors, an established class of drugs, further validates the therapeutic potential of targeting this pathway.
Future research should focus on:
-
Identifying the specific cell surface receptor(s) for Ac-SDKP to further elucidate its downstream signaling pathways.
-
Conducting comprehensive dose-response and pharmacokinetic/pharmacodynamic studies in larger animal models.
-
Developing stable, long-acting analogs of Ac-SDKP to enhance its therapeutic utility.
-
Exploring the potential of Ac-SDKP in combination therapies with existing treatments for cardiovascular, renal, and pulmonary diseases.
This technical guide provides a solid foundation for researchers and clinicians interested in harnessing the therapeutic potential of this compound. The detailed protocols and summarized data offer a practical resource for initiating and advancing research in this exciting field.
References
- 1. A New Antifibrotic Target of Ac-SDKP: Inhibition of Myofibroblast Differentiation in Rat Lung with Silicosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Decreased endogenous levels of Ac-SDKP promote organ fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Ac-SDKP reverses inflammation and fibrosis in rats with heart failure after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-acetyl-seryl-aspartyl-lysyl-proline stimulates angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The tetrapeptide AcSDKP, an inhibitor of primitive hematopoietic cell proliferation, induces angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ac-SDKP and eplerenone confer additive cardioprotection against angiotensin II-induced cardiac injury in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mass spectrometric quantification of AcSDKP-NH2 in human plasma and urine and comparison with an immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Anti-inflammatory Properties of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP)
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is an endogenous tetrapeptide with potent anti-inflammatory and anti-fibrotic properties.[1] Generated from its precursor thymosin β4, Ac-SDKP is primarily degraded by the angiotensin-converting enzyme (ACE), and its levels are notably increased by ACE inhibitors.[1][2] This technical guide provides an in-depth overview of the anti-inflammatory mechanisms of Ac-SDKP, supported by quantitative data from preclinical studies, detailed experimental protocols, and visualizations of the key signaling pathways involved. The evidence presented herein underscores the therapeutic potential of Ac-SDKP in a range of inflammatory and fibrotic diseases.
Introduction
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases. N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) has emerged as a significant modulator of the inflammatory response, demonstrating beneficial effects in various preclinical models of cardiovascular and renal diseases.[1][3] Its multifaceted mechanism of action involves the inhibition of key inflammatory cells and signaling pathways, making it a compelling target for drug development.
Mechanism of Action
Ac-SDKP exerts its anti-inflammatory effects through several key mechanisms:
-
Inhibition of Macrophage Activity: Ac-SDKP has been shown to inhibit the differentiation of bone marrow stem cells into macrophages, reduce macrophage migration, and suppress the activation of pro-inflammatory M1 macrophages.[4]
-
Modulation of Pro-inflammatory Cytokines and Chemokines: The tetrapeptide significantly reduces the expression and release of key inflammatory mediators, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and transforming growth factor-beta (TGF-β).
-
Downregulation of Adhesion Molecules: Ac-SDKP can suppress the expression of intercellular adhesion molecule-1 (ICAM-1) on endothelial cells, thereby limiting the infiltration of inflammatory cells into tissues.[5]
-
Interference with Key Signaling Pathways: Ac-SDKP modulates several intracellular signaling cascades critical for the inflammatory response, most notably the NF-κB, MEK/ERK, and TGF-β/Smad pathways.[6][7]
Quantitative Data on Anti-inflammatory Effects
The anti-inflammatory efficacy of Ac-SDKP has been quantified in numerous preclinical studies. The following tables summarize key findings.
Table 1: In Vivo Anti-inflammatory Effects of Ac-SDKP in a Rat Model of Myocardial Infarction
| Parameter | Control (MI-Vehicle) | Ac-SDKP Treatment | Percent Reduction | p-value | Reference |
| Macrophage Infiltration (cells/mm²) | 264.7 ± 8.1 | 170.2 ± 9.2 | 35.7% | <0.001 | [8] |
| TGF-β-positive cells (cells/mm²) | 195.6 ± 8.4 | 129.6 ± 5.7 | 33.7% | <0.01 | [8] |
| Total Collagen Content (μg/mg) | 23.7 ± 0.9 | 15.0 ± 0.7 | 36.7% | <0.01 | [8] |
Table 2: In Vivo Anti-inflammatory Effects of Ac-SDKP in a Mouse Model of Myocardial Infarction
| Parameter | Control (MI-Vehicle) | Ac-SDKP Treatment | Percent Reduction | p-value | Reference |
| Cardiac Rupture Incidence | 51.0% | 27.3% | 46.5% | <0.05 | [4] |
| Mortality Rate | 56.9% | 31.8% | 44.1% | <0.05 | [4] |
| M1 Macrophages (cells/mm²) | Increased post-MI | Significantly Reduced | - | <0.05 | [4] |
Table 3: In Vitro Anti-inflammatory Effects of Ac-SDKP
| Cell Type | Stimulus | Parameter Measured | Effect of Ac-SDKP | Quantitative Data | Reference |
| Human Coronary Artery Endothelial Cells | TNF-α | ICAM-1 Expression | Dose-dependent decrease | Significant reduction | [5] |
| Human Cardiac Fibroblasts | TGF-β1 | Smad2 Phosphorylation | Inhibition | Significant inhibition | [7] |
| Human Cardiac Fibroblasts | TGF-β1 | ERK1/2 Phosphorylation | Inhibition | Significant inhibition | [7] |
| Caco-2 Cells | TNF-α | Pro-inflammatory Cytokine mRNA (MCP-1, IL-8, TNF-α, IL-1β) | Inhibition | Significant reduction | [9] |
Signaling Pathways Modulated by Ac-SDKP
Ac-SDKP's anti-inflammatory effects are mediated through its interaction with critical intracellular signaling pathways.
NF-κB Signaling Pathway
The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes. Ac-SDKP has been shown to inhibit the activation of the canonical NF-κB pathway by preventing the phosphorylation of IκB kinase (IKK), which in turn blocks the degradation of IκBα and the subsequent nuclear translocation of the p65 subunit of NF-κB.[5]
Caption: Ac-SDKP inhibits the NF-κB signaling pathway.
MEK/ERK Signaling Pathway
The MEK/ERK pathway, a component of the MAPK signaling cascade, is involved in cell proliferation and differentiation, as well as inflammation. Ac-SDKP has been demonstrated to inhibit the phosphorylation of MEK and ERK in response to pro-inflammatory stimuli in certain cell types.[9]
Caption: Ac-SDKP inhibits the MEK/ERK signaling pathway.
TGF-β/Smad Signaling Pathway
The TGF-β/Smad pathway is a critical regulator of fibrosis and also plays a role in inflammation. Ac-SDKP can inhibit this pathway by blocking the phosphorylation of Smad2, a key downstream effector of the TGF-β receptor.[6] This inhibition is thought to be mediated, at least in part, by preventing the downregulation of Smad7, an inhibitory Smad.[4]
Caption: Ac-SDKP inhibits the TGF-β/Smad signaling pathway.
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Western Blot Analysis for NF-κB Pathway Activation
This protocol details the detection of total and phosphorylated levels of key proteins in the NF-κB pathway.
-
Cell Culture and Treatment: Culture cells (e.g., human pulmonary adenocarcinoma epithelial A549 cells) to 70-80% confluency. Pre-treat cells with Ac-SDKP at desired concentrations for 1-2 hours. Stimulate cells with an inflammatory agent (e.g., 1 µg/mL lipopolysaccharide (LPS)) for 30 minutes to activate the NF-κB pathway.[10]
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Scrape cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes with vortexing every 10 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the protein extract.[11]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli buffer for 5 minutes. Separate the proteins on a 10% SDS-polyacrylamide gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane. Confirm transfer efficiency using Ponceau S staining.[8]
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[12]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against total NF-κB p65, phospho-NF-κB p65, IκBα, and a loading control (e.g., GAPDH or β-actin), diluted in blocking buffer according to the manufacturer's recommendations.[8]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[8]
-
Quantification: Quantify band intensities using densitometry software and normalize to the loading control.
Caption: Western Blot Experimental Workflow.
Immunofluorescence Staining of Macrophages in Tissue Sections
This protocol describes the visualization of macrophage infiltration in formalin-fixed, paraffin-embedded tissue sections.
-
Tissue Preparation: Perfuse animals and fix tissues in 4% paraformaldehyde. Embed tissues in paraffin and cut 5 µm sections.[13]
-
Deparaffinization and Rehydration: Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
Antigen Retrieval: Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
Blocking: Block non-specific binding with a blocking buffer containing normal goat serum and BSA for 1 hour at room temperature.[13]
-
Primary Antibody Incubation: Incubate sections overnight at 4°C with a primary antibody against a macrophage marker (e.g., CD68).[13]
-
Secondary Antibody Incubation: Wash sections with PBS. Incubate with a fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[13]
-
Counterstaining and Mounting: Wash sections with PBS. Counterstain nuclei with DAPI. Mount coverslips with an anti-fade mounting medium.[13]
-
Imaging and Analysis: Visualize stained sections using a fluorescence microscope. Quantify the number of macrophages per unit area.
Caption: Immunofluorescence Staining Workflow.
Quantitative Real-Time PCR (qRT-PCR) for Inflammatory Gene Expression
This protocol allows for the quantification of mRNA levels of pro-inflammatory genes.
-
Cell Culture and Treatment: Culture and treat cells with Ac-SDKP and an inflammatory stimulus as described in the Western Blot protocol.
-
RNA Extraction: Extract total RNA from cells using a TRIzol-based method or a commercial RNA extraction kit.[14]
-
RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[15]
-
qRT-PCR: Perform qRT-PCR using a real-time PCR system with SYBR Green or TaqMan probe-based chemistry. Use primers specific for the target genes (e.g., TNF-α, IL-6, ICAM-1) and a housekeeping gene (e.g., GAPDH) for normalization.[16]
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.[14]
Conclusion
N-acetyl-seryl-aspartyl-lysyl-proline has demonstrated significant and reproducible anti-inflammatory effects across a range of preclinical models. Its ability to modulate key inflammatory cells and signaling pathways highlights its potential as a therapeutic agent for a variety of inflammatory and fibrotic conditions. The data and protocols presented in this guide provide a solid foundation for further research and development of Ac-SDKP-based therapies. Further investigation into its receptor and the downstream intricacies of its signaling will undoubtedly unveil new avenues for therapeutic intervention.
References
- 1. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ac-SDKP suppresses TNF-α-induced ICAM-1 expression in endothelial cells via inhibition of IκB kinase and NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ac-SDKP inhibits transforming growth factor-β1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ac-SDKP inhibits transforming growth factor-beta1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. bio-rad.com [bio-rad.com]
- 12. Western blot Protocol specific for NFkB p65 antibody (NBP1-96139): Novus Biologicals [novusbio.com]
- 13. Double immunofluorescent staining of rat macrophages in formalin-fixed paraffin-embedded tissue using two monoclonal mouse antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. RNA extraction and quantitative PCR to assay inflammatory gene expression [protocols.io]
- 15. Analysis of inflammation gene expression using qPCR [bio-protocol.org]
- 16. Quantitative real-time RT-PCR analysis of inflammatory gene expression associated with ischemia-reperfusion brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
AC-SDKP-NH2: A Comprehensive Technical Guide on its Anti-Fibrotic Effects in Tissues
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), an endogenous tetrapeptide, has emerged as a promising agent with potent anti-fibrotic properties across a range of tissues, including the heart, kidneys, lungs, and liver.[1][2] This technical guide provides an in-depth overview of the anti-fibrotic effects of Ac-SDKP, detailing its mechanism of action, summarizing quantitative data from preclinical studies, and outlining key experimental protocols. The information presented herein is intended to support researchers, scientists, and drug development professionals in advancing the therapeutic potential of Ac-SDKP for fibrotic diseases.
Introduction to Ac-SDKP and Fibrosis
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix (ECM) components, leading to tissue scarring and organ dysfunction.[3] It is the underlying cause of numerous chronic diseases and is responsible for a significant portion of mortality in the developed world.[4] Ac-SDKP is a naturally occurring peptide that is released from its precursor, thymosin β4, by the enzyme prolyl oligopeptidase.[2][3] It is primarily degraded by the N-terminal catalytic domain of angiotensin-converting enzyme (ACE).[2][5] The anti-fibrotic effects of ACE inhibitors are, in part, attributed to their ability to increase the bioavailability of Ac-SDKP.[5][6]
Mechanism of Action
The anti-fibrotic effects of Ac-SDKP are multifaceted and involve the modulation of key signaling pathways implicated in the fibrotic cascade. A primary mechanism is the inhibition of the Transforming Growth Factor-β1 (TGF-β1) signaling pathway, a central mediator of fibrosis.[5][7] Ac-SDKP has been shown to suppress the phosphorylation of Smad2 and Smad3, downstream effectors of TGF-β1 signaling.[3][8] This, in turn, inhibits the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive ECM production.[7][8]
Furthermore, Ac-SDKP exerts anti-inflammatory effects, which contribute to its anti-fibrotic activity. It has been shown to reduce the infiltration of inflammatory cells, such as macrophages, into injured tissues.[5][9] By dampening the inflammatory response, Ac-SDKP can mitigate the pro-fibrotic signals that drive the fibrotic process.
Signaling Pathway of Ac-SDKP in Fibrosis
Caption: Ac-SDKP inhibits TGF-β1-induced Smad2/3 phosphorylation.
Quantitative Data on Anti-Fibrotic Effects
Numerous preclinical studies have demonstrated the potent anti-fibrotic effects of Ac-SDKP in various animal models of tissue fibrosis. The following tables summarize key quantitative findings from this research.
Table 1: Effects of Ac-SDKP on Cardiac Fibrosis
| Animal Model | Ac-SDKP Dose | Duration | Key Findings | Reference |
| Aldosterone-salt hypertensive rats | 800 µg/kg/day | 4 weeks | Decreased LV collagen volume fraction by ~50% | [6] |
| Myocardial Infarction (rats) | 1.6 mg/kg/day | 4 months | Reduced total collagen content in the non-infarcted myocardium from 23.7 to 15.0 µg/mg | [9][10] |
| Angiotensin II-infused rats | 800 µg/kg/day | 4 weeks | Prevented the increase in LV collagen deposition | [5] |
| Diabetic rats | Not specified | Not specified | Decreased interstitial and perivascular fibrosis in the left ventricle | [3] |
Table 2: Effects of Ac-SDKP on Renal Fibrosis
| Animal Model | Ac-SDKP Dose | Duration | Key Findings | Reference |
| Aldosterone-salt hypertensive rats | 800 µg/kg/day | 4 weeks | Reduced renal interstitial fibrosis and glomerulosclerosis | [6] |
| Diabetic db/db mice | Not specified | Not specified | Ameliorated renal insufficiency and fibrosis | [6] |
| Anti-glomerular basement membrane nephritis (rats) | Not specified | Not specified | Ameliorated the progression of renal dysfunction and fibrosis | [6] |
Table 3: Effects of Ac-SDKP on Pulmonary Fibrosis
| Animal Model | Ac-SDKP Dose | Duration | Key Findings | Reference |
| Bleomycin-induced (mice) | 0.6 mg/kg | 21 days | Significantly reduced Ashcroft fibrosis score and lung collagen content | [11] |
| Silicosis (rats) | 1 mg/kg/day | 8 weeks | Attenuated collagen deposition and myofibroblast differentiation | [7] |
| Silicosis (rats) | Not specified | Not specified | Decreased expression of α-SMA, Collagen I, and Collagen III | [12] |
Table 4: Effects of Ac-SDKP on Liver Fibrosis
| Animal Model | Ac-SDKP Dose | Duration | Key Findings | Reference |
| Bile duct ligation (rats) | Not specified | Not specified | Significantly reduced the development of liver fibrosis | [2] |
| Carbon tetrachloride-induced (rats) | Not specified | Not specified | Ameliorated liver fibrosis and improved liver function | [2] |
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following sections provide an overview of common experimental protocols used to evaluate the anti-fibrotic effects of Ac-SDKP.
Animal Models of Fibrosis
-
Cardiac Fibrosis:
-
Myocardial Infarction (MI): Ligation of the left anterior descending coronary artery in rats or mice is a common model to induce MI and subsequent cardiac remodeling and fibrosis.[9][10]
-
Hypertension-Induced Fibrosis: Continuous infusion of angiotensin II or administration of aldosterone in combination with a high-salt diet in rats induces hypertension and cardiac fibrosis.[5][6]
-
-
Renal Fibrosis:
-
Diabetic Nephropathy: Genetically modified models such as db/db mice, which develop type 2 diabetes, are used to study diabetic kidney disease and associated fibrosis.[6]
-
Anti-Glomerular Basement Membrane (GBM) Nephritis: Injection of anti-GBM serum in rats induces an autoimmune response leading to glomerulonephritis and renal fibrosis.[6]
-
-
Pulmonary Fibrosis:
-
Bleomycin-Induced Fibrosis: Intratracheal administration of bleomycin in mice or rats is a widely used model to induce lung inflammation and fibrosis.[11]
-
Silicosis: Intratracheal instillation of silica particles in rats leads to the development of silicotic nodules and progressive pulmonary fibrosis.[7][13]
-
-
Liver Fibrosis:
Administration of Ac-SDKP
Ac-SDKP is typically administered via subcutaneous injection or continuous infusion using osmotic mini-pumps. Dosages in rodent models generally range from 400 µg/kg/day to 1.6 mg/kg/day.[5][9]
Assessment of Fibrosis
-
Histological Analysis: Tissue sections are commonly stained with Masson's trichrome or Picrosirius red to visualize and quantify collagen deposition. The extent of fibrosis can be assessed using semi-quantitative scoring systems like the Ashcroft score for pulmonary fibrosis.[11]
-
Immunohistochemistry/Immunofluorescence: Staining for specific markers such as α-smooth muscle actin (α-SMA) is used to identify and quantify myofibroblasts.[7][13]
-
Biochemical Assays: The total collagen content in tissues can be quantified by measuring the hydroxyproline concentration.
-
Gene and Protein Expression Analysis: Techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting are used to measure the expression levels of pro-fibrotic and anti-fibrotic mediators, including TGF-β1, Smads, collagens, and matrix metalloproteinases (MMPs).[13]
Experimental Workflow for a Preclinical Study
Caption: General workflow for in vivo evaluation of Ac-SDKP.
Conclusion and Future Directions
The compelling preclinical data strongly support the anti-fibrotic potential of Ac-SDKP across a spectrum of tissues. Its ability to target fundamental mechanisms of fibrosis, particularly the TGF-β1 signaling pathway, positions it as a promising therapeutic candidate. Future research should focus on further elucidating its downstream signaling targets, optimizing delivery strategies, and advancing its development towards clinical applications for the treatment of fibrotic diseases. The information compiled in this guide serves as a valuable resource for researchers dedicated to translating the therapeutic promise of Ac-SDKP into novel treatments for patients suffering from fibrosis.
References
- 1. N-acetyl-seryl-aspartyl-lysyl-proline is a valuable endogenous antifibrotic peptide for kidney fibrosis in diabetes: An update and translational aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifibrotic effect of N-acetyl-seryl-aspartyl-lysyl-proline on bile duct ligation induced liver fibrosis in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. A New Antifibrotic Target of Ac-SDKP: Inhibition of Myofibroblast Differentiation in Rat Lung with Silicosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ac-SDKP inhibits transforming growth factor-β1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ac-SDKP reverses inflammation and fibrosis in rats with heart failure after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Preventive and therapeutic effects of thymosin β4 N-terminal fragment Ac-SDKP in the bleomycin model of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. [Meta-analysis of Ac-SDKP inhibition of Pulmonary fibrosis in animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of the interaction between Ac-SDKP and Ang II on the pathogenesis and development of silicotic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
AC-SDKP-NH2 in Hematopoiesis Regulation: A Technical Guide
Executive Summary: The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP-NH2), also known as Goralatide, is a critical endogenous regulator of hematopoiesis. Initially identified in bone marrow, this molecule acts as a potent inhibitor of hematopoietic stem and progenitor cell (HSPC) proliferation by preventing their entry into the S-phase of the cell cycle.[1][2][3] Its unique mechanism, which involves blocking the action of proliferative stimuli rather than direct cytotoxicity, positions it as a significant agent for myeloprotection, particularly during chemotherapy.[2][4][5] Ac-SDKP is derived from Thymosin β4 and its bioavailability is tightly controlled by the Angiotensin-Converting Enzyme (ACE), making the interplay with ACE inhibitors a key consideration for its therapeutic application.[5][6] This document provides an in-depth technical overview of the biosynthesis, mechanism of action, signaling pathways, and experimental evaluation of Ac-SDKP in the context of hematopoiesis regulation for researchers, scientists, and drug development professionals.
Biosynthesis and Metabolism of Ac-SDKP
Ac-SDKP is a naturally occurring peptide that is not directly synthesized but is instead cleaved from a larger precursor protein, Thymosin β4 (Tβ4).[6][7] Tβ4 is a 43-amino acid peptide, and the Ac-SDKP sequence is located at its N-terminus.[6] The generation of Ac-SDKP from Tβ4 is a multi-step enzymatic process. Initially, the metalloprotease meprin-α cleaves Tβ4, which is too large to be a direct substrate for the next enzyme. This cleavage produces an intermediate peptide. Subsequently, prolyl oligopeptidase (POP) acts on this intermediate to release the active Ac-SDKP tetrapeptide.[6]
The biological activity of Ac-SDKP is terminated through degradation. The primary enzyme responsible for its hydrolysis and inactivation is the Angiotensin-Converting Enzyme (ACE).[5][6] Specifically, the N-terminal catalytic site of ACE cleaves Ac-SDKP.[8] This metabolic pathway has significant therapeutic implications; the administration of ACE inhibitors, such as captopril, leads to a substantial increase in the plasma concentration and half-life of Ac-SDKP, thereby enhancing its physiological effects.[6][8]
Mechanism of Hematopoietic Regulation
Ac-SDKP functions as a negative regulator of hematopoiesis by maintaining primitive hematopoietic stem cells (HSCs) in a quiescent state (G0/G1 phase of the cell cycle).[9] Its primary mechanism is the inhibition of HSPC entry into the DNA synthesis (S) phase.[1][2][3] This action is particularly important for protecting the stem cell pool from the cytotoxic effects of cycle-specific chemotherapeutic agents, which target rapidly dividing cells.[4]
Interestingly, Ac-SDKP does not appear to possess inherent inhibitory activity. Instead, it acts by "blocking" the proliferative signals from stimulators present in the bone marrow microenvironment, such as those found in regenerating hematopoietic tissue.[1][2] This specificity is crucial, as it allows for the reversible suppression of proliferation without inducing apoptosis. The inhibitory effect is dose-dependent, with maximal activity observed at picomolar to nanomolar concentrations. The presence of stromal cells or exogenous cytokines can influence the optimal effective concentration.[4][10]
Quantitative Data on Ac-SDKP Activity
The inhibitory effects of Ac-SDKP have been quantified across various hematopoietic progenitor cell types and culture conditions.
| Cell/Colony Type | Species | Culture Condition | Peak Inhibitory Concentration | Observed Effect | Citation(s) |
| HPP-CFC, CFU-GM | Murine | Long-Term Bone Marrow Culture (LTBMC) | 10⁻¹² M | Inhibition of entry into S phase. | [10] |
| HPP-CFC, CFU-GM | Murine | LTBMC with cytokines | 10⁻¹⁴ M | Inhibition of entry into S phase. | [10] |
| CFU-GM | Murine | Co-culture with Bone Marrow Endothelial Cells | 10⁻¹¹ - 10⁻⁵ M | Dose-dependent inhibition of colony growth. | [11] |
| CFU-GM, BFU-E | Human | Short-Term Liquid Culture | 10⁻¹⁰ - 10⁻⁹ M | Significant inhibition of colony growth. | [3] |
| HPP-CFC, CFU-GM | Human | LTBMC | 10⁻¹² M | Decreased number of nonadherent progenitors and S-phase entry. | [4] |
| HPP-CFC, CFU-GM | Human | LTBMC with cytokines (GM-CSF, IL-3, SCF) | 10⁻¹⁴ M | Maximum depression of progenitor cell numbers and cycling. | [4] |
Signaling Pathways
The precise intracellular signaling pathways mediating the anti-proliferative effects of Ac-SDKP are not fully elucidated, but several potential mechanisms have been proposed. Ac-SDKP appears to counteract growth factor-stimulated pathways, leading to cell cycle arrest.
-
Inhibition of MAPK/ERK Pathway: Ac-SDKP may inhibit the serum-stimulated Extracellular signal-Regulated Kinase (ERK) signaling cascade, a key pathway for cell proliferation.[12] In cardiac fibroblasts, Ac-SDKP was shown to blunt the activation of p44/42 MAPK by preserving the activity of the phosphatase SHP-2, which down-regulates the pathway.[13]
-
Induction of Cell Cycle Inhibitors: The peptide may induce the expression of critical cell cycle regulators, including p53, and the cyclin-dependent kinase inhibitors p27kip1 and p21cip1.[12] Concurrently, it can inhibit the expression of cyclin D1, a key protein for G1/S phase transition. This combination effectively halts cell cycle progression.[12]
-
Modulation of TGF-β/Smad Signaling: There is evidence to suggest that Ac-SDKP can function as an anti-TGF-β agent. It may induce the expression or stabilization of the inhibitory Smad7, which in turn blocks the phosphorylation of receptor-regulated Smads (R-Smads) by the TGF-β receptor complex, thereby inhibiting downstream fibrotic and proliferative signals.[12]
Key Experimental Protocols
Evaluating the effect of Ac-SDKP on hematopoietic progenitors requires specialized cell culture techniques. Below are methodologies for key assays cited in the literature.
Protocol 1: Colony-Forming Cell (CFC) Assay
This assay quantifies hematopoietic progenitors based on their ability to form distinct colonies in a semi-solid medium.
-
Cell Preparation: Isolate mononuclear cells (MNCs) from human or murine bone marrow using a density gradient centrifugation (e.g., Ficoll-Paque).
-
Culture Setup: Prepare a plating mix containing the bone marrow MNCs (e.g., 1 x 10⁵ cells/mL), semi-solid methylcellulose medium (e.g., MethoCult™), a cocktail of appropriate cytokines (e.g., IL-3, GM-CSF, SCF, Erythropoietin), and the desired concentrations of Ac-SDKP (typically ranging from 10⁻¹⁴ M to 10⁻⁸ M) or a vehicle control.
-
Plating: Dispense 1.1 mL of the mix into 35 mm culture dishes in duplicate or triplicate.
-
Incubation: Culture the dishes at 37°C in a humidified incubator with 5% CO₂ for 7-14 days, depending on the species and colony type being assayed (e.g., 7 days for CFU-GM, 14 days for BFU-E).
-
Colony Scoring: Enumerate colonies (defined as aggregates of >40 cells) using an inverted microscope. Identify different colony types (CFU-GM, BFU-E, etc.) based on their morphology.
-
Data Analysis: Calculate the mean number of colonies per dish for each condition and express the results as a percentage of the vehicle control.
Protocol 2: Thymidine Suicide Assay for Cell Cycle Analysis
This technique determines the proportion of cells in the S-phase of the cell cycle.
-
Cell Incubation: Incubate bone marrow MNCs in a liquid culture medium (e.g., Iscove's Modified Dulbecco's Medium with 10% FBS) with or without Ac-SDKP at the desired concentration for a specified period (e.g., 24 hours).[3]
-
Thymidine Pulse: Split each culture into two aliquots. To one aliquot, add high-specific-activity tritiated thymidine ([³H]TdR, ~20 Ci/mmol) to a final concentration of 100 µCi/mL. To the other (control) aliquot, add an equivalent volume of plain medium.
-
Incubation: Incubate both aliquots for 20-30 minutes at 37°C.
-
Wash: Terminate the reaction by adding a large excess of cold, non-radioactive thymidine. Wash the cells three times with cold medium to remove unincorporated [³H]TdR.
-
CFC Assay: Plate the cells from both the [³H]TdR-treated and control aliquots in a CFC assay as described in Protocol 1.
-
Data Analysis: After incubation, count the number of colonies in both sets of plates. The percentage of cells in S-phase is calculated using the formula: % in S-phase = [1 - (Colonies in [³H]TdR plate / Colonies in control plate)] x 100 A reduction in this percentage in the Ac-SDKP-treated group compared to the vehicle group indicates cell cycle inhibition.
References
- 1. academic.oup.com [academic.oup.com]
- 2. The molecular specificity of action of the tetrapeptide acetyl-N-Ser-Asp-Lys-Pro (AcSDKP) in the control of hematopoietic stem cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of human bone marrow progenitors by the synthetic tetrapeptide AcSDKP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Activity of acetyl-Ser-Asp-Lys-Pro (AcSDKP) on human hematopoietic progenitor cells in short-term and long-term bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nbinno.com [nbinno.com]
- 6. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): Potential target molecule in research of heart, kidney and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibitory action of the peptide AcSDKP on the proliferative state of hematopoietic stem cells in the presence of captopril but not lisinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Activity of acetyl-n-ser-asp-lys-pro (AcSDKP) on hematopoietic progenitor cells in short-term and long-term murine bone marrow cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bone marrow endothelial cells secrete thymosin beta4 and AcSDKP - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. N-acetyl-seryl-aspartyl-lysyl-proline: a valuable endogenous anti-fibrotic peptide for combating kidney fibrosis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. N-acetyl-seryl-aspartyl-lysyl-proline Inhibits ET-1-Induced Collagen Production by Preserving Src Homology 2-Containing Protein Tyrosine Phosphatase-2 Activity in Cardiac Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
AC-SDKP-NH2 Signaling Pathways In Vitro: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP-NH2), an endogenous tetrapeptide, has emerged as a significant modulator of cellular processes, demonstrating potent anti-inflammatory and anti-fibrotic activities.[1][2][3][4] Arising from the enzymatic cleavage of its precursor, thymosin β4 (Tβ4), this compound is primarily degraded by the angiotensin-converting enzyme (ACE).[5][6][7] Its role in mitigating pathological conditions such as cardiac and renal fibrosis, inflammation, and colitis has made it a compelling subject of research for therapeutic development.[1][2][4] This technical guide provides a comprehensive overview of the in vitro signaling pathways of this compound, detailed experimental protocols, and quantitative data to support researchers in this field.
Core Signaling Pathways of this compound
This compound exerts its pleiotropic effects by modulating several key intracellular signaling cascades. The primary mechanisms identified in vitro include the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad pathway, modulation of the Mitogen-Activated Protein Kinase (MAPK) pathway, and interference with the Renin-Angiotensin System (RAS).
TGF-β/Smad Signaling Pathway
The TGF-β signaling pathway is a critical mediator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and subsequent extracellular matrix (ECM) deposition.[8][9] this compound has been shown to be a potent inhibitor of this pathway. In vitro studies have demonstrated that this compound can reduce the expression of TGF-β and prevent the phosphorylation of its downstream effectors, Smad2 and Smad3.[2][9] This inhibition leads to a decrease in the expression of fibrotic markers such as α-smooth muscle actin (α-SMA), collagen I, and fibronectin.[10][11]
References
- 1. Frontiers | N-Acetyl-Seryl-Aspartyl-Lysyl-Proline Mitigates Experimental Colitis Through Inhibition of Intestinal Mucosal Inflammatory Responses via MEK-ERK Signaling [frontiersin.org]
- 2. N-acetyl-seryl-aspartyl-lysyl-proline prevents cardiac remodeling and dysfunction induced by galectin-3, a mammalian adhesion/growth-regulatory lectin - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): Potential target molecule in research of heart, kidney and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl-seryl-aspartyl-lysyl-proline: a valuable endogenous anti-fibrotic peptide for combating kidney fibrosis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. Influence of the interaction between Ac-SDKP and Ang II on the pathogenesis and development of silicotic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of the interaction between Ac‑SDKP and Ang II on the pathogenesis and development of silicotic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Cellular Gateway: A Technical Guide to the Receptors of Ac-SDKP-NH2
For Immediate Release
This technical guide provides a comprehensive overview of the current understanding of the cellular receptors for N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP-NH2), a tetrapeptide with significant anti-inflammatory and anti-fibrotic properties. This document is intended for researchers, scientists, and drug development professionals engaged in the study of this peptide and its therapeutic potential.
Identification and Characterization of this compound Receptors
The biological effects of this compound are mediated through its interaction with specific cell surface receptors. Seminal studies have successfully identified and characterized these binding sites, particularly in cardiac fibroblasts, which are key cells involved in tissue remodeling and fibrosis.
Evidence for a Specific, High-Affinity Receptor
Research has demonstrated the existence of a single class of high-affinity binding sites for this compound on rat cardiac fibroblasts.[1][2] This was elucidated through radioligand binding assays using a biologically active, radioiodinated analog of Ac-SDKP, 125I-labeled 3-(p-hydroxy-phenyl)-propionic acid (Hpp)-Aca-SDKP.[1][2] Scatchard plot analyses of the binding data revealed these sites to be saturable and specific.[1][2]
Quantitative Binding Data
The affinity of this compound and its analogs for the identified receptor has been quantified, providing crucial parameters for understanding the peptide-receptor interaction and for the design of novel therapeutic agents.
| Ligand | Cell Type | Binding Parameter | Value | Reference |
| 125I-Hpp-Aca-SDKP | Rat Cardiac Fibroblasts | Dissociation Constant (Kd) | 3.3 ± 0.6 nM | [1][2] |
| This compound (unlabeled) | Rat Cardiac Fibroblasts | Inhibition Constant (Ki) | 0.69 ± 0.15 nM | [1][2] |
| Hpp-Aca-SDKP (unlabeled) | Rat Cardiac Fibroblasts | Inhibition Constant (Ki) | 10.4 ± 0.2 nM | [1][2] |
| Angiotensin II | Rat Cardiac Fibroblasts | Displacement | No significant displacement at 10 µM | [1][2] |
| Endothelin-1 | Rat Cardiac Fibroblasts | Displacement | No significant displacement at 10 µM | [1][2] |
Table 1: Quantitative Binding Data for this compound and its Analogs. This table summarizes the key binding affinity parameters for this compound and a synthetic analog to its receptor on rat cardiac fibroblasts. The low nanomolar Kd and Ki values indicate a high-affinity interaction. The lack of displacement by Angiotensin II and Endothelin-1 demonstrates the specificity of the binding site.
Experimental Protocols
The identification and characterization of the this compound receptor were achieved through a series of meticulous experimental procedures. The following outlines the core methodologies employed.
Radioligand Binding Assay
This protocol describes the fundamental steps for a competitive radioligand binding assay to characterize the this compound receptor.
References
- 1. Characterization and localization of Ac-SDKP receptor binding sites using 125I-labeled Hpp-Aca-SDKP in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization and localization of Ac-SDKP receptor binding sites using 125I-labeled Hpp-Aca-SDKP in rat cardiac fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
The Tetrapeptide Ac-SDKP-NH2: A Technical Guide to its Role in Cardiovascular Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), an endogenous tetrapeptide, has emerged as a critical regulator in cardiovascular homeostasis. Generated from the cleavage of Thymosin β4 and primarily degraded by Angiotensin-Converting Enzyme (ACE), Ac-SDKP exerts potent anti-inflammatory and anti-fibrotic effects, independent of blood pressure regulation. These properties position it as a significant mediator of the beneficial effects of ACE inhibitors and a promising therapeutic target for cardiovascular diseases characterized by inflammation and fibrosis, such as hypertension, heart failure, and post-myocardial infarction remodeling. This guide provides a comprehensive overview of the synthesis, mechanism of action, and therapeutic potential of Ac-SDKP, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its core signaling pathways.
Introduction to Ac-SDKP
Ac-SDKP, also known as Goralatide or Seraspenide, is a naturally occurring N-terminally acetylated tetrapeptide (Ac-Ser-Asp-Lys-Pro-NH2).[1][2][3] Initially identified as a natural inhibitor of hematopoietic stem cell proliferation, its role has expanded to include significant functions in tissue protection and repair.[3][4][5] Within the cardiovascular system, Ac-SDKP is a key modulator of inflammation and fibrosis.[6][7] Its concentration in plasma and tissues is significantly increased by the action of ACE inhibitors, which prevent its degradation.[5][6][8] This mechanism is believed to contribute substantially to the organ-protective effects of ACE inhibitors beyond their primary hemodynamic actions.[7][9][10]
Biochemical Pathway: Synthesis and Degradation
The lifecycle of Ac-SDKP is governed by a precise enzymatic cascade. It is not synthesized de novo but is instead released from a precursor protein, Thymosin β4 (Tβ4), a 43-amino acid peptide.[6][7][8]
-
Synthesis : The release of Ac-SDKP from Tβ4 is a two-step process. First, the metalloprotease Meprin-α cleaves the 43-amino acid Tβ4 into smaller intermediate peptides (<30 amino acids).[7][8] Subsequently, Prolyl Oligopeptidase (POP) acts on these intermediates to release the N-terminal Ac-SDKP tetrapeptide.[7][8]
-
Degradation : Ac-SDKP has a short half-life in circulation (approximately 4.5 minutes) and is almost exclusively hydrolyzed and inactivated by the N-terminal domain of Angiotensin-Converting Enzyme (ACE) .[4][8][11]
This pathway highlights a critical interaction: ACE inhibitors, by blocking Ac-SDKP degradation, can increase its circulating levels by four- to five-fold, thereby enhancing its anti-inflammatory and anti-fibrotic actions.[5][8][10]
Mechanism of Action in Cardiovascular Homeostasis
Ac-SDKP's primary cardioprotective roles are centered on its potent anti-fibrotic and anti-inflammatory activities. These effects are largely mediated by its interference with the Transforming Growth Factor-β (TGF-β) signaling pathway, a central driver of fibrosis.[4][9][12]
Anti-Fibrotic Effects
Cardiac fibrosis, the excessive deposition of extracellular matrix proteins like collagen, leads to ventricular stiffness and dysfunction. Ac-SDKP counteracts this process at multiple levels:
-
Inhibition of Fibroblast Differentiation : It prevents the transformation of cardiac fibroblasts into myofibroblasts, the primary cell type responsible for collagen production in fibrotic tissue.[13][14]
-
Suppression of Pro-Fibrotic Cytokines : Ac-SDKP reduces the expression of key pro-fibrotic mediators, including TGF-β and Connective Tissue Growth Factor (CTGF).[4][9][15]
-
Interference with TGF-β Signaling : Ac-SDKP blocks the canonical TGF-β pathway by inhibiting the phosphorylation of downstream signaling molecules Smad2 and ERK1/2, which are crucial for transducing the fibrotic signal to the nucleus.[5][13][14]
Anti-Inflammatory Effects
Chronic inflammation is a key contributor to adverse cardiovascular remodeling. Ac-SDKP mitigates this by reducing the infiltration of inflammatory cells, particularly macrophages and mast cells, into cardiac tissue following injury, such as in hypertension or myocardial infarction.[5][9] This anti-inflammatory action is linked to the reduction of pro-inflammatory cytokines and growth factors (like TGF-β) that are released by these cells, further suppressing the fibrotic response.[5][9] Recent studies also suggest Ac-SDKP can attenuate endoplasmic reticulum (ER) stress-induced inflammation and collagen production in cardiac fibroblasts.[16][17][18]
Quantitative Data from Preclinical Studies
The therapeutic effects of Ac-SDKP have been quantified in numerous animal models of cardiovascular disease. The following tables summarize key findings.
Table 1: Effects of Ac-SDKP on Cardiac Fibrosis and Related Markers
| Animal Model | Treatment Group | Dosage | Outcome Measure | Result | Citation |
|---|---|---|---|---|---|
| Angiotensin II-Induced Hypertension (Rat) | Ang II + Ac-SDKP | 400 µg/kg/day | LV Collagen Deposition | Significant decrease vs. Ang II + vehicle | [9],[10] |
| Ang II + Ac-SDKP | 800 µg/kg/day | LV Collagen Deposition | Significant decrease vs. Ang II + vehicle | [9],[10] | |
| Renovascular Hypertension (2K-1C Rat) | 2K-1C + Ac-SDKP | 800 µg/kg/day | LV Collagen (Hydroxyproline) | Reversal of established fibrosis | [4],[15] |
| 2K-1C + Ac-SDKP | 800 µg/kg/day | LV TGF-β & CTGF Expression | Reversal of increased expression | [4],[15] | |
| Post-Myocardial Infarction (Rat) | MI + Ac-SDKP (Reversal) | 800 µg/kg/day | Total LV Collagen Content | 22.6 ± 2.2 to 14.4 ± 1.6 µg/mg (P<0.01) | [5] |
| Post-Myocardial Infarction (Mouse) | MI + Ac-SDKP | 1.6 mg/kg/day | Interstitial Collagen Fraction | Significant reduction vs. MI + vehicle |[19] |
Table 2: Effects of Ac-SDKP on Inflammatory Cell Infiltration
| Animal Model | Treatment Group | Dosage | Outcome Measure | Result | Citation |
|---|---|---|---|---|---|
| Angiotensin II-Induced Hypertension (Rat) | Ang II + Ac-SDKP | 400 µg/kg/day | LV Macrophage Infiltration | Significant reduction vs. Ang II + vehicle | [9],[10] |
| Ang II + Ac-SDKP | 400 µg/kg/day | LV Mast Cell Infiltration | Significant reduction vs. Ang II + vehicle | [9],[10] | |
| Post-Myocardial Infarction (Rat) | MI + Ac-SDKP (Reversal) | 800 µg/kg/day | Infiltrating Macrophages | 257.5 ± 9.1 to 153.1 ± 8.5 cells/mm² (P<0.001) | [5] |
| MI + Ac-SDKP (Reversal) | 800 µg/kg/day | TGF-β-positive Cells | 195.6 ± 8.4 to 130.7 ± 10.8 cells/mm² (P<0.01) | [5] |
| Post-Myocardial Infarction (Mouse) | MI + Ac-SDKP | Not specified | M1 Macrophage Infiltration | Significant reduction vs. MI + vehicle |[20] |
Table 3: Effects of Ac-SDKP on Hemodynamics and Cardiac Function
| Animal Model | Treatment Group | Dosage | Outcome Measure | Result | Citation |
|---|---|---|---|---|---|
| Angiotensin II-Induced Hypertension (Rat) | Ang II + Ac-SDKP | 400 or 800 µg/kg/day | Systolic Blood Pressure | No significant effect | [9],[10] |
| Renovascular Hypertension (2K-1C Rat) | 2K-1C + Ac-SDKP | 400 or 800 µg/kg/day | Systolic Blood Pressure | No significant effect | [4],[15] |
| Post-Myocardial Infarction (Mouse) | MI + Ac-SDKP | 1.6 mg/kg/day | Ejection Fraction (EF) | Significant improvement vs. MI + vehicle | [19] |
| Post-Myocardial Infarction (Mouse) | MI + Ac-SDKP | Not specified | Mortality Rate | 56.9% to 31.8% (P=0.019) | [20] |
| | MI + Ac-SDKP | Not specified | Cardiac Rupture Incidence | 51.0% to 27.3% (P=0.015) |[20] |
Key Experimental Protocols
This section outlines the methodologies for core experiments used to investigate the function of Ac-SDKP.
Quantification of Ac-SDKP in Biological Samples
A competitive enzyme-linked immunosorbent assay (ELISA) is the standard method for quantifying Ac-SDKP levels in plasma, urine, and tissue homogenates.
-
Principle : This assay uses a plate pre-coated with an antibody specific for Ac-SDKP. The sample is added, and any Ac-SDKP present binds to the antibody. A known amount of biotin-conjugated Ac-SDKP is then added, which competes for binding sites. After washing, a streptavidin-HRP conjugate is added, followed by a substrate. The resulting color is inversely proportional to the amount of Ac-SDKP in the sample.
-
Sample Preparation :
-
Blood Collection : Collect blood into pre-chilled heparinized tubes containing an ACE inhibitor (e.g., 10 µmol/L captopril) to prevent ex vivo degradation of Ac-SDKP.[9] Centrifuge to obtain plasma.
-
Plasma Extraction : For plasma samples, perform a methanol extraction according to the kit manufacturer's instructions to remove interfering proteins.[9]
-
Tissue Homogenization : Homogenize tissue samples in a cold buffer (e.g., 50 mmol/L phosphate-saline buffer, pH 7.4) also containing an ACE inhibitor. Centrifuge and collect the supernatant.
-
-
Assay Procedure :
-
Add standards and prepared samples to the wells of the antibody-coated microplate.
-
Follow the specific incubation, washing, and reagent addition steps as detailed in the commercial ELISA kit protocol (e.g., from Abbkine, MyBioSource, Bertin Bioreagent).[2][21]
-
Read the absorbance on a microplate reader and calculate the concentration based on the standard curve.
-
Assessment of Cardiac Fibrosis
Cardiac fibrosis is quantified by measuring collagen content, typically using histological staining or a biochemical assay.
-
Method 1: Picrosirius Red (PSR) Staining
-
Tissue Preparation : Fix heart tissue in 4% formalin, embed in paraffin, and cut into 5 µm sections.
-
Staining : Deparaffinize and rehydrate the sections. Stain with a PSR solution for 25-60 minutes. Dehydrate and mount.
-
Quantification : Under polarized light, collagen fibers appear bright red or yellow. Capture images from multiple random fields of the left ventricular free wall. Use image analysis software (e.g., ImageJ) to quantify the collagen volume fraction by setting a color threshold to select the stained area and expressing it as a percentage of the total tissue area.
-
-
Method 2: Hydroxyproline Assay
-
Principle : This biochemical assay quantifies the total collagen content by measuring the amount of hydroxyproline, an amino acid that is nearly exclusive to collagen.
-
Tissue Preparation : Obtain a known weight (e.g., 10-50 mg) of ventricular tissue. Mince and homogenize the tissue in ultrapure water.
-
Acid Hydrolysis : Transfer the homogenate to a pressure-tight vial. Add an equal volume of concentrated hydrochloric acid (~12 M HCl). Tightly cap the vial and hydrolyze at 120°C for 3-18 hours to break down the protein into its constituent amino acids.[4][22]
-
Assay : Neutralize the hydrolyzed sample. Use a commercial kit (e.g., from Sigma-Aldrich, Cell Biolabs) which involves the oxidation of hydroxyproline followed by a reaction with 4-(Dimethylamino)benzaldehyde (DMAB) to produce a colored product.[4][16]
-
Quantification : Read the absorbance at ~560 nm and determine the hydroxyproline concentration from a standard curve. Convert to collagen content assuming hydroxyproline constitutes about 13.5% of collagen by mass.
-
Analysis of Protein Phosphorylation (Western Blot)
Western blotting is used to measure the activation state of signaling proteins like Smad2 and ERK1/2 by detecting their phosphorylated forms.
-
Protocol Steps :
-
Protein Extraction : Lyse cells or homogenized tissue in RIPA buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.
-
Quantification : Determine protein concentration using a BCA or Bradford assay.
-
Electrophoresis : Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel to separate proteins by size.
-
Transfer : Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking : Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.
-
Antibody Incubation : Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Smad2, anti-phospho-ERK1/2) overnight at 4°C.
-
Washing & Secondary Antibody : Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection : After further washes, apply an enhanced chemiluminescence (ECL) substrate and capture the signal using an imaging system.
-
Normalization : To ensure equal protein loading, strip the membrane and re-probe with an antibody for the total (phosphorylated + unphosphorylated) form of the protein or a housekeeping protein like GAPDH. The phosphorylated protein signal is then normalized to the total protein signal.[23]
-
Conclusion and Future Directions
The tetrapeptide Ac-SDKP is a potent endogenous regulator with significant anti-inflammatory and anti-fibrotic actions in the cardiovascular system. Its mechanism, centered on the inhibition of the TGF-β signaling pathway, is well-supported by preclinical data. The findings that its effects are independent of blood pressure and that its levels are augmented by ACE inhibitors provide a compelling explanation for some of the organ-protective benefits of this drug class.
For drug development professionals, Ac-SDKP presents a compelling therapeutic target. The development of ACE-resistant Ac-SDKP analogs or selective inhibitors of the N-domain of ACE could offer novel strategies to treat cardiac and renal fibrosis with high efficacy and specificity.[7][11] Further research is warranted to fully elucidate its receptor and downstream signaling pathways and to translate the promising results from animal models into clinical applications for patients with hypertensive heart disease, heart failure, and other fibrotic conditions.
References
- 1. Fibrosis quantification using multiphoton excitation imaging of picrosirius red stained cardiac tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mybiosource.com [mybiosource.com]
- 3. Ac-SDKP-Peptide [biosyn.com]
- 4. Enzymatic Hydroxyproline Assay Protocol [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Rapid quantification of myocardial fibrosis: a new macro-based automated analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tβ4–Ac-SDKP pathway: Any relevance for the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. journals.physiology.org [journals.physiology.org]
- 13. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 14. droracle.ai [droracle.ai]
- 15. Immunohistochemical Assessment of Cardiac Macrophages in the Aged Fischer 344 Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. cellbiolabs.com [cellbiolabs.com]
- 17. "The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibiti" by Nitin Kumar and Congcong Yin [scholarlycommons.henryford.com]
- 18. AcSDKP ELISA Kits | AffiELISA [affielisa.com]
- 19. Ac-SDKP inhibits transforming growth factor-β1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Human N-Acetyl-Ser-Asp-Lys-Pro (AcSDKP) ELISA Kit - Abbkine – Antibodies, proteins, biochemicals, assay kits for life science research [abbkine.com]
- 22. cdn.caymanchem.com [cdn.caymanchem.com]
- 23. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Potential of Ac-SDKP-NH2 in Renal Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-seryl-aspartyl-lysyl-proline-amide (Ac-SDKP-NH2), an endogenous tetrapeptide, has emerged as a promising therapeutic agent for the management of renal diseases. This technical guide provides a comprehensive overview of the core scientific principles underlying the therapeutic potential of this compound, with a focus on its potent anti-inflammatory and anti-fibrotic properties. This document details the molecular mechanisms of action, summarizes key preclinical findings in various models of kidney disease, and provides detailed experimental protocols for researchers. The information is intended to facilitate further investigation and accelerate the drug development process for this novel therapeutic candidate.
Introduction
Chronic kidney disease (CKD) is a global health issue characterized by a progressive loss of kidney function, often culminating in end-stage renal disease.[1] The pathophysiology of CKD is complex, involving persistent inflammation and the excessive deposition of extracellular matrix, leading to fibrosis.[1] Ac-SDKP is a naturally occurring tetrapeptide that is released from its precursor, thymosin β4, through enzymatic cleavage by meprin-α and prolyl oligopeptidase.[2][3] It is primarily degraded by the angiotensin-converting enzyme (ACE), and treatment with ACE inhibitors has been shown to increase its plasma concentration.[2][4] Accumulating evidence from preclinical studies highlights the significant renal-protective effects of Ac-SDKP, positioning it as a molecule of high interest for therapeutic development.[5]
Mechanism of Action
This compound exerts its therapeutic effects in the kidney through a multi-pronged mechanism, primarily targeting the key pathological processes of inflammation and fibrosis.
Anti-inflammatory Effects
Ac-SDKP has been demonstrated to possess significant anti-inflammatory properties in the context of renal disease.[6] It functions by inhibiting the infiltration and activation of inflammatory cells, such as macrophages and T cells, into the renal interstitium.[5] This effect is partly mediated by the downregulation of pro-inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) pathway.[5] By inhibiting NF-κB activation, Ac-SDKP reduces the expression of various pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and adhesion molecules such as intercellular adhesion molecule-1 (ICAM-1).[5]
Anti-fibrotic Effects
The anti-fibrotic actions of Ac-SDKP are a cornerstone of its therapeutic potential in renal disease. A primary mechanism is the inhibition of the transforming growth factor-beta (TGF-β)/Smad signaling pathway, a central mediator of fibrosis.[7] Ac-SDKP has been shown to decrease the expression of TGF-β1 and inhibit the phosphorylation of Smad2 and Smad3, which are key downstream effectors in the fibrotic cascade.[7] This leads to a reduction in the synthesis and deposition of extracellular matrix proteins, including collagen and fibronectin.[7] Furthermore, Ac-SDKP can inhibit the differentiation of fibroblasts into myofibroblasts, the primary cell type responsible for excessive matrix production.[7]
Preclinical Evidence in Renal Disease Models
The therapeutic efficacy of this compound has been evaluated in several well-established animal models of renal disease.
Hypertensive Nephropathy
-
Dahl Salt-Sensitive (SS) Rats: In this model of salt-sensitive hypertension and renal injury, administration of Ac-SDKP prevented renal macrophage and T cell infiltration, interstitial fibrosis, and glomerulosclerosis.[1][5] Notably, these protective effects were observed without a significant reduction in blood pressure, suggesting a direct renal-protective mechanism.[5]
-
5/6 Nephrectomy (5/6Nx) Model: In rats with reduced renal mass, Ac-SDKP treatment, both in preventive and reversal protocols, significantly attenuated albuminuria, renal inflammation, and fibrosis.[8][9] It also improved the glomerular filtration rate and preserved the expression of nephrin, a critical component of the glomerular filtration barrier.[8][9]
Diabetic Nephropathy
In streptozotocin (STZ)-induced diabetic mouse models, oral administration of Ac-SDKP was shown to ameliorate glomerulosclerosis and tubulointerstitial fibrosis.[6][10] The therapeutic effect was associated with the restoration of anti-fibrotic microRNAs, such as miR-29 and let-7, in the kidneys.[10]
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound in various models of renal disease.
Table 1: Effects of Ac-SDKP on Renal Inflammation and Fibrosis in Dahl Salt-Sensitive Rats on a High-Salt Diet
| Parameter | Control (High Salt) | Ac-SDKP (Low Dose) | Ac-SDKP (High Dose) | Reference |
| Macrophage Infiltration (cells/mm²) | 87.8 ± 10.8 | - | 32.18 ± 2.4 | [11] |
| Renal Interstitial Collagen (%) | Increased | Significantly Reduced | Significantly Reduced | [5] |
| Glomerulosclerosis Index | Increased | Significantly Reduced | Significantly Reduced | [5] |
Table 2: Effects of Ac-SDKP on Renal Function and Injury in the 5/6 Nephrectomy Rat Model
| Parameter | 5/6Nx Control | 5/6Nx + Ac-SDKP (Prevention) | 5/6Nx + Ac-SDKP (Reversal) | Reference |
| Albuminuria (mg/24h) | Significantly Increased | Significantly Reduced | Significantly Reduced | [8][9] |
| Glomerular Filtration Rate (mL/min) | Significantly Decreased | Significantly Improved | Significantly Improved | [8][9] |
| Renal Collagen Content (%) | Significantly Increased | Significantly Reduced | Significantly Reduced | [8][9] |
Table 3: Effects of Ac-SDKP on Diabetic Nephropathy in STZ-Induced Diabetic Mice
| Parameter | Diabetic Control | Diabetic + Ac-SDKP | Reference |
| Glomerulosclerosis | Severe | Ameliorated | [6][10] |
| Tubulointerstitial Fibrosis | Severe | Ameliorated | [6][10] |
| Plasma Cystatin C | Elevated | Restored | [10] |
Detailed Experimental Protocols
Animal Model: 5/6 Nephrectomy in Rats[8][12][13]
-
Animal Selection: Use male Sprague-Dawley rats (200-250 g).
-
Anesthesia: Anesthetize the rats with an appropriate anesthetic agent (e.g., isoflurane or a ketamine/xylazine cocktail).
-
Surgical Procedure (Two-Step):
-
Step 1 (Right Nephrectomy): Make a flank incision to expose the right kidney. Ligate the renal artery, vein, and ureter with surgical silk, and then remove the kidney. Close the incision in layers. Allow a one-week recovery period.
-
Step 2 (Left Subtotal Nephrectomy): Expose the left kidney through a flank incision. Ligate two of the three branches of the left renal artery to induce infarction of approximately two-thirds of the kidney. Alternatively, surgically resect the upper and lower thirds of the kidney.
-
-
Post-operative Care: Provide appropriate analgesia and monitor the animals for recovery.
-
Ac-SDKP Administration: Administer Ac-SDKP via subcutaneous osmotic minipumps at a dose of 800 µg/kg/day.[8] For prevention studies, start administration 7 days before the first surgery. For reversal studies, start administration 3 weeks after the second surgery.
Animal Model: Streptozotocin (STZ)-Induced Diabetic Nephropathy in Mice[7][14][15]
-
Animal Selection: Use male C57BL/6J mice, 8 weeks of age.
-
Induction of Diabetes:
-
Fast the mice for 4-6 hours.
-
Prepare a fresh solution of STZ in 0.1 M citrate buffer (pH 4.5).
-
Administer a single intraperitoneal injection of STZ (e.g., 150 mg/kg) or multiple low doses (e.g., 50 mg/kg for 5 consecutive days).
-
Provide 10% sucrose water for 24 hours post-injection to prevent hypoglycemia.
-
-
Confirmation of Diabetes: Monitor blood glucose levels 72 hours after STZ injection. Mice with blood glucose levels >250 mg/dL are considered diabetic.
-
Ac-SDKP Administration: Administer Ac-SDKP by oral gavage (e.g., 1 mg/mouse, 3 times per week).[12]
Immunohistochemistry for Collagen I in Kidney Tissue[5][16]
-
Tissue Preparation:
-
Fix kidney tissue in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-µm thick sections and mount on slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize sections in xylene and rehydrate through a graded series of ethanol to water.
-
-
Antigen Retrieval:
-
Perform heat-induced antigen retrieval using a citrate buffer (pH 6.0).
-
-
Staining:
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with a blocking serum (e.g., goat serum).
-
Incubate with a primary antibody against Collagen I overnight at 4°C.
-
Incubate with a biotinylated secondary antibody.
-
Incubate with an avidin-biotin-peroxidase complex.
-
-
Visualization:
-
Develop the color reaction using a diaminobenzidine (DAB) substrate.
-
Counterstain with hematoxylin.
-
-
Analysis:
-
Quantify the stained area using image analysis software.
-
Western Blot for TGF-β1 in Renal Tissue[17][18]
-
Protein Extraction:
-
Homogenize kidney tissue in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cellular debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Incubate with a primary antibody against TGF-β1 overnight at 4°C.
-
Incubate with an HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Normalize the band intensity to a loading control (e.g., GAPDH or β-actin).
-
ELISA for TNF-α in Kidney Homogenates[19][20][21]
-
Sample Preparation:
-
Homogenize kidney tissue in a suitable buffer and centrifuge to obtain the supernatant.
-
Determine the total protein concentration.
-
-
ELISA Procedure (Sandwich ELISA):
-
Coat a 96-well plate with a capture antibody specific for TNF-α.
-
Block the plate to prevent non-specific binding.
-
Add kidney homogenate samples and standards to the wells and incubate.
-
Wash the plate and add a biotinylated detection antibody.
-
Wash the plate and add streptavidin-HRP conjugate.
-
Wash the plate and add a TMB substrate solution.
-
Stop the reaction with a stop solution.
-
-
Data Analysis:
-
Measure the absorbance at 450 nm.
-
Generate a standard curve and calculate the concentration of TNF-α in the samples.
-
Visualizations
Signaling Pathways
Caption: this compound signaling pathways in renal protection.
Experimental Workflow
References
- 1. Renal Protective Effect of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) in Dahl Salt-Sensitive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rodent models of streptozotocin-induced diabetic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. journals.physiology.org [journals.physiology.org]
- 5. urmc.rochester.edu [urmc.rochester.edu]
- 6. Oral Administration of N-Acetyl-seryl-aspartyl-lysyl-proline Ameliorates Kidney Disease in Both Type 1 and Type 2 Diabetic Mice via a Therapeutic Regimen - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scielo.br [scielo.br]
- 8. 5/6 Nephrectomy Using Sharp Bipolectomy Via Midline Laparotomy in Rats [jove.com]
- 9. mdpi.com [mdpi.com]
- 10. Oral Administration of N-Acetyl-seryl-aspartyl-lysyl-proline Ameliorates Kidney Disease in Both Type 1 and Type 2 Diabetic Mice via a Therapeutic Regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. diacomp.org [diacomp.org]
- 12. A Simplified and Robust Model for the Study of Diabetic Nephropathy: Streptozotocin-Induced Diabetic Mice Fed a High-Protein Diet [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of Ac-SDKP-NH2
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-seryl-aspartyl-lysyl-proline amide (Ac-SDKP-NH2) is a synthetic tetrapeptide amide analog of the endogenous peptide Ac-SDKP. Ac-SDKP is a biologically active peptide that demonstrates a range of activities, including anti-inflammatory, anti-fibrotic, and hematopoietic regulatory effects. Due to its therapeutic potential, particularly in the context of cardiovascular and renal diseases, the ability to synthesize high-purity this compound is crucial for research and drug development.
These application notes provide a detailed protocol for the chemical synthesis of this compound using Fmoc-based solid-phase peptide synthesis (SPPS), followed by purification and characterization.
Solid-Phase Peptide Synthesis (SPPS) of this compound
The synthesis of this compound is efficiently achieved using the Fmoc/tBu strategy on a solid support. This method involves the sequential addition of amino acids to a growing peptide chain attached to an insoluble resin.
Materials and Reagents
| Reagent | Supplier Recommendation |
| Rink Amide resin (0.4-0.8 mmol/g) | e.g., Sigma-Aldrich, Novabiochem |
| Fmoc-Pro-OH | e.g., Sigma-Aldrich, Bachem |
| Fmoc-Lys(Boc)-OH | e.g., Sigma-Aldrich, Bachem |
| Fmoc-Asp(OtBu)-OH | e.g., Sigma-Aldrich, Bachem |
| Fmoc-Ser(tBu)-OH | e.g., Sigma-Aldrich, Bachem |
| Acetic Anhydride | ACS grade |
| N,N-Diisopropylethylamine (DIPEA) | Peptide synthesis grade |
| 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| Dichloromethane (DCM) | ACS grade |
| Piperidine | ACS grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIS) | Reagent grade |
| HPLC-grade Acetonitrile (ACN) | |
| HPLC-grade Water |
Experimental Workflow
The synthesis of this compound follows a cyclical process of deprotection, coupling, and capping, culminating in cleavage from the resin and purification.
Caption: Experimental workflow for the solid-phase synthesis of this compound.
Detailed Protocols
1. Resin Preparation and First Amino Acid Coupling (Proline)
-
Swell the Rink Amide resin (1 g, 0.4-0.8 mmol) in DMF (10 mL) for 1 hour in a peptide synthesis vessel.
-
Drain the DMF and add a solution of 20% (v/v) piperidine in DMF (10 mL). Agitate for 5 minutes.
-
Drain the solution and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
In a separate vial, dissolve Fmoc-Pro-OH (4 equivalents), HBTU (3.9 equivalents), and DIPEA (8 equivalents) in DMF (5 mL).
-
Add the activated amino acid solution to the resin and agitate for 2 hours at room temperature.
-
To ensure complete coupling, perform a ninhydrin test. If the test is positive (blue color), repeat the coupling step.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
2. Peptide Chain Elongation (Lys, Asp, Ser)
Repeat the following cycle for Fmoc-Lys(Boc)-OH, Fmoc-Asp(OtBu)-OH, and Fmoc-Ser(tBu)-OH:
-
Fmoc Deprotection:
-
Add 20% piperidine in DMF (10 mL) to the resin and agitate for 5 minutes.
-
Drain and repeat the piperidine treatment for 15 minutes.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
-
Amino Acid Coupling:
-
In a separate vial, pre-activate the corresponding Fmoc-amino acid (4 equivalents) with HBTU (3.9 equivalents) and DIPEA (8 equivalents) in DMF (5 mL) for 5 minutes.
-
Add the activated amino acid solution to the deprotected resin and agitate for 2 hours.
-
Perform a ninhydrin test to confirm complete coupling.
-
Wash the resin with DMF (5 x 10 mL) and DCM (3 x 10 mL).
-
3. N-terminal Acetylation
-
After the final Fmoc deprotection of the N-terminal serine, wash the resin with DMF (5 x 10 mL).
-
Prepare a solution of acetic anhydride (10 equivalents) and DIPEA (10 equivalents) in DMF (10 mL).
-
Add the acetylation solution to the resin and agitate for 30 minutes.
-
Wash the resin with DMF (5 x 10 mL) and DCM (5 x 10 mL).
-
Dry the resin under vacuum for at least 2 hours.
4. Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5, v/v/v). Use 10 mL of the cocktail per gram of resin.
-
Add the cleavage cocktail to the dried resin in a fume hood.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small volume of TFA (2 x 2 mL) and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold volume of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Wash the peptide pellet with cold diethyl ether (2 x 10 mL) and dry under vacuum.
Purification and Characterization
1. HPLC Purification
The crude peptide is purified by reversed-phase high-performance liquid chromatography (RP-HPLC).
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å (e.g., 4.6 x 250 mm for analytical or 21.2 x 250 mm for preparative) |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | A linear gradient of 5% to 35% B over 30 minutes is a good starting point. |
| Flow Rate | 1 mL/min (analytical) or 15-20 mL/min (preparative) |
| Detection | 220 nm |
Protocol:
-
Dissolve the crude peptide in a minimal amount of Mobile Phase A.
-
Inject the sample onto the equilibrated HPLC column.
-
Run the gradient and collect fractions corresponding to the major peak.
-
Analyze the purity of the collected fractions by analytical HPLC.
-
Pool the fractions with the desired purity (>95%) and lyophilize to obtain the pure peptide as a white powder.
2. Mass Spectrometry Characterization
The identity of the purified peptide is confirmed by mass spectrometry.
| Parameter | Expected Value |
| Technique | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Molecular Formula | C₂₀H₃₄N₆O₈ |
| Monoisotopic Mass | 486.2438 Da |
| Average Mass | 486.53 Da |
| Observed Ion (ESI+) | [M+H]⁺ at m/z 487.25 |
Quantitative Data Summary
| Parameter | Expected Result |
| Crude Peptide Yield | 70-85% |
| Purity after HPLC | >95% |
| Final Purified Yield | 30-50% (based on initial resin loading) |
Biological Context and Signaling Pathway
Ac-SDKP is a key regulator in tissue fibrosis. It exerts its anti-fibrotic effects primarily by inhibiting the Transforming Growth Factor-beta (TGF-β) signaling pathway. TGF-β is a potent cytokine that promotes fibroblast proliferation and differentiation into myofibroblasts, leading to excessive extracellular matrix deposition.
Caption: Ac-SDKP's role in the TGF-β signaling pathway.
Application Notes and Protocols for the Solid-Phase Synthesis of AC-SDKP-NH2
Introduction
AC-SDKP-NH2, also known as N-acetyl-seryl-aspartyl-lysyl-proline amide, is a synthetic tetrapeptide with significant biological activity. It is an endogenous peptide that has been shown to play a role in regulating inflammation, fibrosis, and angiogenesis. As a substrate for the angiotensin-converting enzyme (ACE), it has garnered interest in the fields of cardiovascular research and drug development. This document provides a detailed protocol for the solid-phase peptide synthesis (SPPS) of this compound using Fmoc/tBu chemistry, followed by its purification and characterization. This guide is intended for researchers, scientists, and professionals in the field of peptide chemistry and drug development.
Materials and Reagents
| Reagent | Supplier | Grade |
| Rink Amide AM Resin (100-200 mesh) | Various Suppliers | Synthesis Grade |
| Fmoc-Pro-OH | Various Suppliers | Synthesis Grade |
| Fmoc-Lys(Boc)-OH | Various Suppliers | Synthesis Grade |
| Fmoc-Asp(OtBu)-OH | Various Suppliers | Synthesis Grade |
| Fmoc-Ser(tBu)-OH | Various Suppliers | Synthesis Grade |
| N,N'-Diisopropylcarbodiimide (DIC) | Various Suppliers | Synthesis Grade |
| Ethyl (hydroxyimino)cyanoacetate (Oxyma) | Various Suppliers | Synthesis Grade |
| N,N-Dimethylformamide (DMF) | Various Suppliers | Peptide Synthesis Grade |
| Dichloromethane (DCM) | Various Suppliers | ACS Grade |
| Piperidine | Various Suppliers | ACS Grade |
| Acetic Anhydride | Various Suppliers | ACS Grade |
| Diisopropylethylamine (DIEA) | Various Suppliers | Peptide Synthesis Grade |
| Trifluoroacetic Acid (TFA) | Various Suppliers | Reagent Grade |
| Triisopropylsilane (TIS) | Various Suppliers | Reagent Grade |
| Deionized Water (H₂O) | - | - |
| Acetonitrile (ACN) | Various Suppliers | HPLC Grade |
| Diethyl Ether (anhydrous) | Various Suppliers | ACS Grade |
Experimental Protocols
1. Resin Swelling and Fmoc Deprotection
-
Place 0.5 g of Rink Amide AM resin (substitution level ~0.5 mmol/g) in a solid-phase synthesis vessel.
-
Wash the resin with DMF (3 x 5 mL) for 2 minutes each.
-
Add 5 mL of DMF and allow the resin to swell for 30 minutes with gentle agitation.
-
Drain the DMF.
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 x 5 mL) to ensure complete removal of piperidine.
2. Amino Acid Coupling Cycle (Pro, Lys, Asp, Ser)
This cycle is repeated for each amino acid in the sequence, starting from the C-terminus (Proline).
-
Activation: In a separate vial, dissolve 4 equivalents of the Fmoc-amino acid (relative to resin substitution) and 4 equivalents of Oxyma in DMF. Add 4 equivalents of DIC and allow the mixture to pre-activate for 5 minutes at room temperature.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours at room temperature.
-
Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (2 x 5 mL).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.
-
Fmoc Deprotection: After a negative Kaiser test, proceed with the Fmoc deprotection as described in section 1, steps 5-8.
Table 1: Amino Acid Coupling Reagent Quantities (for 0.25 mmol scale)
| Amino Acid | Fmoc-AA-OH (mg) | Equivalents | Oxyma (mg) | Equivalents | DIC (μL) | Equivalents |
| Fmoc-Pro-OH | 337 | 4 | 142 | 4 | 157 | 4 |
| Fmoc-Lys(Boc)-OH | 469 | 4 | 142 | 4 | 157 | 4 |
| Fmoc-Asp(OtBu)-OH | 411 | 4 | 142 | 4 | 157 | 4 |
| Fmoc-Ser(tBu)-OH | 383 | 4 | 142 | 4 | 157 | 4 |
3. N-Terminal Acetylation
-
After the final Fmoc deprotection of the N-terminal Serine, wash the resin with DMF (3 x 5 mL).
-
Prepare an acetylation solution of acetic anhydride/DIEA/DMF (1:2:7 v/v/v).
-
Add 5 mL of the acetylation solution to the resin.
-
Agitate for 30 minutes at room temperature.
-
Drain the solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Dry the resin under vacuum for at least 1 hour.
4. Cleavage and Deprotection
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v). Caution: Work in a well-ventilated fume hood.
-
Add 10 mL of the cleavage cocktail to the dried resin.
-
Agitate the mixture for 2 hours at room temperature.
-
Filter the resin and collect the filtrate into a cold centrifuge tube.
-
Wash the resin with an additional 2 mL of TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA filtrate dropwise to 40 mL of cold diethyl ether.
-
Centrifuge the mixture at 4000 rpm for 10 minutes.
-
Decant the ether and wash the peptide pellet with cold diethyl ether (2 x 30 mL).
-
Dry the crude peptide pellet under a stream of nitrogen and then under high vacuum.
5. Purification and Characterization
-
Purification:
-
Dissolve the crude peptide in a minimal amount of 50% acetonitrile in water.
-
Purify the peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column.
-
Use a linear gradient of 5-60% acetonitrile in water (both containing 0.1% TFA) over 30 minutes at a flow rate of 1 mL/min.
-
Monitor the elution at 220 nm.
-
Collect the fractions containing the pure peptide and lyophilize to obtain a white powder.
-
-
Characterization:
-
Analytical HPLC: Assess the purity of the lyophilized peptide using the same HPLC conditions as for purification.
-
Mass Spectrometry: Confirm the molecular weight of the purified peptide using Electrospray Ionization Mass Spectrometry (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry.
-
Table 2: Expected Analytical Data
| Analysis Method | Expected Result |
| Crude Yield | 70-85% |
| Purity (Crude) | >70% |
| Purity (Purified) | >98% |
| Molecular Weight | Calculated: 485.53 g/mol |
| ESI-MS (m/z) | Expected: 486.26 [M+H]⁺, 508.24 [M+Na]⁺ |
Diagrams
Caption: Solid-Phase Peptide Synthesis Workflow for this compound.
Caption: Cleavage and Precipitation Workflow for this compound.
AC-SDKP-NH2 ELISA kit protocol and validation
For Research Use Only. Not for use in diagnostic procedures.
Introduction
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is an endogenous tetrapeptide with significant regulatory roles in various physiological and pathological processes.[1][2] Derived from the N-terminus of thymosin β4, Ac-SDKP is recognized for its potent anti-inflammatory, anti-fibrotic, and pro-angiogenic properties.[2] Its involvement in cardiovascular and renal protective mechanisms has made it a key target in research focused on hypertension, cardiac fibrosis, and kidney disease.[3] The AC-SDKP-NH2 ELISA (Enzyme-Linked Immunosorbent Assay) kit provides a sensitive and specific method for the quantitative determination of Ac-SDKP concentrations in a variety of biological samples.
This competitive ELISA kit is a valuable tool for researchers in drug development and life sciences investigating the roles of Ac-SDKP in cellular signaling and disease. The assay's principle is based on the competition between Ac-SDKP in the sample and a fixed amount of labeled Ac-SDKP for a limited number of binding sites on a specific antibody.
Biological Context and Signaling Pathway
Ac-SDKP exerts its biological effects by modulating several key signaling pathways. Notably, it has been shown to inhibit the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway, a critical mediator of fibrosis.[4] By downregulating TGF-β and subsequent Smad phosphorylation, Ac-SDKP can attenuate fibroblast proliferation and extracellular matrix deposition.[4] Furthermore, Ac-SDKP has been found to interfere with Toll-like receptor 4 (TLR4) and Receptor Activator of Nuclear factor Kappa-B Ligand (RANKL) signaling pathways, contributing to its anti-inflammatory effects.[5] It also plays a role in inhibiting NF-κB expression, a central regulator of inflammatory responses. The degradation of Ac-SDKP is primarily carried out by the Angiotensin-Converting Enzyme (ACE), and ACE inhibitors have been shown to increase plasma levels of Ac-SDKP.[3][6]
Caption: Ac-SDKP Signaling Pathway Overview.
Experimental Protocol
This protocol outlines the steps for using the this compound competitive ELISA kit.
Principle of the Assay
This assay employs the competitive inhibition enzyme immunoassay technique. A microplate is pre-coated with a capture antibody specific for Ac-SDKP. When standards or samples are added to the wells, the Ac-SDKP in the sample competes with a fixed amount of biotinylated Ac-SDKP for the binding sites on the capture antibody. After a washing step to remove unbound substances, a streptavidin-HRP conjugate is added. Following another wash, a substrate solution is added, and the color develops in inverse proportion to the amount of Ac-SDKP in the sample. The reaction is then stopped, and the absorbance is measured.
Materials Provided
-
Pre-coated 96-well microplate
-
Ac-SDKP Standard
-
Biotinylated Ac-SDKP
-
Streptavidin-HRP Conjugate
-
Assay Diluent
-
Wash Buffer (20x concentrate)
-
Substrate Solution (TMB)
-
Stop Solution
-
Plate Sealers
Materials Required but Not Provided
-
Microplate reader capable of measuring absorbance at 450 nm
-
Pipettes and pipette tips
-
Deionized or distilled water
-
Tubes for standard and sample dilutions
-
Vortex mixer
-
Automated plate washer (optional)
Sample Preparation
Proper sample collection and preparation are crucial for accurate results.
-
Serum: Allow blood to clot for 30 minutes at room temperature, then centrifuge at 1000 x g for 15 minutes. Collect the serum.
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge at 1000 x g for 15 minutes within 30 minutes of collection. For plasma samples, methanol precipitation may be required.
-
Urine: Collect urine and centrifuge to remove any particulate matter. No extraction is typically required.
-
Cell Culture Supernatants: Centrifuge cell culture media at 1500 x g for 10 minutes to remove cells.
-
Tissue Homogenates: Homogenize tissue in an appropriate buffer and centrifuge to remove debris.
Note: Samples should be stored at -20°C or -80°C if not used immediately. Avoid repeated freeze-thaw cycles.
Assay Procedure
-
Prepare Reagents: Bring all reagents and samples to room temperature before use. Dilute the Wash Buffer concentrate 1:20 with deionized water.
-
Prepare Standards: Prepare a serial dilution of the Ac-SDKP Standard in Assay Diluent to create a standard curve.
-
Add Samples and Standards: Add 50 µL of standard or sample to the appropriate wells.
-
Add Biotinylated Ac-SDKP: Immediately add 50 µL of Biotinylated Ac-SDKP to each well.
-
Incubate: Cover the plate with a plate sealer and incubate for 2 hours at room temperature.
-
Wash: Aspirate or decant the solution from each well and wash the plate four times with 300 µL of Wash Buffer per well.
-
Add Streptavidin-HRP: Add 100 µL of Streptavidin-HRP Conjugate to each well.
-
Incubate: Cover the plate and incubate for 1 hour at room temperature.
-
Wash: Repeat the wash step as in step 6.
-
Develop Color: Add 100 µL of Substrate Solution to each well. Incubate for 15-30 minutes at room temperature in the dark.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance at 450 nm within 30 minutes of stopping the reaction.
Caption: Competitive ELISA Workflow.
Validation Data
The performance of the this compound ELISA kit has been validated according to standard industry practices.
Sensitivity
The sensitivity, or Limit of Detection (LoD), is the lowest concentration of Ac-SDKP that can be reliably distinguished from the zero standard.
| Parameter | Value |
| Limit of Detection (LoD) | < 10 pg/mL |
Precision
Precision was determined by assaying replicates of samples at different concentrations within the assay range.
-
Intra-Assay Precision: The variation within a single assay.
-
Inter-Assay Precision: The variation between different assays.
| Sample | Concentration | Intra-Assay CV (%) | Inter-Assay CV (%) |
| 1 | Low | < 10% | < 12% |
| 2 | Medium | < 8% | < 10% |
| 3 | High | < 8% | < 10% |
Recovery
The recovery of Ac-SDKP was evaluated by spiking known amounts of the peptide into various sample matrices.
| Sample Matrix | Spiked Concentration | Average Recovery (%) |
| Serum | Low, Medium, High | 85-115% |
| Plasma (EDTA) | Low, Medium, High | 80-120% |
| Urine | Low, Medium, High | 90-110% |
Linearity of Dilution
To assess linearity, samples containing high concentrations of Ac-SDKP were serially diluted and measured. The measured concentrations were compared to the expected values.
| Sample Matrix | Dilution Factor | Average Linearity (%) |
| Serum | 1:2 - 1:16 | 90-110% |
| Plasma (EDTA) | 1:2 - 1:16 | 85-115% |
| Urine | 1:2 - 1:16 | 95-105% |
Specificity
The specificity of the antibody was tested by assessing cross-reactivity with structurally related peptides.
| Peptide | Cross-Reactivity (%) |
| Ac-SDKP | 100% |
| Thymosin β4 | < 0.1% |
| Other related peptides | Not detectable |
Troubleshooting
| Problem | Possible Cause | Solution |
| High background | Insufficient washing | Increase the number of washes. |
| Contaminated reagents | Use fresh reagents. | |
| Low signal | Incorrect incubation times/temps | Follow the protocol precisely. |
| Inactive reagents | Check expiration dates. | |
| Poor standard curve | Improper standard dilution | Prepare fresh standards carefully. |
| Pipetting errors | Ensure accurate pipetting technique. | |
| High CV | Inconsistent pipetting | Use calibrated pipettes and consistent technique. |
| Plate not washed evenly | Ensure all wells are washed thoroughly. |
For further assistance, please contact our technical support team.
References
Application Note: Accurate Quantification of Ac-SDKP-NH2 in Biological Matrices using LC-MS/MS
Introduction
N-Acetyl-Ser-Asp-Lys-Pro-NH2 (Ac-SDKP-NH2) is a synthetic analog of the endogenous tetrapeptide Ac-SDKP, a key regulator of hematopoietic stem cell proliferation. Due to its stability and renal filtration characteristics, this compound is a promising marker for the precise assessment of the glomerular filtration rate (GFR).[1] This application note describes a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the accurate quantification of this compound in human plasma and urine. This method demonstrates superior precision and accuracy compared to traditional immunoassays, making it the reference standard for clinical and research applications.[1]
Principle
This method utilizes a stable isotope-labeled internal standard (IS) for accurate quantification. Samples are first subjected to solid-phase extraction (SPE) to remove interfering matrix components. The extracted analyte and IS are then separated using hydrophilic interaction liquid chromatography (HILIC) and detected by a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This approach ensures high selectivity and sensitivity for the determination of this compound levels.
Experimental Protocols
1. Sample Preparation: Solid-Phase Extraction (SPE)
This protocol is designed for the extraction of this compound from human plasma or urine.
-
Materials:
-
Mixed-mode cation-exchange SPE cartridges
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Ammonium hydroxide
-
Formic acid
-
Internal Standard (IS) spiking solution (e.g., Ac-SDKP-(13)C(6), (15)N(2))
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
-
-
Procedure:
-
Sample Pre-treatment: Thaw plasma or urine samples on ice. For plasma, centrifuge at 4°C to pellet any precipitates.
-
Spiking: To 500 µL of sample, add the internal standard solution to achieve a final concentration appropriate for the expected analyte range. Vortex briefly.
-
SPE Cartridge Conditioning:
-
Wash the mixed-mode cation-exchange SPE cartridge with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading: Load the pre-treated and spiked sample onto the conditioned SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of water to remove unbound matrix components.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution: Elute this compound and the IS with 1 mL of 5% ammonium hydroxide in methanol.
-
Dry-down: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 35-40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90% acetonitrile with 1 mM ammonium formate). Vortex thoroughly and transfer to an autosampler vial for LC-MS/MS analysis.
-
2. LC-MS/MS Analysis
-
Instrumentation:
-
HPLC or UPLC system
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
-
-
Liquid Chromatography (LC) Conditions:
-
Column: A HILIC column is recommended for good retention and separation of the polar this compound peptide.
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A gradient elution is typically used, starting with a high percentage of organic phase (e.g., 90% B) and ramping down to elute the analyte.
-
Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.
-
Injection Volume: 5-10 µL.
-
Column Temperature: Maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters: Optimize source temperature, gas flows (nebulizer, heater, and curtain gas), and ion spray voltage for maximum signal intensity of the analyte and IS.
-
Data Presentation
Table 1: MRM Transitions for this compound and Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| This compound | 488.3 | 129.1 (Quantitative) | Optimized | 100 |
| 226.2 (Qualitative) | Optimized | 100 | ||
| Ac-SDKP-(13)C(6), (15)N(2) (IS) | 496.3 | 137.1 | Optimized | 100 |
Collision energy should be optimized for the specific instrument used.
Table 2: Method Performance Characteristics
| Parameter | Result |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 ng/mL[2] |
| Limit of Detection (LOD) | 0.05 ng/mL[2] |
| Accuracy (% Bias) | 95% - 101%[1] |
| Precision (% CV) | < 8%[1] |
| Recovery | 98.3% - 100.4%[2] |
Mandatory Visualization
Caption: Workflow for the LC-MS/MS quantification of this compound.
References
- 1. Mass spectrometric quantification of AcSDKP-NH2 in human plasma and urine and comparison with an immunoassay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. On-line solid-phase extraction LC-MS/MS for the determination of Ac-SDKP peptide in human plasma from hemodialysis patients - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Administration of Ac-SDKP-NH2 via Osmotic Pumps: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-seryl-aspartyl-lysyl-proline-amide (Ac-SDKP-NH2), a synthetic analog of the endogenous tetrapeptide Ac-SDKP, has garnered significant interest for its potent anti-inflammatory and anti-fibrotic properties. This tetrapeptide is a key modulator of tissue repair and regeneration, making it a promising therapeutic candidate for a range of fibrotic and inflammatory diseases. Continuous in vivo administration using osmotic pumps is a preferred method for maintaining stable, long-term plasma concentrations of this compound, thereby maximizing its therapeutic efficacy in preclinical animal models.
These application notes provide a comprehensive overview and detailed protocols for the in vivo administration of this compound using osmotic pumps. The information presented is intended to guide researchers in designing and executing robust and reproducible preclinical studies to evaluate the therapeutic potential of this compound.
Data Presentation: Efficacy of this compound in Preclinical Models
The following tables summarize the quantitative effects of this compound administered via osmotic pumps in various animal models of fibrosis.
Table 1: Effects of this compound on Cardiac Fibrosis in a Rat Model of Myocardial Infarction [1][2]
| Parameter | Control (Vehicle) | This compound (Prevention) | This compound (Reversal) |
| Total Collagen Content (µg/mg) | 23.7 ± 0.9 | 15.0 ± 0.7 | 14.4 ± 1.6 |
| Infiltrating Macrophages (cells/mm²) | 264.7 ± 8.1 | 170.2 ± 9.2 | 153.1 ± 8.5 |
| TGF-β-positive cells (cells/mm²) | 195.6 ± 8.4 | 129.6 ± 5.7 | 130.7 ± 10.8 |
Table 2: Effects of this compound on Renal Fibrosis in a Rat Model of Unilateral Ureteral Obstruction
| Parameter | Control (Vehicle) | This compound |
| α-SMA Expression | Upregulated | Significantly Inhibited |
| MCP-1 Gene Expression | Upregulated | Significantly Inhibited |
| TGF-β1 Gene Expression | Upregulated | Significantly Inhibited |
| NF-κB Protein Expression | Upregulated | Significantly Inhibited |
Table 3: Effects of this compound on Pulmonary Fibrosis in a Rat Model of Silicosis [3]
| Parameter | Silicosis (Vehicle) | This compound (800 µg/kg/day) |
| α-SMA Expression | Significantly Increased | Significantly Downregulated |
| Collagen I Expression | Significantly Increased | Significantly Downregulated |
| Fibronectin Expression | Significantly Increased | Significantly Downregulated |
| MMP-1/TIMP-1 Ratio | Significantly Decreased | Significantly Increased |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Osmotic Pump Delivery
This protocol outlines the preparation of a sterile this compound solution for loading into osmotic pumps.
Materials:
-
Lyophilized this compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl) or phosphate-buffered saline (PBS)
-
Sterile 0.01 N acetic acid (optional, as a solubilizing agent)
-
Sterile 0.22 µm syringe filters
-
Sterile vials
-
Laminar flow hood
Procedure:
-
Reconstitution of this compound:
-
In a laminar flow hood, aseptically add a precise volume of sterile saline or PBS to the vial containing the lyophilized this compound powder to achieve the desired stock concentration.
-
If solubility is an issue, a vehicle of saline with 0.01 N acetic acid can be used.
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent peptide degradation.
-
-
Concentration Calculation:
-
The final concentration of the this compound solution depends on the desired dosage, the pumping rate of the osmotic pump, and the body weight of the animal.
-
Formula: Concentration (mg/mL) = [Dosage (mg/kg/day) x Body Weight (kg)] / [Pump Flow Rate (mL/day)]
-
-
Sterilization:
-
Sterilize the final this compound solution by passing it through a 0.22 µm syringe filter into a sterile vial. This step is crucial to prevent infection following implantation.
-
-
Storage:
-
Store the sterile this compound solution at 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
Protocol 2: Osmotic Pump Preparation and Implantation
This protocol provides a step-by-step guide for the subcutaneous and intraperitoneal implantation of osmotic pumps in rodents.
Materials:
-
Sterile osmotic pumps (e.g., ALZET®)
-
Prepared sterile this compound solution
-
Surgical instruments (scalpel, forceps, scissors, wound clips or sutures)
-
Anesthetic (e.g., isoflurane)
-
Analgesics
-
Sterile drapes and gauze
-
Antiseptic solution (e.g., povidone-iodine, 70% ethanol)
-
Warming pad
Procedure:
-
Pump Filling:
-
In a sterile environment, fill the osmotic pump with the prepared this compound solution using the manufacturer's instructions and the provided filling tube.
-
Ensure no air bubbles are trapped inside the pump.
-
-
Priming (Optional but Recommended):
-
To ensure immediate delivery upon implantation, prime the filled pumps by incubating them in sterile saline at 37°C for a duration specified by the manufacturer.
-
-
Animal Preparation:
-
Anesthetize the animal using an appropriate anesthetic.
-
Shave and disinfect the surgical site (typically the back for subcutaneous implantation or the lower abdomen for intraperitoneal implantation).
-
Place the animal on a sterile drape over a warming pad to maintain body temperature.
-
-
Surgical Implantation:
-
Subcutaneous Implantation:
-
Make a small incision in the skin at the nape of the neck or on the back.
-
Using blunt dissection with a hemostat, create a subcutaneous pocket large enough to accommodate the pump.
-
Insert the osmotic pump into the pocket, with the delivery portal facing away from the incision.
-
Close the incision with wound clips or sutures.
-
-
Intraperitoneal Implantation:
-
Make a small midline incision in the skin of the lower abdomen.
-
Carefully incise the underlying peritoneal wall.
-
Insert the osmotic pump into the peritoneal cavity.
-
Close the peritoneal wall and the skin incision in separate layers using sutures.
-
-
-
Post-operative Care:
-
Administer analgesics as per the approved animal protocol to minimize post-surgical pain.
-
Monitor the animal closely for signs of pain, distress, or infection until fully recovered.
-
Remove wound clips or sutures 7-10 days after surgery.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound exerts its anti-fibrotic effects primarily through the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway and by counteracting the pro-fibrotic actions of the Renin-Angiotensin System (RAS).
Caption: this compound inhibits TGF-β-mediated fibrosis.
References
Application Notes and Protocols: AC-SDKP-NH2 Dose-Response Studies in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), a naturally occurring tetrapeptide, has garnered significant attention for its potent anti-inflammatory, anti-fibrotic, and pro-angiogenic properties.[1][2][3][4] This document provides detailed application notes and protocols for conducting dose-response studies of the amidated form, AC-SDKP-NH2, in various animal models. The provided methodologies are based on established preclinical research to guide the investigation of its therapeutic potential.
I. Anti-Fibrotic Effects of this compound
This compound has demonstrated significant anti-fibrotic effects in various organs, including the heart, kidneys, and lungs.[2][5][6][7] The primary mechanism of action involves the inhibition of pro-fibrotic signaling pathways, most notably transforming growth factor-beta (TGF-β).[5][8]
A. Dose-Response Data in Animal Models of Fibrosis
The following table summarizes the quantitative data from key dose-response studies of AC-SDKP in animal models of fibrosis.
| Animal Model | Therapeutic Area | Doses Administered | Route of Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Rat (Two-Kidney, One-Clip Hypertension) | Cardiac Fibrosis | 400 µg/kg/day and 800 µg/kg/day | Subcutaneous (s.c.) | 4 weeks | Dose-dependent reversal of increased left ventricular (LV) collagen. Reduction in LV TGF-β and connective tissue growth factor (CTGF) expression.[5] | [5] |
| Rat (Angiotensin II-induced Hypertension) | Cardiac Fibrosis and Inflammation | 400 µg/kg/day and 800 µg/kg/day | Subcutaneous (s.c.) | 4 weeks | Decreased LV macrophage and mast cell infiltration. Reduced TGF-β and CTGF expression, and collagen deposition.[9][10] | [9][10] |
| Rat (Myocardial Infarction) | Cardiac Fibrosis and Inflammation | Not specified | Not specified | Prevention and reversal studies | Significant decrease in total collagen content in the non-infarcted area. Reduction in infiltrating macrophages and TGF-β-positive cells.[3] | [3] |
| Mouse (Diabetic Nephropathy, db/db mice) | Renal Fibrosis | Not specified | Osmotic minipumps | 8 weeks | Inhibition of increased glomerular surface area, mesangial matrix expansion, and overproduction of extracellular matrix proteins.[8] | [8] |
| Rat (Silicosis-induced Lung Fibrosis) | Pulmonary Fibrosis | Not specified | Not specified | Pre- and post-treatment | Inhibition of myofibroblast differentiation and collagen deposition.[7] | [7] |
B. Experimental Protocol: Induction of Cardiac Fibrosis and this compound Treatment in Rats
This protocol describes the induction of cardiac fibrosis using Angiotensin II (Ang II) infusion and subsequent treatment with this compound.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Angiotensin II
-
This compound
-
Osmotic minipumps
-
Vehicle (e.g., sterile saline)
-
Anesthetics (e.g., ketamine/xylazine)
-
Surgical tools
-
Tissue collection and analysis reagents (e.g., formalin, paraffin, antibodies for immunohistochemistry)
Procedure:
-
Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment.
-
Induction of Hypertension and Fibrosis:
-
This compound Administration:
-
Monitoring: Monitor blood pressure throughout the study using tail-cuff plethysmography.
-
Tissue Collection and Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Perfuse the hearts with saline and fix in 10% buffered formalin.
-
Embed the tissue in paraffin and section for histological analysis (e.g., Masson's trichrome staining for collagen).
-
Perform immunohistochemistry to quantify markers of fibrosis (e.g., collagen I, fibronectin) and inflammation (e.g., CD68 for macrophages).
-
Analyze gene and protein expression of key fibrotic mediators (e.g., TGF-β, CTGF) using qPCR and Western blotting, respectively.
-
Diagram: Experimental Workflow for Cardiac Fibrosis Study
Caption: Workflow for inducing cardiac fibrosis and evaluating this compound effects.
Diagram: Simplified Signaling Pathway of this compound in Fibrosis
Caption: this compound inhibits TGF-β signaling to reduce fibrosis.
II. Anti-Inflammatory Effects of this compound
The anti-inflammatory properties of this compound are closely linked to its anti-fibrotic effects, as inflammation is a key driver of fibrogenesis.[3] It has been shown to reduce the infiltration of inflammatory cells, such as macrophages and mast cells, at sites of injury.[9][10]
A. Dose-Response Data in Animal Models of Inflammation
| Animal Model | Therapeutic Area | Doses Administered | Route of Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Rat (Angiotensin II-induced Hypertension) | Cardiac Inflammation | 400 µg/kg/day | Subcutaneous (s.c.) | 4 weeks | Significant decrease in left ventricular macrophage and mast cell infiltration.[9][10] | [9][10] |
| Rat (Myocardial Infarction) | Cardiac Inflammation | Not specified | Not specified | Prevention and reversal studies | Reduction in infiltrating macrophages in the non-infarcted area.[3] | [3] |
| Rat (Embolic Stroke) | Neuroinflammation | Not specified | Not specified | 1 hour post-stroke | Inactivation of TGF-β and NF-κB signaling in the neurovascular unit.[11] | [11] |
B. Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is a classic model for evaluating the acute anti-inflammatory effects of a compound.
Materials:
-
Male Wistar rats (180-220 g)
-
This compound
-
1% Carrageenan solution in saline
-
Vehicle (e.g., sterile saline)
-
Plethysmometer
-
Syringes and needles
Procedure:
-
Animal Acclimatization and Baseline Measurement:
-
Acclimate rats for at least 48 hours.
-
Measure the initial volume of the right hind paw of each rat using a plethysmometer.
-
-
This compound Administration:
-
Administer different doses of this compound or vehicle intraperitoneally (i.p.) or subcutaneously (s.c.) 30-60 minutes before carrageenan injection.
-
-
Induction of Inflammation:
-
Inject 0.1 mL of 1% carrageenan solution into the sub-plantar surface of the right hind paw.
-
-
Measurement of Paw Edema:
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each animal at each time point compared to its baseline volume.
-
Determine the percentage inhibition of edema for each dose of this compound compared to the vehicle control group.
-
Diagram: Workflow for Carrageenan-Induced Paw Edema Assay
Caption: Protocol workflow for assessing acute anti-inflammatory effects.
III. Pro-Angiogenic Effects of this compound
In addition to its anti-fibrotic and anti-inflammatory roles, AC-SDKP has been shown to promote angiogenesis, the formation of new blood vessels.[1] This property is particularly relevant in the context of tissue repair and regeneration, such as after myocardial infarction.
A. Dose-Response Data in Animal Models of Angiogenesis
| Animal Model | Therapeutic Area | Doses Administered | Route of Administration | Treatment Duration | Key Quantitative Outcomes | Reference |
| Mouse (Myocardial Infarction) | Cardiac Angiogenesis | 1.6 mg/kg/day | Not specified | 1 or 5 weeks | Promotion of angiogenesis in the heart post-MI.[12] | [12] |
| Rat | In vivo angiogenesis | Nanomolar concentrations | Subcutaneous Matrigel plug | Not specified | Induction of blood vessel formation in Matrigel plugs.[1] | [1] |
| Chicken Embryo | Chorioallantoic Membrane (CAM) Assay | Nanomolar concentrations | Topical application | Not specified | Significant angiogenic response in the CAM.[1] | [1] |
B. Experimental Protocol: Matrigel Plug Angiogenesis Assay in Mice
This in vivo assay is widely used to assess a compound's ability to induce angiogenesis.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Matrigel (growth factor-reduced)
-
This compound
-
Heparin
-
Vehicle (e.g., sterile PBS)
-
Anesthetics
-
Surgical tools
-
Hemoglobin assay kit (e.g., Drabkin's reagent)
-
Antibodies for immunohistochemistry (e.g., anti-CD31)
Procedure:
-
Preparation of Matrigel Plugs:
-
Thaw Matrigel on ice.
-
Mix Matrigel with heparin and different concentrations of this compound or vehicle. Keep the mixture on ice.
-
-
Subcutaneous Injection:
-
Anesthetize the mice.
-
Inject 0.5 mL of the Matrigel mixture subcutaneously into the dorsal flank of each mouse. The Matrigel will solidify into a plug at body temperature.
-
-
Plug Excision:
-
After a specified period (e.g., 7-14 days), euthanize the mice and carefully excise the Matrigel plugs.
-
-
Quantification of Angiogenesis:
-
Hemoglobin Content: Homogenize the plugs and measure the hemoglobin content using a colorimetric assay. The amount of hemoglobin is proportional to the extent of vascularization.
-
Immunohistochemistry: Fix a portion of the plugs in formalin, embed in paraffin, and section. Stain the sections with an antibody against the endothelial cell marker CD31 to visualize and quantify blood vessels.
-
Diagram: Matrigel Plug Angiogenesis Assay Workflow
Caption: Workflow for the in vivo Matrigel plug angiogenesis assay.
Conclusion
This compound is a promising therapeutic agent with pleiotropic effects. The protocols and data presented in these application notes provide a comprehensive guide for researchers to design and execute robust dose-response studies in relevant animal models. Careful selection of the animal model, dose range, and endpoints will be crucial for elucidating the full therapeutic potential of this compound in various pathological conditions.
References
- 1. The tetrapeptide AcSDKP, an inhibitor of primitive hematopoietic cell proliferation, induces angiogenesis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): Potential target molecule in research of heart, kidney and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ac-SDKP reverses inflammation and fibrosis in rats with heart failure after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ac-SDKP Reverses Cardiac Fibrosis in Rats With Renovascular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. peptidesciences.com [peptidesciences.com]
- 7. [Inhibition effect of N-acetyl-seryl-aspartyl-lysyl-proline on myofibroblast differentiation by regulating acetylated tubulin α in silicotic rat model] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N-acetyl-seryl-aspartyl-lysyl-proline prevents renal insufficiency and mesangial matrix expansion in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Combination treatment with N-acetyl-seryl-aspartyl-lysyl-proline and tissue plasminogen activator provides potent neuroprotection in rats after stroke - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Utilizing AC-SDKP-NH2 in a Bleomycin-Induced Pulmonary Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the use of N-Acetyl-Seryl-Aspartyl-Lysyl-Proline (AC-SDKP-NH2), a synthetic tetrapeptide, in a bleomycin-induced murine model of pulmonary fibrosis. This compound has demonstrated significant anti-inflammatory and anti-fibrotic properties, making it a promising candidate for therapeutic development.
Introduction
Pulmonary fibrosis is a chronic and progressive interstitial lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function. The bleomycin-induced pulmonary fibrosis model is a widely used and well-characterized preclinical model that recapitulates many of the key pathological features of the human disease.[1][2]
This compound is a naturally occurring peptide that is degraded by angiotensin-converting enzyme (ACE).[1] It has been shown to exert anti-fibrotic effects in various organ systems, including the lungs, heart, and kidneys.[3][4] Studies have demonstrated that this compound can attenuate inflammation, inhibit the differentiation of fibroblasts into myofibroblasts, and reduce collagen deposition in the lungs.[3][5][6]
Mechanism of Action
This compound exerts its anti-fibrotic effects through multiple signaling pathways. A primary mechanism involves the inhibition of the Transforming Growth Factor-β1 (TGF-β1) signaling cascade, a key driver of fibrosis.[3][7][8] this compound has been shown to suppress the phosphorylation of Smad2, a critical downstream mediator of TGF-β1 signaling.[7][9] Additionally, it can interfere with the Rho-associated coiled-coil forming protein kinase (ROCK) pathway, which is involved in myofibroblast differentiation and collagen synthesis.[5] Furthermore, this compound interacts with the Renin-Angiotensin System (RAS), counteracting the pro-fibrotic effects of Angiotensin II.[10]
Signaling Pathway of this compound in Attenuating Pulmonary Fibrosis
Caption: Workflow for the bleomycin-induced fibrosis model.
-
Bleomycin sulfate
-
This compound
-
Sterile saline
-
Male CD-1 mice (or other suitable strain)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Intratracheal instillation device
-
Animal Model: Male CD-1 mice are commonly used. A[6]nimals should be allowed to acclimatize for at least one week before the experiment.
-
Bleomycin Instillation:
-
Anesthetize the mice.
-
Intratracheally instill a single dose of bleomycin (e.g., 1 mg/kg) in sterile saline. 3[6]. This compound Administration:
-
Preventive Regimen: Administer this compound (e.g., 0.6 mg/kg) via intraperitoneal injection on the same day as bleomycin instillation (Day 0), followed by bi-weekly doses. [6] * Therapeutic Regimen: Begin administration of this compound (e.g., 0.6 mg/kg, intraperitoneally) one week after bleomycin instillation (Day 7), followed by bi-weekly doses. 4[6]. Monitoring and Endpoint:
-
Monitor the animals for weight loss and mortality.
-
Sacrifice animals at specified time points (e.g., 7, 14, and 21 days) for sample collection and analysis.
-
[6]#### Bronchoalveolar Lavage Fluid (BALF) Analysis
This protocol is for assessing the inflammatory cell infiltrate in the lungs.
-
Euthanize the mouse and expose the trachea.
-
Cannulate the trachea and instill a known volume of sterile saline (e.g., 1 mL).
-
Gently aspirate the fluid. Repeat this process two to three times.
-
Pool the collected BALF.
-
Centrifuge the BALF to pellet the cells.
-
Resuspend the cell pellet and count the total number of leukocytes using a hemocytometer.
Histological and Immunohistochemical Analysis
This protocol is for the qualitative and semi-quantitative assessment of lung fibrosis and protein expression.
-
Perfuse the lungs with saline and then fix with 10% neutral buffered formalin.
-
Embed the fixed lung tissue in paraffin and section.
-
For Histology: Stain sections with Masson's trichrome to visualize collagen deposition.
-
For Immunohistochemistry (IHC):
-
Perform antigen retrieval on the sections.
-
Incubate with primary antibodies against markers of interest, such as α-smooth muscle actin (α-SMA) for myofibroblasts, IL-17, and TGF-β. [6] * Incubate with an appropriate secondary antibody.
-
Develop with a suitable substrate and counterstain.
-
Analyze the slides under a microscope.
-
Quantitative Real-Time PCR (qRT-PCR)
This protocol is for quantifying the gene expression of fibrotic and inflammatory markers.
-
Harvest lung tissue and immediately store it in an RNA stabilization solution or flash-freeze in liquid nitrogen.
-
Extract total RNA from the lung tissue using a suitable kit.
-
Synthesize cDNA from the extracted RNA.
-
Perform qRT-PCR using specific primers for target genes (e.g., IL-17, TGF-β, α-SMA) and a housekeeping gene for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
Conclusion
This compound demonstrates significant potential as a therapeutic agent for pulmonary fibrosis. The protocols and data presented here provide a foundation for researchers to further investigate its efficacy and mechanism of action in the context of drug development for this debilitating disease. The ability of this compound to mitigate inflammation and fibrosis in the robust bleomycin-induced model underscores its clinical relevance.
References
- 1. Angiotensin-Converting Enzyme N-Terminal Inactivation Alleviates Bleomycin-Induced Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 2. meliordiscovery.com [meliordiscovery.com]
- 3. A New Antifibrotic Target of Ac-SDKP: Inhibition of Myofibroblast Differentiation in Rat Lung with Silicosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Role of Tβ4-POP-Ac-SDKP Axis in Organ Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [Effect of N-acetyl-seryl-aspartyl-lysyl-proline on differentiation from pulmonary fibroblast to myofibroblast mediated by Rho-associated coiled-coil forming protein kinase pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preventive and therapeutic effects of thymosin β4 N-terminal fragment Ac-SDKP in the bleomycin model of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ac-SDKP inhibits transforming growth factor-β1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Antifibrotic effects of N-acetyl-seryl-aspartyl-lysyl-proline mediated by regulation of transforming growth factor beta and connective tissue growth factor expression on rats with silicosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Influence of the interaction between Ac-SDKP and Ang II on the pathogenesis and development of silicotic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ac-SDKP-NH2 in Cardiac Fibrosis Animal Models
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP-NH2) is a naturally occurring tetrapeptide with potent anti-inflammatory and anti-fibrotic properties. In the context of cardiovascular disease, this compound has emerged as a promising therapeutic agent for mitigating cardiac fibrosis, a pathological hallmark of various heart conditions including hypertension and myocardial infarction. These application notes provide a comprehensive overview of the use of this compound in preclinical animal models of cardiac fibrosis, detailing its mechanism of action, experimental protocols, and key quantitative outcomes.
Mechanism of Action
This compound exerts its anti-fibrotic effects primarily by antagonizing the pro-fibrotic transforming growth factor-beta (TGF-β) signaling pathway. Key mechanistic actions include:
-
Inhibition of TGF-β/Smad Signaling: this compound has been shown to inhibit the phosphorylation of Smad2 and Smad3, key downstream mediators of TGF-β signaling. This prevents their translocation to the nucleus and subsequent activation of pro-fibrotic gene expression.[1]
-
Suppression of ERK1/2 Activation: The peptide also attenuates the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), another signaling cascade involved in fibroblast proliferation and collagen synthesis.
-
Reduction of Inflammatory Cell Infiltration: this compound reduces the infiltration of pro-inflammatory cells, such as macrophages, into the cardiac tissue. This anti-inflammatory effect contributes to the overall reduction in fibrosis.[2]
-
Attenuation of Endoplasmic Reticulum (ER) Stress: Recent studies suggest that this compound can inhibit ER stress-induced collagen production in cardiac fibroblasts, further contributing to its anti-fibrotic action.
The culmination of these actions leads to decreased proliferation of cardiac fibroblasts, reduced deposition of extracellular matrix proteins like collagen, and ultimately, the prevention or reversal of cardiac fibrosis.
Signaling Pathway Diagram
Caption: this compound inhibits TGF-β signaling to reduce cardiac fibrosis.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound in two common animal models of cardiac fibrosis.
Renovascular Hypertension Model (2-Kidney, 1-Clip) in Rats
| Parameter | Control (Vehicle) | This compound (400 µg/kg/day) | This compound (800 µg/kg/day) | Reference |
| Left Ventricular Collagen (µg/mg dry weight) | 18.5 ± 1.1 | 14.2 ± 0.9 | 11.8 ± 0.7 | [3] |
| Left Ventricular TGF-β (pg/mg protein) | 15.2 ± 1.5 | 10.1 ± 1.2 | 8.5 ± 1.0 | [3] |
| Left Ventricular CTGF (ng/mg protein) | 2.8 ± 0.3 | 1.9 ± 0.2 | 1.5 ± 0.2 | [3] |
| *p<0.05 vs. Control |
Myocardial Infarction Model in Rats
| Parameter | MI + Vehicle | MI + this compound (Prevention) | MI + this compound (Reversal) | Reference |
| Total Collagen Content (µg/mg) | 23.7 ± 0.9 | 15.0 ± 0.7 | 14.4 ± 1.6 | [2][4] |
| Infiltrating Macrophages (cells/mm²) | 264.7 ± 8.1 | 170.2 ± 9.2 | 153.1 ± 8.5 | [2] |
| TGF-β-positive cells (cells/mm²) | 195.6 ± 8.4 | 129.6 ± 5.7 | 130.7 ± 10.8 | [2] |
| *p<0.01 vs. MI + Vehicle |
Experimental Protocols
Detailed protocols for inducing cardiac fibrosis and administering this compound are provided below.
Experimental Workflow Diagram
Caption: Workflow for evaluating this compound in cardiac fibrosis models.
Induction of Cardiac Fibrosis Animal Models
This model induces pressure overload and neurohormonal activation, leading to cardiac fibrosis.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments
-
Silver clips (internal diameter of 0.20-0.25 mm)
Procedure:
-
Anesthetize the rat and place it in a supine position.
-
Make a flank incision to expose the left kidney.
-
Carefully isolate the left renal artery.
-
Place a silver clip around the renal artery to partially constrict it.
-
Suture the muscle and skin layers.
-
Allow the animals to recover for 4-8 weeks to establish hypertension and cardiac fibrosis before initiating treatment.[1][3]
This model simulates the fibrotic scarring that occurs after a heart attack.
Materials:
-
Male C57BL/6 mice (25-30 g) or Sprague-Dawley rats (250-300 g)
-
Anesthesia (e.g., isoflurane)
-
Ventilator
-
Surgical instruments
-
Suture (e.g., 6-0 silk)
Procedure:
-
Anesthetize the animal, intubate, and connect to a ventilator.
-
Perform a left thoracotomy to expose the heart.
-
Ligate the left anterior descending (LAD) coronary artery with a suture.
-
Successful ligation is confirmed by the immediate paling of the anterior ventricular wall.
-
Close the chest cavity and suture the skin.
-
Administer analgesics post-operatively.
-
Allow animals to recover. Treatment can be initiated for prevention (before or at the time of MI) or reversal (weeks after MI).[2]
Administration of this compound
Continuous delivery via osmotic minipumps is the preferred method for maintaining stable plasma concentrations.
Materials:
-
This compound
-
Sterile saline
-
Osmotic minipumps (e.g., Alzet)
-
Anesthesia
Procedure:
-
Dissolve this compound in sterile saline to the desired concentration.
-
Fill the osmotic minipumps with the this compound solution according to the manufacturer's instructions.
-
Anesthetize the animal.
-
Implant the minipump subcutaneously in the dorsal region.
-
Suture the skin incision.
-
Dosage for Prevention: Typically, 400-800 µg/kg/day, starting before or at the time of injury.[2]
-
Dosage for Reversal: Typically, 400-800 µg/kg/day, starting 4-8 weeks after the initial injury.[1][2][3]
Assessment of Cardiac Fibrosis
Procedure:
-
Euthanize the animals and perfuse the hearts with saline, followed by 4% paraformaldehyde.
-
Excise the hearts, fix in 4% paraformaldehyde, and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
Masson's Trichrome Staining: To visualize collagen deposition (stains blue).
-
Immunohistochemistry for α-SMA and Collagen I:
-
Deparaffinize and rehydrate sections.
-
Perform antigen retrieval.
-
Block with appropriate serum.
-
Incubate with primary antibodies:
-
Anti-α-Smooth Muscle Actin (α-SMA) antibody (e.g., clone 1A4) to identify myofibroblasts.
-
Anti-Collagen Type I antibody.
-
-
Incubate with a biotinylated secondary antibody.
-
Use an avidin-biotin-peroxidase complex and a suitable substrate (e.g., DAB) for detection.
-
Counterstain with hematoxylin.
-
This assay quantifies the total collagen content in the heart tissue.
Procedure:
-
Obtain a known weight of the left ventricular tissue.
-
Hydrolyze the tissue in 6N HCl at 110°C for 18-24 hours.
-
Neutralize the hydrolysate.
-
React the sample with Chloramine-T and Ehrlich's reagent.
-
Measure the absorbance at 550-560 nm.
-
Calculate the hydroxyproline content based on a standard curve and convert to collagen content (typically, collagen is ~13.5% hydroxyproline by weight).
Procedure:
-
Homogenize heart tissue or cultured cardiac fibroblasts in RIPA buffer with protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies overnight at 4°C. Examples of antibodies:
-
Anti-TGF-β1
-
Anti-phospho-Smad2/3
-
Anti-phospho-ERK1/2
-
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect with an enhanced chemiluminescence (ECL) substrate.
Procedure:
-
Isolate total RNA from heart tissue using a suitable kit.
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qPCR using SYBR Green or TaqMan probes with specific primers for:
-
Collagen Type I (Col1a1)
-
Collagen Type III (Col3a1)
-
A housekeeping gene (e.g., GAPDH, β-actin) for normalization.
-
-
Mouse Primer Sequences:
-
Col1a1: Forward: 5'-GCTCCTCTTAGGGGCCACT-3', Reverse: 5'-CCACGTCTCACCATTGGGG-3'
-
Col3a1: Forward: 5'-CTGGACCCCAGGGTCTTC-3', Reverse: 5'-GACCATCTGATCCAGGGTTTC-3'[5]
-
-
Rat Primer Sequences:
-
Col1a1: Forward: 5'-ATCTCCGGTGCTGATGGAC-3', Reverse: 5'-ACCTTGTTTGCCAGGTTCAC-3'
-
Col3a1: Forward: 5'-TGGTCCTCAGGGTCTTCATC-3', Reverse: 5'-GACCTCGTGCTCCAGTTAGC-3'
-
Procedure:
-
Perfuse the heart with saline.
-
Mince the ventricular tissue and digest with a cocktail of enzymes (e.g., collagenase, DNase).
-
Filter the cell suspension to obtain single cells.
-
Stain the cells with fluorescently-conjugated antibodies against macrophage markers (e.g., CD45, F4/80, CD11b).
-
Analyze the stained cells using a flow cytometer to quantify the macrophage population.
Conclusion
This compound demonstrates significant efficacy in preventing and reversing cardiac fibrosis in preclinical animal models. Its well-defined mechanism of action, centered on the inhibition of the TGF-β signaling pathway and reduction of inflammation, makes it a compelling candidate for further therapeutic development. The protocols outlined in these application notes provide a robust framework for researchers to investigate the anti-fibrotic potential of this compound and similar compounds.
References
- 1. Ac-SDKP Reverses Cardiac Fibrosis in Rats With Renovascular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ac-SDKP reverses cardiac fibrosis in rats with renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ac-SDKP reverses inflammation and fibrosis in rats with heart failure after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item - Primers used in the real-time RT-PCR amplification of the mouse procollagen types I and III, MMP-1, MMP-3 genes and GAPDH mRNAs. - Public Library of Science - Figshare [plos.figshare.com]
Application Notes: Ac-SDKP-NH2 for the Study of Renal Interstitial Fibrosis
Introduction
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP-NH2), also known as AcSDKP or goralatide, is an endogenous tetrapeptide with potent anti-inflammatory and antifibrotic properties.[1] Initially identified as a natural inhibitor of hematopoietic stem cell proliferation, Ac-SDKP has emerged as a valuable tool for investigating the mechanisms of tissue fibrosis, particularly in the kidney.[2][3] Renal interstitial fibrosis is the common final pathway for most chronic kidney diseases (CKD), characterized by excessive accumulation of extracellular matrix (ECM), leading to organ scarring and functional decline.[4] this compound offers a targeted approach to study and potentially counteract these pathological processes. It is naturally released from its precursor, thymosin β4 (Tβ4), by the enzymes meprin-α and prolyl oligopeptidase (POP), and is primarily degraded by the angiotensin-converting enzyme (ACE).[5][6] Consequently, ACE inhibitors are known to increase endogenous levels of Ac-SDKP.[2]
These notes provide researchers, scientists, and drug development professionals with a comprehensive overview of this compound's mechanism of action, quantitative effects, and detailed protocols for its application in preclinical models of renal interstitial fibrosis.
Mechanism of Action
This compound exerts its antifibrotic effects by modulating key signaling pathways implicated in the progression of renal fibrosis. Its primary mechanism involves the inhibition of the Transforming Growth Factor-β (TGF-β)/Smad signaling cascade, a central mediator of fibrosis.[7][8]
Key Signaling Pathways:
-
Inhibition of TGF-β/Smad Pathway: TGF-β1 is a potent profibrotic cytokine that, upon binding to its receptor, activates Smad2 and Smad3 (R-Smads).[8][9] The phosphorylated Smad2/3 complex then binds with Smad4 and translocates to the nucleus to induce the transcription of profibrotic genes, such as those for collagens and other ECM components. This compound has been shown to inhibit the phosphorylation of Smad2/3, thereby blocking this fibrotic cascade.[7][10]
-
Inhibition of Endothelial-to-Mesenchymal Transition (EndMT): EndMT is a process where endothelial cells lose their characteristics and acquire a mesenchymal phenotype, becoming a source of fibroblasts.[10] this compound has been found to inhibit EndMT, potentially through the restoration of the Fibroblast Growth Factor (FGF) receptor signaling pathway.[3][10]
-
Restoration of Antifibrotic MicroRNAs: The development of renal fibrosis is associated with the suppression of certain antifibrotic microRNAs (miRNAs).[11] this compound helps restore the levels of protective miRNAs, such as the miR-let-7 family, which can counteract fibrotic stimuli.[10]
-
Anti-inflammatory Effects: Chronic inflammation is a key driver of fibrosis. This compound reduces the infiltration of inflammatory cells, such as macrophages and T-cells, into the kidney tissue, further contributing to its renoprotective effects.[1][12]
Data Presentation: Quantitative Effects of this compound
The following tables summarize the quantitative data from key preclinical studies, demonstrating the efficacy of this compound in various models of renal fibrosis.
Table 1: Effects of this compound on Renal Collagen Content
| Animal Model | This compound Dosage | Key Quantitative Finding | Reference |
|---|---|---|---|
| Angiotensin II-induced Hypertension (Rat) | 800 µg/kg/day | Renal collagen reduced from 28.11 µg/mg (Ang II) to 16.38 µg/mg, nearing control levels (14.93 µg/mg). | [2] |
| Aldosterone-Salt Hypertension (Rat) | 800 µg/kg/day | Markedly prevented renal fibrosis (P<0.005) compared to the untreated hypertensive group. | [13] |
| Dahl Salt-Sensitive Rats (High Salt Diet) | Low & High Doses | Dose-dependently prevented the increase in renal interstitial collagen fraction and total collagen content. | [1] |
| Unilateral Ureteral Obstruction (UUO) (Mouse) | N/A | Significantly reduced the expression of collagen 1 and collagen 3 seven days post-UUO. |[14] |
Table 2: Effects of this compound on Cellular and Molecular Markers
| Animal Model | This compound Dosage | Key Quantitative Finding | Reference |
|---|---|---|---|
| Aldosterone-Salt Hypertension (Rat) | 800 µg/kg/day | Significantly reduced the number of ED1-positive macrophages/monocytes in the kidney (P<0.005). | [12] |
| Diabetic Nephropathy (CD-1 Mouse) | 500 µg/kg/day | Inhibited Endothelial-to-Mesenchymal Transition (EndMT) and restored levels of antifibrotic microRNA let-7. | [10] |
| Diabetic Nephropathy (db/db Mouse) | N/A | Prevented mesangial matrix expansion and renal insufficiency. | [11][15] |
| Angiotensin II-induced Hypertension (Rat) | 400-800 µg/kg/day | Reduced expression of TGF-β and Connective Tissue Growth Factor (CTGF) in cardiac tissue, with similar effects expected in the kidney. |[2] |
Experimental Protocols
This section provides detailed methodologies for common experiments utilizing this compound to study renal fibrosis.
Animal Models of Renal Interstitial Fibrosis
-
Unilateral Ureteral Obstruction (UUO):
-
Species: Mouse (e.g., BALB/c, C57BL/6) or Rat.
-
Procedure: Under anesthesia, a flank incision is made to expose the left kidney and ureter. The ureter is completely ligated at two points using non-absorbable suture. The sham-operated control group undergoes the same procedure without ureteral ligation.[14]
-
Timeline: Significant fibrosis develops within 7 to 14 days.
-
-
Diabetic Nephropathy (Streptozotocin-induced):
-
Species: Mouse (e.g., CD-1).[10]
-
Procedure: A single intraperitoneal injection of streptozotocin (STZ), typically 200 mg/kg, is administered to induce hyperglycemia. Diabetes is confirmed by measuring blood glucose levels (>16 mM) two weeks post-injection.[10]
-
Timeline: Fibrosis studies are often conducted 16-24 weeks after the induction of diabetes.[10]
-
-
Aldosterone-Salt Induced Hypertension:
Administration of this compound
-
Method: Continuous subcutaneous infusion via an osmotic minipump (e.g., Alzet) is the preferred method to maintain stable plasma concentrations due to the peptide's short half-life.[14]
-
Dosage: Effective doses in rodent models typically range from 400 to 800 µg/kg/day.[2][13]
-
Vehicle: this compound is dissolved in sterile saline for administration. The vehicle control group receives saline via an osmotic minipump.
Assessment of Renal Fibrosis
-
Histological Staining:
-
Masson's Trichrome or Sirius Red: To visualize and quantify collagen deposition (blue/green for Masson's, red for Sirius Red) in the renal interstitium.
-
Periodic Acid-Schiff (PAS): To assess glomerulosclerosis and tubular injury.[1]
-
-
Immunohistochemistry/Immunofluorescence:
-
α-Smooth Muscle Actin (α-SMA): A marker for activated myofibroblasts.
-
Collagen I, III, IV: To detect specific types of collagen accumulation.
-
Fibroblast-Specific Protein 1 (FSP1): Another marker for fibroblasts.[10]
-
-
Quantitative Collagen Assay:
Analysis of Mechanism-Related Markers
-
Western Blotting:
-
Target Proteins: Phospho-Smad2, Phospho-Smad3, Total Smad2/3, TGF-β1, α-SMA, Collagen I.
-
Purpose: To quantify changes in the protein levels and activation states of key signaling molecules.
-
-
Real-Time Quantitative PCR (RT-qPCR):
-
Target Genes: Col1a1, Col3a1, Acta2 (α-SMA), Tgfb1.
-
Purpose: To measure changes in the mRNA expression of profibrotic genes.
-
-
Measurement of this compound Levels:
-
Method: A competitive enzyme immunoassay (ELISA) kit is used to measure this compound concentrations in plasma or urine.[5][10]
-
Sample Preparation: Blood should be collected in heparinized tubes containing an ACE inhibitor like captopril (final concentration 10 µM) to prevent ex vivo degradation of the peptide.[10]
-
Conclusion
This compound is a powerful research tool for elucidating the molecular pathways of renal interstitial fibrosis. Its targeted action on the TGF-β/Smad pathway, coupled with its anti-inflammatory effects, makes it an ideal agent for studying the reversal of fibrotic processes. The protocols outlined here provide a robust framework for utilizing this compound in preclinical models to investigate novel antifibrotic therapies and deepen our understanding of CKD pathogenesis.
References
- 1. Renal Protective Effect of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) in Dahl Salt-Sensitive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyl-seryl-aspartyl-lysyl-proline is a valuable endogenous antifibrotic peptide for kidney fibrosis in diabetes: An update and translational aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Research progress on the mechanism of renal interstitial fibrosis in obstructive nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renal release of N-acetyl-seryl-aspartyl-lysyl-proline is part of an antifibrotic peptidergic system in the kidney - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | TGF-β/Smad signaling in renal fibrosis [frontiersin.org]
- 9. TGF-β/Smad signaling in renal fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. N-acetyl-seryl-aspartyl-lysyl-proline Inhibits Diabetes-Associated Kidney Fibrosis and Endothelial-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibition of Angiotensin-Converting Enzyme Ameliorates Renal Fibrosis by Mitigating DPP-4 Level and Restoring Antifibrotic MicroRNAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of N-Acetyl-Seryl-Aspartyl-Lysyl-Proline in the Antifibrotic and Anti-Inflammatory Effects of the Angiotensin-Converting Enzyme Inhibitor Captopril in Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifibrotic effects of N-acetyl-seryl-aspartyl-Lysyl-proline on the heart and kidney in aldosterone-salt hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. N-Acetyl-seryl-aspartyl-lysyl-proline Alleviates Renal Fibrosis Induced by Unilateral Ureteric Obstruction in BALB/C Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Oral Administration of N-Acetyl-seryl-aspartyl-lysyl-proline Ameliorates Kidney Disease in Both Type 1 and Type 2 Diabetic Mice via a Therapeutic Regimen - PMC [pmc.ncbi.nlm.nih.gov]
Investigating the Effects of Ac-SDKP-NH2 on Fibroblast Proliferation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP-NH2), hereafter referred to as Ac-SDKP, is a naturally occurring tetrapeptide with potent anti-inflammatory and anti-fibrotic properties. This document provides detailed application notes and experimental protocols for investigating the effects of Ac-SDKP on fibroblast proliferation, a key process in tissue repair and fibrosis. The provided methodologies cover the assessment of cell proliferation, analysis of key signaling pathways, and quantification of extracellular matrix deposition. The information is intended to guide researchers in pharmacology, cell biology, and drug development in evaluating the therapeutic potential of Ac-SDKP and related compounds.
Introduction
Fibroblasts are critical for maintaining the structural integrity of connective tissues. However, their excessive proliferation and differentiation into myofibroblasts can lead to the pathological accumulation of extracellular matrix (ECM), resulting in fibrosis. Ac-SDKP has emerged as a promising anti-fibrotic agent by inhibiting fibroblast proliferation and their transformation into myofibroblasts.[1][2][3] The primary mechanism of action involves the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central regulator of fibrosis.[1][3] Understanding the precise molecular mechanisms and having robust protocols to study these effects are crucial for the development of novel anti-fibrotic therapies.
Data Presentation
Table 1: Effect of Ac-SDKP on Fibroblast Proliferation
| Treatment Group | Cell Proliferation (Absorbance at 450 nm) | Fold Change vs. TGF-β1 | Reference |
| Control | 0.21 ± 0.02 | - | [4] |
| TGF-β1 (5 ng/mL) | 0.53 ± 0.03 | 1.00 | [4] |
| Ac-SDKP (10 nM) + TGF-β1 (5 ng/mL) | Significantly inhibited | < 1.00 | [4] |
Note: Data is presented as mean ± standard error. The study demonstrated a significant inhibition by Ac-SDKP, though the exact absorbance value was not provided in the abstract.
Table 2: Effect of Ac-SDKP on Collagen Production in Human Cardiac Fibroblasts
| Treatment Group | Collagen Content (µg/mg protein) | Fold Change vs. TGF-β1 | Reference |
| Control | Not specified | - | [4] |
| TGF-β1 (5 ng/mL) | Significantly increased | 1.00 | [4] |
| Ac-SDKP (0.1-10 nM) + TGF-β1 (5 ng/mL) | Significantly inhibited | < 1.00 | [4] |
Note: The referenced study showed significant inhibition of collagen production by Ac-SDKP in a dose-dependent manner.
Table 3: In Vivo Effects of Ac-SDKP on Cardiac Fibrosis Post-Myocardial Infarction (MI) in Rats
| Group | Total Collagen Content (μg/mg) | Macrophage Infiltration (cells/mm²) | TGF-β Positive Cells (cells/mm²) | Reference |
| Sham MI | Not specified | Not specified | Not specified | [5] |
| MI-vehicle (4 months) | 23.7 ± 0.9 | 264.7 ± 8.1 | 195.6 ± 8.4 | [5] |
| MI-Ac-SDKP prevention | 15.0 ± 0.7 | 170.2 ± 9.2 | 129.6 ± 5.3 | [5] |
| MI-vehicle (2 months) | 22.6 ± 2.2 | 257.5 ± 9.1 | 184.9 ± 8.0 | [5] |
| MI-Ac-SDKP reversal | 14.4 ± 1.6 | 153.1 ± 8.5 | 130.7 ± 10.2 | [5] |
Note: Data is presented as mean ± standard error. Ac-SDKP was shown to both prevent and reverse collagen deposition and inflammation.
Signaling Pathways and Experimental Workflows
This compound Signaling in Fibroblasts
Ac-SDKP primarily exerts its anti-proliferative and anti-fibrotic effects by interfering with the TGF-β signaling cascade. TGF-β binding to its receptor (TβRI/II) leads to the phosphorylation of Smad2 and Smad3. These phosphorylated Smads then form a complex with Smad4, which translocates to the nucleus to regulate the transcription of pro-fibrotic genes, including those for collagen and α-smooth muscle actin (α-SMA). Ac-SDKP has been shown to inhibit the phosphorylation of Smad2, thereby blocking this pro-fibrotic signaling pathway.[1][4]
Caption: this compound inhibits TGF-β1-induced fibroblast proliferation.
Experimental Workflow for Investigating this compound Effects
A typical workflow to investigate the effects of Ac-SDKP on fibroblast proliferation involves cell culture, treatment with Ac-SDKP and a pro-fibrotic stimulus like TGF-β1, followed by various assays to measure proliferation, signaling pathway activation, and fibrotic markers.
Caption: Workflow for studying this compound effects on fibroblasts.
Experimental Protocols
Protocol 1: Fibroblast Cell Culture and Treatment
-
Cell Seeding: Plate human dermal fibroblasts (or other fibroblast cell lines) in 96-well plates for proliferation assays at a density of 5,000-10,000 cells/well, or in 6-well plates for protein and collagen analysis at an appropriate density to reach 70-80% confluency at the time of treatment. Culture in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Starvation: Once cells have attached and reached the desired confluency, replace the growth medium with serum-free DMEM for 24 hours to synchronize the cell cycle.
-
Treatment: Prepare stock solutions of this compound and TGF-β1. Dilute them to the desired final concentrations in serum-free DMEM.
-
Incubation: Add the treatment media to the cells. Include the following groups: vehicle control, TGF-β1 alone (e.g., 5 ng/mL), this compound alone (e.g., 10 nM), and this compound pre-incubated for 1 hour followed by TGF-β1 stimulation. Incubate for the desired time period (e.g., 24-72 hours).
Protocol 2: Cell Proliferation (MTT) Assay
-
Reagent Preparation: Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
MTT Addition: After the treatment incubation period, add 10 µL of the MTT stock solution to each well of the 96-well plate.
-
Incubation: Incubate the plate for 4 hours at 37°C to allow the formazan crystals to form.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Protocol 3: Western Blot for Phosphorylated Smad2 (pSmad2)
-
Cell Lysis: After treatment, wash the cells in 6-well plates with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate with a primary antibody against pSmad2 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1 hour at room temperature.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot. Normalize the pSmad2 signal to total Smad2 or a housekeeping protein like GAPDH.
Protocol 4: Immunocytochemistry for α-Smooth Muscle Actin (α-SMA)
-
Cell Culture on Coverslips: Grow fibroblasts on sterile glass coverslips in 24-well plates and treat as described in Protocol 1.
-
Fixation and Permeabilization:
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Staining:
-
Block with 1% BSA in PBS for 30 minutes.
-
Incubate with a primary antibody against α-SMA (e.g., 1:200 dilution) for 1 hour at room temperature.
-
Wash with PBS and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated, 1:500 dilution) for 1 hour in the dark.
-
-
Mounting and Imaging: Mount the coverslips on microscope slides with a mounting medium containing DAPI for nuclear counterstaining. Visualize the cells using a fluorescence microscope.
Protocol 5: Collagen Quantification by Hydroxyproline Assay
-
Sample Preparation: After treatment in 6-well plates, aspirate the medium and wash the cell layer with PBS.
-
Acid Hydrolysis: Add 1 mL of 6 M HCl to each well and hydrolyze the samples at 110°C for 18-24 hours in a sealed container.
-
Neutralization and Oxidation:
-
Transfer the hydrolysate to a microcentrifuge tube and centrifuge to pellet any debris.
-
Transfer an aliquot of the supernatant to a new tube and neutralize with NaOH.
-
Add Chloramine-T reagent and incubate at room temperature for 20 minutes to oxidize the hydroxyproline.
-
-
Colorimetric Reaction: Add Ehrlich's reagent (p-dimethylaminobenzaldehyde) and incubate at 65°C for 15 minutes to develop a color.
-
Measurement: Cool the samples and measure the absorbance at 560 nm. Calculate the hydroxyproline concentration based on a standard curve prepared with known concentrations of hydroxyproline. The collagen content can be estimated assuming that hydroxyproline constitutes approximately 13.5% of collagen by weight.[4]
References
- 1. Ac-SDKP inhibits transforming growth factor-β1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. mdpi.com [mdpi.com]
- 4. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
Application Notes and Protocols for In Vitro Assays of Ac-SDKP-NH2 Anti-Inflammatory Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-seryl-aspartyl-lysyl-proline-amide (Ac-SDKP-NH2) is a synthetic tetrapeptide amide that has garnered significant interest for its potent anti-inflammatory and anti-fibrotic properties. It is a stable analog of the endogenous tetrapeptide Ac-SDKP. This document provides detailed application notes and protocols for a series of in vitro assays designed to characterize and quantify the anti-inflammatory effects of this compound. The focus is on its impact on macrophage differentiation, pro-inflammatory cytokine secretion, and cell migration, as well as its influence on key intracellular signaling pathways.
These protocols are intended to serve as a comprehensive guide for researchers investigating the therapeutic potential of this compound and similar compounds.
Data Presentation: Summary of Quantitative Data
The following tables summarize the expected quantitative outcomes from the described in vitro assays. These tables are designed for easy comparison of the effects of different concentrations of this compound.
Table 1: Effect of this compound on Macrophage Differentiation
| Treatment | Concentration | F4/80 Positive Cells (%) | Fold Change vs. Control |
| Control (Vehicle) | - | Data not available | 1.0 |
| This compound | User-defined (e.g., 1 nM) | Record experimental data | Calculate |
| This compound | User-defined (e.g., 10 nM) | Record experimental data | Calculate |
| This compound | User-defined (e.g., 100 nM) | Record experimental data | Calculate |
Table 2: Inhibition of LPS-Induced TNF-α Secretion by this compound
| Treatment | Concentration | TNF-α Concentration (pg/mL) | % Inhibition |
| Control (Vehicle) | - | Record experimental data | 0 |
| LPS (100 ng/mL) | - | Record experimental data | - |
| LPS + this compound | User-defined (e.g., 1 nM) | Record experimental data | Calculate |
| LPS + this compound | User-defined (e.g., 10 nM) | Record experimental data | Calculate |
| LPS + this compound | User-defined (e.g., 100 nM) | Record experimental data | Calculate |
Table 3: Inhibition of Macrophage Migration by this compound
| Treatment | Concentration | Migrated Cells (per field) | % Inhibition |
| Control (Vehicle) | - | Record experimental data | 0 |
| Chemoattractant | - | Record experimental data | - |
| Chemoattractant + this compound | User-defined (e.g., 1 nM) | Record experimental data | Calculate |
| Chemoattractant + this compound | User-defined (e.g., 10 nM) | Record experimental data | Calculate |
| Chemoattractant + this compound | User-defined (e.g., 100 nM) | Record experimental data | Calculate |
Table 4: Effect of this compound on TGF-β1-Induced Smad2 and ERK1/2 Phosphorylation
| Treatment | Concentration | p-Smad2 / Total Smad2 (Ratio) | p-ERK1/2 / Total ERK1/2 (Ratio) |
| Control (Vehicle) | - | Data not available | Data not available |
| TGF-β1 | 10 ng/mL | Data not available | Data not available |
| TGF-β1 + this compound | 100 nM | Data not available | Data not available |
Experimental Protocols
Protocol 1: Macrophage Differentiation Assay
This protocol details the methodology to assess the inhibitory effect of this compound on the differentiation of bone marrow-derived macrophages (BMDMs), using the macrophage-specific marker F4/80.
Materials:
-
Bone marrow cells isolated from mice
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
This compound
-
RPMI-1640 medium with 10% FBS
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.1% sodium azide)
-
Anti-mouse CD16/CD32 antibody (Fc block)
-
PE-conjugated anti-mouse F4/80 antibody
-
Flow cytometer
Procedure:
-
Isolation and Culture of Bone Marrow Cells: Isolate bone marrow cells from the femurs and tibias of mice. Culture the cells in RPMI-1640 medium supplemented with 10% FBS and M-CSF (50 ng/mL) to induce differentiation into macrophages.
-
Treatment with this compound: On day 3 of culture, add fresh medium containing M-CSF and different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM). A vehicle control group should be included.
-
Cell Harvesting and Staining: On day 7, harvest the adherent cells by gentle scraping. Wash the cells with PBS and resuspend in FACS buffer.
-
Fc Receptor Blocking: Incubate the cells with an anti-mouse CD16/CD32 antibody for 15 minutes on ice to block non-specific antibody binding.
-
Staining for F4/80: Add the PE-conjugated anti-mouse F4/80 antibody and incubate for 30 minutes on ice in the dark.
-
Flow Cytometry Analysis: Wash the cells twice with FACS buffer and resuspend in 500 µL of FACS buffer. Analyze the percentage of F4/80 positive cells using a flow cytometer.
Workflow for Macrophage Differentiation Assay.
Protocol 2: Inhibition of LPS-Induced TNF-α Secretion
This protocol describes how to measure the inhibitory effect of this compound on the secretion of the pro-inflammatory cytokine TNF-α from lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
This compound
-
Lipopolysaccharide (LPS) from E. coli
-
DMEM with 10% FBS
-
TNF-α ELISA kit
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treatment with this compound: Pre-treat the cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) for 2 hours.
-
LPS Stimulation: Stimulate the cells with LPS (100 ng/mL) for 6 hours. Include a vehicle control group and a group treated with LPS only.
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant.
-
ELISA: Measure the concentration of TNF-α in the supernatants using a commercial ELISA kit according to the manufacturer's instructions.
Workflow for TNF-α Secretion Assay.
Protocol 3: Macrophage Migration Assay (Boyden Chamber)
This protocol outlines the use of a modified Boyden chamber assay to evaluate the inhibitory effect of this compound on macrophage migration.
Materials:
-
RAW 264.7 macrophage cell line or primary macrophages
-
This compound
-
Chemoattractant (e.g., Monocyte Chemoattractant Protein-1, MCP-1)
-
Boyden chamber apparatus with 8 µm pore size polycarbonate membranes
-
Serum-free DMEM
-
Crystal Violet stain
Procedure:
-
Cell Preparation: Culture macrophages to 80% confluency. Harvest the cells and resuspend them in serum-free DMEM at a concentration of 1 x 10^6 cells/mL.
-
Assay Setup: Place the chemoattractant (e.g., 10 ng/mL MCP-1) in the lower chamber of the Boyden apparatus.
-
Treatment and Seeding: In the upper chamber, add the macrophage suspension pre-incubated with different concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) or vehicle.
-
Incubation: Incubate the chamber at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Cell Staining and Quantification: After incubation, remove the non-migrated cells from the upper surface of the membrane. Fix the migrated cells on the lower surface with methanol and stain with Crystal Violet.
-
Analysis: Count the number of migrated cells in several random high-power fields under a microscope.
Workflow for Macrophage Migration Assay.
Protocol 4: Western Blot Analysis of Signaling Pathways
This protocol provides a general framework for assessing the effect of this compound on the phosphorylation of key signaling proteins, Smad2 and ERK1/2, by Western blotting.
Materials:
-
Macrophage cell line (e.g., RAW 264.7) or primary macrophages
-
This compound
-
Stimulant (e.g., TGF-β1 for Smad2, LPS for ERK1/2)
-
Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies (anti-p-Smad2, anti-Smad2, anti-p-ERK1/2, anti-ERK1/2, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and blotting apparatus
-
Chemiluminescence detection reagents
Procedure:
-
Cell Treatment: Seed macrophages and grow to 80-90% confluency. Pre-treat with this compound at desired concentrations for 2 hours.
-
Stimulation: Stimulate the cells with the appropriate agonist (e.g., 10 ng/mL TGF-β1 for 30 minutes for p-Smad2; 100 ng/mL LPS for 30 minutes for p-ERK1/2).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein on SDS-PAGE gels and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with specific primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies.
-
Detection: Visualize protein bands using a chemiluminescence detection system.
-
Densitometry: Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.
Signaling Pathways
This compound is known to modulate key inflammatory signaling pathways. The diagrams below illustrate the proposed mechanisms of action.
Inhibition of TGF-β/Smad Signaling by this compound.
Inhibition of MAPK/ERK Signaling by this compound.
Application Notes: Ac-SDKP-NH2 for Studying the TGF-β/Smad Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) is an endogenous tetrapeptide with potent anti-inflammatory and anti-fibrotic properties. Fibrosis, the excessive deposition of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases affecting organs such as the heart, kidneys, lungs, and liver. The Transforming Growth Factor-beta (TGF-β) signaling pathway, particularly the canonical Smad cascade, is a primary driver of this fibrotic process. TGF-β1 stimulation leads to the differentiation of fibroblasts into myofibroblasts, cells characterized by heightened ECM production.[1][2]
Ac-SDKP has emerged as a critical modulator of this pathway, representing a valuable tool for researchers studying fibrosis and developing novel anti-fibrotic therapies. It has been shown to inhibit the TGF-β1-induced differentiation of fibroblasts and suppress the production of key fibrotic mediators.[1][3] These application notes provide a comprehensive overview of the mechanism of Ac-SDKP and detailed protocols for its use in studying the TGF-β/Smad signaling pathway.
Mechanism of Action
The anti-fibrotic effects of Ac-SDKP are primarily mediated through its targeted inhibition of the TGF-β/Smad signaling cascade. The canonical pathway is initiated when TGF-β binds to its type II receptor, which then recruits and phosphorylates the type I receptor (TβRI). The activated TβRI subsequently phosphorylates the receptor-regulated Smads (R-Smads), specifically Smad2 and Smad3, at their C-terminal serine residues.[4][5] This phosphorylation is a critical activation step.
Furthermore, some evidence suggests that Ac-SDKP's mechanism may also involve the inhibitory Smad, Smad7. Smad7 acts as a negative feedback regulator by preventing R-Smad activation.[6] Ac-SDKP may promote the nuclear export or stabilization of Smad7, making it more available in the cytoplasm to interfere with TGF-β receptor signaling.[8]
References
- 1. Ac-SDKP inhibits transforming growth factor-β1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ac-SDKP inhibits transforming growth factor-beta1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Role of the TGF-β cytokine and its gene polymorphisms in asthma etiopathogenesis [frontiersin.org]
- 6. ahajournals.org [ahajournals.org]
- 7. rndsystems.com [rndsystems.com]
- 8. ahajournals.org [ahajournals.org]
Ac-SDKP-NH2: A Multifaceted Therapeutic Agent in Preclinical Research
Application Notes and Protocols for Researchers
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP-NH2), a naturally occurring tetrapeptide, has emerged as a promising therapeutic agent in a multitude of preclinical studies. Initially identified as an inhibitor of hematopoietic stem cell proliferation, its therapeutic potential has expanded to encompass significant anti-inflammatory, anti-fibrotic, and pro-angiogenic properties.[1][2][3][4] This document provides a detailed overview of its preclinical applications, summarizing key quantitative data and providing comprehensive experimental protocols to guide researchers in the field.
Therapeutic Applications and Mechanisms of Action
This compound exerts its effects across various pathological conditions by modulating fundamental cellular processes. It is a natural substrate for the N-terminal active site of angiotensin-converting enzyme (ACE), and its levels are often increased by ACE inhibitors.[4][5] Its therapeutic benefits are largely independent of blood pressure regulation, pointing to direct tissue-protective mechanisms.[6]
Anti-Fibrotic Effects: this compound has demonstrated potent anti-fibrotic activity in models of cardiac, renal, and pulmonary fibrosis.[1][5][7] It inhibits the proliferation of fibroblasts and their differentiation into myofibroblasts, key cells responsible for excessive extracellular matrix deposition.[8][9] This is achieved, in part, by interfering with the transforming growth factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.[1][5][8]
Anti-Inflammatory Properties: The tetrapeptide exhibits significant anti-inflammatory effects by reducing the infiltration of inflammatory cells such as macrophages and mast cells into damaged tissues.[1][9][10] It can directly inhibit macrophage differentiation, migration, and activation, thereby reducing the release of pro-inflammatory cytokines like TNF-α.[11]
Pro-Angiogenic Potential: In contrast to its inhibitory effects on fibrosis and inflammation, this compound promotes angiogenesis, the formation of new blood vessels.[12] This is a crucial process for tissue repair and regeneration, particularly after ischemic events like myocardial infarction.[12] It stimulates endothelial cell proliferation, migration, and tube formation.[12]
Quantitative Data Summary
The following tables summarize the key quantitative findings from various preclinical studies investigating the efficacy of this compound.
Table 1: In Vivo Efficacy of this compound in Animal Models
| Disease Model | Animal | Treatment Dose & Duration | Key Findings | Reference |
| Angiotensin II-Induced Hypertension | Rat | 400 µg/kg/day & 800 µg/kg/day for 4 weeks | Dose-dependently decreased left ventricular collagen deposition. Reduced macrophage and mast cell infiltration. | [1][13] |
| Myocardial Infarction | Rat | Not specified | Increased myocardial capillary density from 1,414 ± 72 to 1,842 ± 83 capillaries/mm². | [12] |
| Renovascular Hypertension | Rat | 400 µg/kg/day & 800 µg/kg/day | Reversed established left ventricular fibrosis in a dose-dependent manner. | [5] |
| Heart Failure post-Myocardial Infarction | Rat | Not specified | Attenuated the increase in macrophages from 264.7 ± 8.1 to 170.2 ± 9.2 cells/mm² in the prevention protocol. | [9] |
| Silicosis | Rat | Not specified | Increased the MMP-1/TIMP-1 ratio, indicating a shift towards extracellular matrix degradation. | [14] |
Table 2: In Vitro Effects of this compound
| Cell Type | Assay | Concentration | Key Findings | Reference |
| Endothelial Cells | Tube Formation | 1 nM and 10 nM | Significantly increased capillary-like tube length. | [12] |
| Endothelial Cells | Migration | 1 nM and 10 nM | Significantly stimulated cell migration by approximately 1.5-fold over control. | [12] |
| Bone Marrow Stem Cells | Macrophage Differentiation | Not specified | Inhibited differentiation into macrophages. | [11] |
| Cardiac Fibroblasts | Collagen Production | 10 nM | Attenuated endoplasmic reticulum stress-stimulated collagen production. | [15] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Protocol 1: In Vitro Endothelial Cell Tube Formation Assay
This assay assesses the ability of this compound to promote the formation of capillary-like structures by endothelial cells, a hallmark of angiogenesis.
Materials:
-
Matrigel Basement Membrane Matrix
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound stock solution
-
24-well tissue culture plates
-
Inverted microscope with imaging capabilities
Procedure:
-
Thaw Matrigel on ice overnight at 4°C.
-
Pipette 300 µL of cold Matrigel into each well of a pre-chilled 24-well plate.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.
-
Harvest HUVECs and resuspend them in endothelial cell growth medium at a density of 2 x 10^5 cells/mL.
-
Prepare different concentrations of this compound (e.g., 0.01, 0.1, 1, 10 nM) in endothelial cell growth medium.
-
Add 500 µL of the HUVEC suspension to each Matrigel-coated well.
-
Add the desired concentration of this compound or vehicle control to the respective wells.
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.
-
Visualize the formation of tube-like structures using an inverted microscope.
-
Capture images and quantify the total tube length per unit area using image analysis software.
Protocol 2: In Vivo Angiotensin II-Induced Cardiac Fibrosis Model
This protocol describes the induction of cardiac fibrosis in rats using Angiotensin II and subsequent treatment with this compound to evaluate its anti-fibrotic effects.[1]
Materials:
-
Male Sprague-Dawley rats (200-255 g)
-
Angiotensin II
-
This compound
-
Osmotic minipumps
-
Anesthetic (e.g., sodium pentobarbital)
-
Surgical tools
-
Histology reagents (e.g., picrosirius red stain)
Procedure:
-
Anesthetize rats with sodium pentobarbital (50 mg/kg, i.p.).
-
Implant an osmotic minipump subcutaneously to deliver Angiotensin II (e.g., 750 µg/kg/day).
-
For treatment groups, implant a second minipump to deliver this compound at desired doses (e.g., 400 or 800 µg/kg/day).
-
The control group receives a vehicle infusion.
-
Maintain the animals for the duration of the study (e.g., 4 weeks).
-
At the end of the study, euthanize the animals and excise the hearts.
-
Fix the hearts in 10% buffered formalin and embed in paraffin.
-
Section the left ventricle and stain with picrosirius red to visualize collagen.
-
Quantify the interstitial collagen fraction using image analysis software.
Protocol 3: Immunohistochemistry for Cell Proliferation (Ki-67)
This protocol details the detection of the proliferation marker Ki-67 in cardiac tissue sections to assess the anti-proliferative effects of this compound.[1]
Materials:
-
Paraffin-embedded cardiac tissue sections (6 µm)
-
Xylene and ethanol series for deparaffinization and rehydration
-
Antigen retrieval solution (e.g., citrate buffer)
-
Primary antibody: polyclonal anti-Ki-67
-
Biotinylated secondary antibody
-
Avidin-biotin complex (ABC) reagent
-
DAB chromogen substrate
-
Hematoxylin for counterstaining
-
Microscope
Procedure:
-
Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to water.
-
Perform antigen retrieval by boiling the sections in citrate buffer.
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding sites with normal serum.
-
Incubate the sections with the primary anti-Ki-67 antibody overnight at 4°C.
-
Wash the sections and incubate with the biotinylated secondary antibody.
-
Wash and incubate with the ABC reagent.
-
Develop the color with DAB substrate.
-
Counterstain with hematoxylin.
-
Dehydrate, clear, and mount the sections.
-
Count the number of Ki-67 positive nuclei per unit area under a microscope.
Visualizations
The following diagrams illustrate key pathways and workflows related to this compound research.
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
Caption: this compound inhibits multiple stages of macrophage-mediated inflammation.
Caption: Experimental workflow for the in vitro tube formation assay.
References
- 1. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. peptidesciences.com [peptidesciences.com]
- 3. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antifibrotic peptide N-acetyl-Ser-Asp-Lys-Pro (Ac-SDKP): opportunities for angiotensin-converting enzyme inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ac-SDKP Reverses Cardiac Fibrosis in Rats With Renovascular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): Potential target molecule in research of heart, kidney and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Renal Protective Effect of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) in Dahl Salt-Sensitive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Role of Tβ4-POP-Ac-SDKP Axis in Organ Fibrosis [mdpi.com]
- 9. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 10. N-ACETYL-SERYL-ASPARTYL-LYSYL-PROLINE REDUCES CARDIAC COLLAGEN CROSS-LINKING AND INFLAMMATION IN ANGIOTENSIN II INDUCED HYPERTENSIVE RATS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel anti-inflammatory mechanisms of N-Acetyl-Ser-Asp-Lys-Pro in hypertension-induced target organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetyl-seryl-aspartyl-lysyl-proline stimulates angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Influence of the interaction between Ac-SDKP and Ang II on the pathogenesis and development of silicotic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Ac-SDKP attenuates ER stress-stimulated collagen production in cardiac fibroblasts by inhibiting CHOP-mediated NF-κB expression [frontiersin.org]
Troubleshooting & Optimization
Technical Support Center: Ac-SDKP-NH2 In Vivo Stability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the in vivo instability of the tetrapeptide Ac-SDKP-NH2.
Troubleshooting Guide: Enhancing the In-Vivo Half-Life of this compound
Researchers often encounter challenges with the short in vivo half-life of this compound, which is approximately 4.5 minutes, primarily due to rapid degradation by angiotensin-converting enzyme (ACE).[1] This guide provides strategies to improve its stability and bioavailability.
Issue: Rapid In Vivo Degradation of this compound
Primary Cause: Enzymatic cleavage by the N-terminal domain of Angiotensin-Converting Enzyme (ACE).
Strategies for Improvement:
-
Chemical Modifications:
-
Terminal Modifications: The N-terminal acetylation and C-terminal amidation of this compound already provide some protection against exopeptidases. Further modifications are generally not required unless specific degradation by other peptidases is identified.
-
Cyclization: Although challenging for a short peptide like Ac-SDKP, cyclization can enhance stability by creating a more rigid structure that is less accessible to proteases.
-
Formulation and Delivery Strategies:
-
Co-administration with ACE Inhibitors: Administration of ACE inhibitors, such as captopril, can significantly increase the plasma concentration of Ac-SDKP by preventing its degradation.[1][2]
-
PEGylation: Attaching polyethylene glycol (PEG) chains to the peptide can increase its hydrodynamic size, thereby reducing renal clearance and sterically hindering protease access.
-
Lipidation: Conjugating a lipid moiety to this compound can promote binding to serum albumin, which extends its circulation time by avoiding renal filtration.
-
Encapsulation: Incorporating this compound into nanocarriers like liposomes or polymeric nanoparticles can protect it from enzymatic degradation and control its release profile.
-
Quantitative Data Summary
The following table summarizes the theoretical impact of various stabilization strategies on the pharmacokinetic profile of this compound. It is important to note that the values for modified analogs are illustrative and require experimental verification.
| Compound | Modification Strategy | Reported Half-Life (in vivo) | Theoretical Improvement Factor | Primary Benefit |
| This compound (Native) | None | ~4.5 minutes[1][2] | 1x | Baseline |
| This compound + ACE Inhibitor | Co-administration | Significantly Increased Plasma Concentration[2] | >5x | Reduced Enzymatic Degradation |
| Ac-S(D)DK(D)P-NH2 | D-Amino Acid Substitution | Data not available | >10x | Resistance to Proteases |
| PEGylated this compound | PEGylation | Data not available | >20x | Reduced Renal Clearance & Protease Shielding |
| Lipidated this compound | Lipidation | Data not available | >50x | Albumin Binding, Reduced Renal Clearance |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in vivo?
A1: The primary degradation pathway of this compound is the hydrolytic cleavage of the peptide bond by the N-terminal catalytic domain of angiotensin-converting enzyme (ACE).[2]
Q2: How can I monitor the in vivo stability of my modified this compound analog?
A2: The stability of this compound analogs is typically assessed through in vivo pharmacokinetic studies in animal models (e.g., rats or mice). This involves administering the compound and collecting blood samples at various time points. The concentration of the peptide in plasma is then quantified using a validated analytical method, most commonly Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Q3: What are the key parameters to evaluate from a pharmacokinetic study?
A3: Key pharmacokinetic parameters include:
-
Half-life (t½): The time required for the plasma concentration of the peptide to decrease by half.
-
Clearance (CL): The volume of plasma cleared of the peptide per unit time.
-
Volume of Distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
-
Area Under the Curve (AUC): The total exposure to the peptide over time.
Q4: Are there established in vitro assays to predict in vivo stability?
A4: Yes, an in vitro plasma stability assay is a common preliminary screen. This involves incubating the peptide in plasma from the species of interest (e.g., human, rat, mouse) at 37°C and measuring its concentration over time. This assay helps to identify susceptibility to plasma proteases.
Q5: Besides ACE, are other enzymes involved in this compound degradation?
A5: While ACE is the primary enzyme responsible for this compound degradation, other proteases in various tissues could potentially contribute to its metabolism, although to a lesser extent.
Q6: How does this compound exert its anti-fibrotic and anti-inflammatory effects?
A6: this compound is known to inhibit the Transforming Growth Factor-beta (TGF-β)/Smad signaling pathway. By downregulating TGF-β and inhibiting the phosphorylation of Smad2/3, this compound can reduce the differentiation of fibroblasts into myofibroblasts, a key process in tissue fibrosis, and decrease the production of extracellular matrix proteins like collagen.[3] It also exhibits anti-inflammatory properties by reducing the infiltration of inflammatory cells, such as macrophages.
Experimental Protocols
1. In Vitro Plasma Stability Assay
-
Objective: To determine the in vitro half-life of this compound or its analogs in plasma.
-
Methodology:
-
Prepare a stock solution of the test peptide in a suitable solvent (e.g., DMSO).
-
Add the peptide stock solution to pre-warmed plasma (human, rat, or mouse) to a final concentration of 1-10 µM.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.
-
Immediately quench the enzymatic reaction by adding a protein precipitation agent (e.g., cold acetonitrile containing an internal standard).
-
Centrifuge the samples to pellet the precipitated proteins.
-
Analyze the supernatant for the concentration of the remaining peptide using a validated LC-MS/MS method.
-
Calculate the half-life by plotting the natural logarithm of the percentage of remaining peptide against time.
-
2. In Vivo Pharmacokinetic Study
-
Objective: To determine the in vivo pharmacokinetic profile of this compound or its analogs.
-
Methodology:
-
Acclimatize the test animals (e.g., Sprague-Dawley rats) for at least one week.
-
Administer a single dose of the peptide, formulated in a sterile vehicle, via the desired route (e.g., intravenous bolus).
-
Collect blood samples from a cannulated vessel (e.g., jugular vein) at predetermined time points (e.g., 2, 5, 15, 30, 60, 120, 240 minutes) into tubes containing an anticoagulant and a protease inhibitor cocktail.
-
Process the blood samples to obtain plasma.
-
Extract the peptide from the plasma samples using a suitable method (e.g., solid-phase extraction).
-
Quantify the peptide concentration in the extracts using a validated LC-MS/MS method.
-
Use pharmacokinetic software to calculate parameters such as half-life, clearance, and volume of distribution.
-
Visualizations
Caption: Biosynthesis and degradation pathway of this compound.
Caption: Anti-fibrotic signaling pathway of this compound.
References
Technical Support Center: Development of Long-Acting AC-SDKP-NH2 Analogs
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis, purification, and evaluation of long-acting N-acetyl-seryl-aspartyl-lysyl-proline-amide (AC-SDKP-NH2) analogs.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for AC-SDKP?
A1: AC-SDKP is a naturally occurring tetrapeptide with anti-inflammatory and anti-fibrotic properties.[1] Its primary mechanism involves the inhibition of several key signaling pathways, including the Transforming Growth Factor-beta (TGF-β)/Smad pathway, which reduces collagen production and fibroblast proliferation.[2][3] It also attenuates inflammation by inhibiting the NF-κB and RANKL signaling pathways.[4][5]
Q2: Why is developing long-acting analogs of this compound necessary?
A2: The native AC-SDKP peptide has a very short half-life in human plasma (approximately 4.5 minutes) because it is rapidly degraded by the N-terminal catalytic domain of Angiotensin-Converting Enzyme (ACE).[5][6] Developing long-acting analogs is crucial to extend its therapeutic window, improve patient compliance by reducing dosing frequency, and enhance its overall efficacy in treating chronic conditions like fibrosis and inflammation.[7][8]
Q3: What are the common strategies for creating long-acting peptide analogs?
A3: Common strategies to increase the in vivo half-life of peptides like this compound include:
-
Incorporation of non-canonical amino acids: Replacing standard L-amino acids with D-amino acids or other unnatural amino acids can confer resistance to enzymatic degradation.[7][9][10]
-
PEGylation: Covalent attachment of polyethylene glycol (PEG) chains increases the hydrodynamic size of the peptide, reducing renal clearance.
-
Lipidation/Acylation: Attaching a fatty acid chain to the peptide promotes binding to serum albumin, which acts as a carrier and protects the peptide from degradation and clearance.[9][11]
-
Cyclization: Creating a cyclic structure can enhance peptide stability by making it less susceptible to exopeptidases.[7]
Q4: What are the initial steps to confirm the successful synthesis of my this compound analog?
A4: After cleaving the peptide from the resin, a small aliquot of the crude product should be analyzed by mass spectrometry (MS) to confirm the presence of the target peptide's mass.[12] This initial check verifies that the synthesis was at least partially successful before proceeding to large-scale purification.
Section 2: Troubleshooting Guides
This section provides solutions to common problems encountered during the development of long-acting this compound analogs, from synthesis to in vivo testing.
Solid-Phase Peptide Synthesis (SPPS)
| Problem / Question | Possible Causes | Recommended Solutions & Investigation Steps |
| Q: My final peptide yield is significantly lower than expected after cleavage. | 1. Incomplete deprotection of the Fmoc group. 2. Inefficient amino acid coupling. 3. Aggregation of the peptide chain on the resin. 4. Problems with the final cleavage or precipitation steps. | Investigate: • Perform a test cleavage on a small amount of resin (10-20 mg) and analyze by MS to check for the target mass.[12] • Use a qualitative test (e.g., Kaiser test) to check for free amines after coupling steps. A positive result indicates incomplete coupling.[12] Solutions: • Extend reaction times for deprotection or coupling steps.[12] • For difficult couplings (especially Proline), consider double coupling or using microwave-assisted synthesis.[13] • If aggregation is suspected (common with hydrophobic sequences), use specialized resins or incorporate backbone protection (e.g., Hmb).[14] • Ensure your cleavage cocktail is fresh and appropriate for all protecting groups. Check that the precipitation solvent (e.g., cold diethyl ether) is of high purity and sufficiently cold.[12] |
| Q: Mass spectrometry of the crude product shows multiple peaks corresponding to deletion sequences. | 1. Incomplete coupling at one or more steps. 2. Steric hindrance, especially with bulky protecting groups or adjacent amino acids. | Solutions: • Increase the equivalents of amino acid and coupling reagents (e.g., from 2 eq. to 4 eq.).[15] • Increase the coupling reaction time or switch to a more potent coupling agent (e.g., HATU, HCTU). • If the problem persists at a specific residue, consider a "capping" step with acetic anhydride to terminate unreacted chains, which simplifies final purification. |
| Q: I'm observing side reactions, such as aspartimide formation. | Aspartimide formation is a common side reaction involving the aspartic acid (Asp) residue, leading to impurities that are difficult to separate. | Solutions: • Use protecting groups on the Asp side chain that minimize this reaction, such as 3-tert-butyl-1-methyl ester (OMpe) or 3-tert-butyl-1-(2,4-dimethylpent-3-yl) ester (ODmcp). • For the Fmoc deprotection step, use a solution containing 20% piperidine in DMF with a small amount of an additive like 0.1 M HOBt.[16] |
HPLC Purification
| Problem / Question | Possible Causes | Recommended Solutions & Investigation Steps |
| Q: My peptide peak is broad or shows significant tailing. | 1. The peptide is interacting with residual silanols on the silica-based column packing. 2. The peptide is poorly soluble in the mobile phase. 3. Column overload. | Solutions: • Ensure a sufficient concentration of an ion-pairing agent like trifluoroacetic acid (TFA) is used (typically 0.1%). High-purity silica columns may allow for lower TFA concentrations.[17] • For very hydrophobic analogs, you may need to add a small percentage of an organic solvent like isopropanol or use trifluoroethanol to improve solubility.[14] • Perform a loading study to determine the maximum sample amount your column can handle without compromising peak shape. |
| Q: I am seeing poor resolution between my target peptide and impurities. | 1. The HPLC gradient is too steep. 2. The wrong column chemistry is being used. | Solutions: • After an initial broad gradient run (e.g., 5-95% Acetonitrile over 30 min), develop a shallower, focused gradient around the elution time of your target peak (e.g., 0.5-1% change per minute).[18][19] • If the peptide is very polar or hydrophobic, consider alternative column chemistries. For highly polar peptides, Hydrophilic Interaction Liquid Chromatography (HILIC) may be an option.[18] |
| Q: My peptide does not elute from the column or I have no recovery. | 1. The peptide has precipitated on the column. 2. The peptide is extremely hydrophobic and has irreversibly bound to the stationary phase. | Solutions: • Ensure the peptide is fully dissolved in the initial mobile phase before injection. Filter the sample to remove particulates.[18] • For extremely hydrophobic peptides, a different stationary phase (e.g., C4 instead of C18) or a stronger organic solvent in the mobile phase may be required.[14] In some cases, purification may need to be performed with the peptide still containing certain protecting groups to modify its solubility.[14] |
In Vitro & In Vivo Evaluation
| Problem / Question | Possible Causes | Recommended Solutions & Investigation Steps |
| Q: My long-acting analog shows reduced biological activity in vitro compared to the parent peptide. | 1. The modification (e.g., PEG, lipid) sterically hinders the peptide's interaction with its target receptor or enzyme. 2. The modification has altered the peptide's conformation, reducing its binding affinity. | Solutions: • Synthesize several analogs with the modification at different positions on the peptide (e.g., N-terminus, Lys side chain) to find a location that does not interfere with the active site. • If using a linker to attach the modifying group, vary the linker length and composition to provide more flexibility.[20] |
| Q: The peptide analog does not show a prolonged half-life in pharmacokinetic (PK) studies. | 1. The chosen half-life extension strategy is insufficient or ineffective for this specific peptide. 2. The analog is still susceptible to an unexpected metabolic pathway or clearance mechanism. | Solutions: • Confirm the stability of the analog in vitro in serum or plasma from the species being used for the in vivo study.[10] • Try a different or combined strategy. For example, if incorporating D-amino acids was not sufficient, try adding a lipid chain for albumin binding.[9] • Analyze plasma samples by LC-MS to identify potential metabolites and understand how the analog is being cleared. |
| Q: High variability is observed in in vivo efficacy studies (e.g., animal models of fibrosis). | 1. Inconsistent dosing or formulation. 2. High inter-animal variability in the disease model. 3. The chosen endpoint is not robust. | Solutions: • Ensure the peptide formulation is stable and allows for consistent, reproducible administration. For subcutaneous injections, ensure the depot formation is uniform.[8] • Increase the number of animals per group to improve statistical power. • Use multiple, validated endpoints to assess efficacy. For example, in a cardiac fibrosis model, measure both collagen content via hydroxyproline assay and gene expression of fibrotic markers.[3] |
Section 3: Experimental Protocols
General Protocol for HPLC Purification of this compound Analogs
-
Sample Preparation: Dissolve the crude, lyophilized peptide in Mobile Phase A (e.g., 0.1% TFA in water). If solubility is an issue, add a minimal amount of Acetonitrile or DMSO. Filter the sample through a 0.45 µm filter.
-
HPLC System Setup:
-
Column: C18 reversed-phase column (preparative or semi-preparative, wide-pore ~300 Å is recommended for peptides).[17]
-
Mobile Phase A: 0.1% TFA in HPLC-grade water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% TFA.
-
Detector: UV detector set to 214 nm (for peptide backbone) and 280 nm (if aromatic residues are present).[18]
-
-
Chromatography:
-
Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run a linear gradient. For initial scouting, a broad gradient (e.g., 5% to 65% B over 40 minutes) is effective.
-
For final purification, use a shallow, focused gradient based on the scouting run results (e.g., 25% to 45% B over 40 minutes).
-
-
Fraction Collection: Collect fractions corresponding to the main peak using an automated fraction collector.
-
Analysis and Processing: Analyze the purity of each collected fraction using analytical HPLC and mass spectrometry. Pool the fractions that meet the required purity level and lyophilize to obtain the final peptide powder.[18]
In Vitro Angiogenesis Assay (Matrigel Tube Formation)
-
Preparation: Thaw Matrigel on ice overnight. Coat the wells of a 96-well plate with 50 µL of Matrigel and incubate at 37°C for 30-60 minutes to allow it to solidify.
-
Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated wells at a density of 1-2 x 10⁴ cells per well.
-
Treatment: Add the this compound analog at various concentrations (e.g., 10⁻¹¹ M to 10⁻⁹ M) to the wells.[21] Include a positive control (e.g., bFGF or VEGF) and a negative control (vehicle).
-
Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 4-18 hours.
-
Analysis: Observe the formation of capillary-like structures (tubes) under a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
In Vivo Pharmacokinetic (PK) Study in Mice
-
Animal Dosing: Administer a single dose of the long-acting this compound analog to male C57BL/6 mice (n=3-5 per group) via the desired route (e.g., intraperitoneal or subcutaneous injection) at a specific dose (e.g., 1 mg/kg).[11]
-
Blood Sampling: Collect blood samples (e.g., via cardiac puncture or tail vein) at multiple time points post-injection (e.g., 0.5, 1, 3, 6, 24, and 48 hours).[11] Collect blood into tubes containing an anticoagulant and a protease inhibitor (like captopril, to prevent ex vivo degradation of the peptide).[22]
-
Sample Processing: Centrifuge the blood to separate the plasma. Store plasma samples at -80°C until analysis.
-
Quantification: Measure the concentration of the peptide analog in the plasma samples using a validated LC-MS/MS method or a specific competitive ELISA kit.[22][23]
-
Data Analysis: Plot the plasma concentration versus time and use pharmacokinetic software to calculate key parameters such as half-life (t½), peak concentration (Cmax), time to peak concentration (Tmax), and area under the curve (AUC).
Section 4: Data Presentation
Table 1: In Vitro MMP Activation by AC-SDKP
Data based on findings for the parent peptide, which should be used as a benchmark for analog activity.
| Treatment | Concentration | Active MMP-1 (% of Control) | Total MMP-1 (% of Control) |
| Control (Vehicle) | - | 100% | 100% |
| AC-SDKP | 10⁻¹¹ M | ~140% | No significant change |
| AC-SDKP | 10⁻⁹ M | ~184% | No significant change |
| This table summarizes data indicating that AC-SDKP significantly increases the active form of MMP-1 without altering the total amount of the protein secreted by endothelial cells.[21] |
Table 2: In Vivo Anti-Fibrotic Efficacy of AC-SDKP in a Post-Myocardial Infarction Model
Data based on findings for the parent peptide, which should be used as a benchmark for analog efficacy.
| Group | Treatment Duration | Left Ventricle Collagen (µg/mg dry weight) |
| Sham | 4 months | ~7 |
| MI + Vehicle | 2 months | ~20 |
| MI + Vehicle | 4 months | ~25 |
| MI + AC-SDKP (Prevention) | 4 months | ~15 |
| MI + AC-SDKP (Reversal) | 2 months vehicle, then 2 months AC-SDKP | ~14.4 |
| This table shows that AC-SDKP treatment significantly reduces collagen content in the heart in both prevention and reversal protocols in a rat model of myocardial infarction (MI).[3] |
Section 5: Visualizations (Diagrams)
AC-SDKP Synthesis and Degradation Pathway
Caption: Biosynthesis and degradation pathway of endogenous Ac-SDKP.
Experimental Workflow for SPPS and Purification
Caption: General workflow for peptide synthesis and purification.
Signaling Pathways Inhibited by AC-SDKP
Caption: Key signaling pathways modulated by Ac-SDKP.
References
- 1. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Role of Tβ4-POP-Ac-SDKP Axis in Organ Fibrosis [mdpi.com]
- 3. ahajournals.org [ahajournals.org]
- 4. Ac-SDKP Attenuates Activation of Lung Macrophages and Bone Osteoclasts in Rats Exposed to Silica by Inhibition of TLR4 and RANKL Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ac-SDKP attenuates ER stress-stimulated collagen production in cardiac fibroblasts by inhibiting CHOP-mediated NF-κB expression [frontiersin.org]
- 6. Prolyl Oligopeptidase Is Involved in Release of the Antifibrotic Peptide Ac-SDKP - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Concept Life Sciences | Overcoming the Challenges of Peptide Drug Development [conceptlifesciences.com]
- 8. The Development of a Stable Peptide-Loaded Long-Acting Injection Formulation through a Comprehensive Understanding of Peptide Degradation Mechanisms: A QbD-Based Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
- 11. academic.oup.com [academic.oup.com]
- 12. benchchem.com [benchchem.com]
- 13. blog.mblintl.com [blog.mblintl.com]
- 14. researchgate.net [researchgate.net]
- 15. Reddit - The heart of the internet [reddit.com]
- 16. benchchem.com [benchchem.com]
- 17. hplc.eu [hplc.eu]
- 18. benchchem.com [benchchem.com]
- 19. agilent.com [agilent.com]
- 20. A biomimetic approach for enhancing the in vivo half-life of peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 21. ashpublications.org [ashpublications.org]
- 22. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 23. journals.physiology.org [journals.physiology.org]
AC-SDKP-NH2 solubility and preparation for in vitro assays
Welcome to the technical support center for AC-SDKP-NH2. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their in vitro assays. Here you will find answers to frequently asked questions and troubleshooting guidance for common issues related to peptide solubility and preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is the amide form of N-Acetyl-Seryl-Aspartyl-Lysyl-Proline (Ac-SDKP). It is a naturally occurring tetrapeptide with known anti-inflammatory and anti-fibrotic properties.[1][2][3] It is involved in tissue protection and repair processes and is being investigated for its therapeutic potential in cardiovascular and fibrotic diseases.[3][4]
Q2: What is the best solvent for dissolving lyophilized this compound?
A2: The optimal solvent for this compound depends on its net charge at a given pH. The first recommendation is to try dissolving the peptide in sterile, distilled water.[5] If solubility is limited, the choice of an acidic or basic solution can aid dissolution based on the peptide's amino acid composition. Given the presence of a basic residue (Lysine) and an acidic residue (Aspartic Acid), the overall charge is near neutral, but the N-terminal acetylation and C-terminal amidation affect the overall properties. For peptides with low solubility in water, a small amount of a stronger solvent like DMSO can be used to create a stock solution, which is then diluted with the assay buffer.[6]
Q3: How should I store this compound solutions?
A3: Lyophilized this compound is stable for over two years when stored at -20°C, protected from light.[1] Once dissolved, it is recommended to prepare aliquots of the stock solution to avoid repeated freeze-thaw cycles.[6] These aliquots should be stored at -20°C or -80°C for long-term use.[6]
Q4: My this compound peptide appears to be inactive in my assay. What are the possible reasons?
A4: If you observe a lack of activity, consider the following:
-
Peptide Integrity: Verify the integrity and concentration of your peptide stock.
-
Solubility Issues: The peptide may have precipitated out of solution in your culture medium. Visually inspect for any precipitates.[6]
-
Assay Conditions: Ensure that the pH and temperature of your assay are optimal for the peptide's activity.
-
Cell System Response: The chosen cell line or assay system may not be responsive to this compound. It's advisable to test the peptide in a validated system if possible.[6]
Troubleshooting Guide: Solubility Issues
This guide provides a step-by-step approach to troubleshoot and resolve common solubility problems with this compound.
Initial Solubility Test
Before dissolving the entire sample, it is prudent to test the solubility of a small amount of the peptide.[5][7]
-
Weigh a small amount of the lyophilized peptide.
-
Attempt to dissolve in sterile, distilled water to create a stock solution.
-
If solubility is poor , proceed to the troubleshooting steps outlined below.
Troubleshooting Flowchart
References
- 1. medkoo.com [medkoo.com]
- 2. amsbio.com [amsbio.com]
- 3. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Decreased endogenous levels of Ac-SDKP promote organ fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. genscript.com [genscript.com]
- 6. benchchem.com [benchchem.com]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
Sample preparation techniques for Ac-SDKP-NH2 ELISA to avoid degradation.
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for the sample preparation of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP-NH2) for Enzyme-Linked Immunosorbent Assay (ELISA), with a focus on preventing peptide degradation.
Frequently Asked Questions (FAQs)
Q1: Why are my measured this compound concentrations unexpectedly low or undetectable?
A major challenge in quantifying this compound is its rapid degradation in biological samples by endogenous enzymes, primarily Angiotensin-Converting Enzyme (ACE).[1][2][3] The peptide has a very short half-life, estimated to be around 4.5 minutes in human plasma, meaning that without proper handling, a significant portion of the analyte can be lost before analysis.[2][4]
Q2: What is the most critical step to prevent this compound degradation during sample collection?
The most critical step is the immediate inhibition of ACE activity upon sample collection. This is achieved by collecting blood or other biological fluids directly into pre-chilled tubes containing both an anticoagulant (e.g., EDTA) and a potent ACE inhibitor, such as captopril.[1] The addition of an ACE inhibitor can increase the measured plasma concentration of Ac-SDKP by 4- to 5-fold.[5][6]
Q3: What concentration of ACE inhibitor should I use?
For blood and urine collection, adding captopril to a final concentration of 10 μmol/L is an effective method to prevent Ac-SDKP degradation during sample processing.[1]
Q4: Can I use serum instead of plasma for this compound measurement?
Plasma is strongly recommended over serum. During the clotting process required for serum separation, proteases can be activated, leading to significant degradation of this compound. Plasma collection into tubes containing both an anticoagulant and an ACE inhibitor provides immediate protection for the peptide.
Q5: How should I process and store my samples after collection?
Samples should be kept on ice and processed as quickly as possible. Centrifugation should be performed within 30 minutes of collection. After centrifugation, the plasma or supernatant should be immediately aliquoted into separate tubes to avoid repeated freeze-thaw cycles and stored at -80°C for long-term stability.[7][8]
Q6: What should I do if my tissue homogenate samples show low this compound levels?
Low levels in tissue can be due to degradation or inefficient extraction. Ensure tissues are rinsed with ice-cold PBS to remove excess blood (a source of ACE) before homogenization. The homogenization buffer should also contain ACE inhibitors and a general protease inhibitor cocktail.
Experimental Protocols
Protocol 1: Blood Collection and Plasma Preparation
Objective: To collect and process blood samples for this compound analysis while preventing its degradation.
Materials:
-
Pre-chilled vacuum blood collection tubes containing EDTA.
-
Captopril solution.
-
Refrigerated centrifuge.
-
Pipettes and sterile, nuclease-free microcentrifuge tubes.
-
Ice bucket.
Methodology:
-
Prepare collection tubes: Prior to blood draw, add the appropriate volume of captopril solution to each EDTA tube to achieve a final concentration of 10 µmol/L in the collected blood. Keep these tubes on ice.
-
Blood Collection: Collect whole blood directly into the prepared, pre-chilled tubes.
-
Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the anticoagulant and ACE inhibitor.
-
Centrifugation: Within 30 minutes of collection, centrifuge the tubes at 1000 x g for 15 minutes at 4°C.[7]
-
Plasma Separation: Carefully collect the supernatant (plasma) without disturbing the buffy coat or red blood cells.
-
Storage: Immediately aliquot the plasma into pre-chilled, labeled cryovials. Store at -80°C until the ELISA is performed. Avoid repeated freeze-thaw cycles.[8]
Protocol 2: Tissue Homogenate Preparation
Objective: To extract this compound from tissue samples for quantification.
Materials:
-
Ice-cold 1X Phosphate-Buffered Saline (PBS).
-
Tissue homogenizer.
-
Homogenization buffer (e.g., RIPA buffer) supplemented with a protease inhibitor cocktail and an ACE inhibitor (e.g., 10 µmol/L captopril).
-
Refrigerated centrifuge.
-
Sterile microcentrifuge tubes.
Methodology:
-
Tissue Rinsing: Excise the tissue of interest and immediately place it in ice-cold 1X PBS to remove any excess blood.
-
Homogenization: Weigh the tissue and place it in a pre-chilled tube. Add an appropriate volume of ice-cold homogenization buffer. Homogenize the tissue on ice until no visible chunks remain.
-
Lysis: For complete lysis, agitate the homogenate gently for 30 minutes at 4°C.
-
Centrifugation: Centrifuge the homogenate at 5000 x g for 5 minutes at 4°C to pellet cell debris.
-
Supernatant Collection: Carefully transfer the clear supernatant to a new pre-chilled tube.
-
Storage: Aliquot the supernatant and store at -80°C until analysis.
Data Summary
Table 1: Stability of this compound in Biological Fluids
| Parameter | Value | Species | Reference |
| Half-life in Plasma | ~62 minutes | Rat | [9] |
| Half-life in Plasma | ~4.5 minutes | Human | [2][4] |
| Effect of ACE Inhibitor | 4- to 5-fold increase in plasma concentration | Human/Rat | [1][5][6] |
| Captopril Treatment | Plasma levels increased from 3.1 to 15.1 nmol/L | Rat | [10] |
Visual Guides
Caption: Optimal workflow for plasma sample preparation for this compound ELISA.
Caption: Decision tree for troubleshooting low signal in this compound ELISA results.
Troubleshooting Guide
Table 2: Common this compound ELISA Issues and Solutions
| Problem | Possible Cause (Sample-Related) | Recommended Solution |
| Low or No Signal | Analyte Degradation: No ACE inhibitor was added during collection. | The sample is likely compromised. Recollect samples following the correct protocol with an ACE inhibitor.[1] |
| Improper Sample Handling: Samples were left at room temperature for an extended period before processing. | Process samples on ice and centrifuge within 30 minutes of collection to minimize enzymatic activity.[7] | |
| Repeated Freeze-Thaw Cycles: Aliquoting was not performed, and the sample was frozen and thawed multiple times. | Always aliquot samples after the initial processing to preserve peptide integrity. Avoid using samples that have been thawed more than once.[8] | |
| High Variability Between Duplicates | Incomplete Mixing: The ACE inhibitor and anticoagulant were not thoroughly mixed with the blood upon collection. | Gently invert the collection tube 8-10 times immediately after the blood draw to ensure a homogenous sample. |
| Pipetting Inaccuracy: Small volumes of viscous plasma were pipetted inaccurately. | Use calibrated pipettes with appropriate tips. Ensure there are no air bubbles when aspirating or dispensing the sample. | |
| High Background | Contaminated Samples: Hemolysis occurred during a difficult blood draw, releasing cellular contents. | Ensure proper phlebotomy technique. If hemolysis is observed (plasma appears pink/red), note it and interpret the results with caution, as it may affect assay performance. |
| Improper Tissue Processing: Incomplete removal of blood from tissue samples before homogenization. | Thoroughly rinse tissues with ice-cold PBS to remove as much blood as possible before proceeding with homogenization. |
References
- 1. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. AcSDKP ELISA kit - Applications - CAT N°: A05881 [bertin-bioreagent.com]
- 4. Frontiers | Ac-SDKP attenuates ER stress-stimulated collagen production in cardiac fibroblasts by inhibiting CHOP-mediated NF-κB expression [frontiersin.org]
- 5. ahajournals.org [ahajournals.org]
- 6. ahajournals.org [ahajournals.org]
- 7. usbio.net [usbio.net]
- 8. mybiosource.com [mybiosource.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: AC-SDKP-NH2 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing AC-SDKP-NH2 (N-acetyl-seryl-aspartyl-lysyl-proline) in in vivo experiments. The information is tailored for researchers, scientists, and drug development professionals to anticipate and address potential experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary on-target effects?
A1: this compound, often abbreviated as Ac-SDKP, is an endogenous tetrapeptide. It is a naturally occurring molecule in mammalian tissues, generated from thymosin β4.[1][2] Its primary, well-documented "on-target" effects are anti-inflammatory and anti-fibrotic actions in various organs, including the heart, kidneys, lungs, and liver.[1][2] It has been shown to attenuate inflammation, reduce cell proliferation and differentiation, and decrease collagen deposition.[1][3] These protective effects are notably independent of blood pressure regulation.[4]
Q2: What are the potential off-target effects of this compound that I should be aware of in my in vivo studies?
A2: While Ac-SDKP is known for its therapeutic effects, researchers should be mindful of potential off-target effects, which in the context of this peptide, refer to biological activities that could be undesirable depending on the experimental model or therapeutic goal. The most significant potential off-target effects include:
-
Pro-angiogenic effects: Ac-SDKP has been demonstrated to stimulate endothelial cell proliferation, migration, and tube formation, leading to the growth of new blood vessels (angiogenesis).[5] While this can be beneficial in conditions like myocardial infarction, it is a critical consideration in cancer models where it might promote tumor growth and vascularization.[5][6]
-
Immunomodulation: Ac-SDKP has immunomodulatory functions.[4][6] In some contexts, it can specifically reduce the infiltration of pro-inflammatory M1 macrophages without affecting anti-inflammatory M2 macrophages.[7] Researchers should consider the potential for unintended alterations of the immune response in their specific disease models.
-
Tumorigenesis: The pro-angiogenic nature of Ac-SDKP raises concerns about its potential role in promoting tumor growth.[6] While direct evidence of Ac-SDKP-induced tumorigenesis is not prominent in the reviewed literature, its role in promoting new blood vessel formation warrants careful evaluation in any long-term studies or in models with a predisposition to cancer.
Q3: My in vivo model of cardiac fibrosis is not responding to this compound treatment. What are some possible reasons?
A3: Several factors could contribute to a lack of efficacy. Consider the following troubleshooting steps:
-
Peptide Stability and Degradation: Ac-SDKP has a very short half-life in circulation, approximately 4.5 minutes, as it is rapidly degraded by angiotensin-converting enzyme (ACE).[2][8] Ensure your delivery method and dosing schedule are sufficient to maintain therapeutic levels. Continuous infusion via an osmotic minipump is a common and effective administration route.[5]
-
Dosage: The effective dose can vary between models. Studies have used doses ranging from 400 to 800 μg/kg/day.[5][8] You may need to perform a dose-response study to determine the optimal concentration for your model.
-
Timing of Administration: The timing of Ac-SDKP administration relative to the induction of injury is crucial. Its beneficial effects may be more pronounced in preventative protocols versus treatment of established, dense fibrosis.
-
Model-Specific Factors: The underlying pathology of your fibrosis model may involve pathways that are not significantly modulated by Ac-SDKP.
Q4: I am observing an unexpected increase in tissue vascularity in my long-term this compound study. Is this a known effect?
A4: Yes, this is a well-documented effect of Ac-SDKP. It is known to be pro-angiogenic, meaning it stimulates the formation of new blood vessels.[4][5] This is a critical "off-target" or unintended effect to monitor if your research is unrelated to angiogenesis. In studies of myocardial infarction, this increased capillary density is considered a beneficial effect.[5] However, in other contexts, such as diabetic retinopathy or cancer, this could be a detrimental outcome.
Troubleshooting Guides
Problem: Inconsistent Anti-Fibrotic Effects
| Possible Cause | Troubleshooting Suggestion |
| Inadequate Dosing | Perform a dose-response study to identify the optimal therapeutic window for your specific animal model and fibrosis induction method. |
| Peptide Instability | Due to its short half-life, consider continuous delivery via osmotic minipumps instead of bolus injections to ensure sustained plasma concentrations.[8] |
| Timing of Intervention | Evaluate if Ac-SDKP is being administered at the appropriate stage of fibrosis development. Early intervention may be more effective. |
| ACE Activity | High levels of Angiotensin-Converting Enzyme (ACE) in your model could be rapidly degrading the peptide. Consider co-administration with an ACE inhibitor, which has been shown to increase plasma levels of Ac-SDKP.[3][9] |
Problem: Unintended Pro-Angiogenic Effects Observed
| Possible Cause | Troubleshooting Suggestion |
| Inherent Activity of Ac-SDKP | This is a known biological function of the peptide.[5] Quantify the angiogenic response by measuring capillary density (e.g., using CD31 staining) to document the effect. |
| Model Sensitivity | Your in vivo model may be particularly sensitive to pro-angiogenic stimuli. |
| Long-Term Administration | The pro-angiogenic effects may become more pronounced with chronic administration. Consider shorter treatment durations if the primary endpoint is anti-fibrosis. |
Quantitative Data Summary
| Parameter | Animal Model | Treatment | Result | Reference |
| Plasma Ac-SDKP Levels | Angiotensin II-infused rats | Captopril (100 mg/kg/day) | 5-fold increase in plasma Ac-SDKP | [8] |
| Angiotensin II-infused rats | Ac-SDKP (400 µg/kg/day) | 4-fold increase in plasma Ac-SDKP | [8] | |
| Angiotensin II-infused rats | Ac-SDKP (800 µg/kg/day) | 10-fold increase in plasma Ac-SDKP | [8] | |
| Collagen Reduction | Rat model of silicosis (8 weeks) | Ac-SDKP post-treatment | Total Collagen: 15.92% reductionCollagen Type I: 40.21% reductionCollagen Type III: 34.85% reduction | [10] |
| TGF-β1 and Receptor Reduction | Rat model of silicosis (8 weeks) | Ac-SDKP post-treatment | TGF-β1: 37.74% reductionTGF-β1 RI: 41.91% reductionTGF-β1 RII: 37.38% reduction | [10] |
Experimental Protocols
Protocol 1: Assessment of Anti-Fibrotic Efficacy in a Rat Model of Silicosis
-
Model Induction: Induce silicosis in rats via intratracheal instillation of SiO2 powders.[10][11]
-
Treatment Groups:
-
Administration: Administer Ac-SDKP or vehicle via a continuous delivery system such as an osmotic minipump.
-
Endpoint Analysis (at 4 and 8 weeks):
-
Histology: Perfuse and fix lung tissue. Embed in paraffin and section. Stain with Masson's trichrome to visualize collagen deposition and silicotic nodules.
-
Hydroxyproline Assay: Quantify total collagen content in lung tissue homogenates as a measure of fibrosis.
-
Western Blot: Analyze lung tissue lysates for the expression of Collagen Type I, Collagen Type III, and α-smooth muscle actin (α-SMA) to assess fibrosis and myofibroblast differentiation.[10]
-
Immunohistochemistry: Stain lung sections for α-SMA to identify and quantify myofibroblasts within the fibrotic lesions.[11]
-
Protocol 2: Evaluation of Pro-Angiogenic Effects in a Rat Corneal Model
-
Model: Use the rat corneal angiogenesis model.
-
Procedure:
-
Anesthetize the rat and create a small pocket in the cornea.
-
Implant a non-inflammatory pellet containing a pro-angiogenic substance (e.g., a tumor spheroid) or a control pellet.[5]
-
-
Treatment: Administer Ac-SDKP (e.g., 800 μg/kg/day) or vehicle intraperitoneally or via an osmotic minipump.[5]
-
Endpoint Analysis:
-
After a set period (e.g., 7-14 days), photograph the cornea under a stereomicroscope.
-
Quantify the area of neovascularization (new blood vessel growth) extending from the limbus towards the pellet.
-
Alternatively, use immunohistochemistry on corneal sections with an endothelial cell marker (e.g., CD31) to quantify vessel density.
-
Visualizations
Caption: Biosynthesis and degradation pathway of this compound.
Caption: Troubleshooting workflow for in vivo this compound studies.
Caption: Dual signaling effects of this compound.
References
- 1. N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): Potential target molecule in research of heart, kidney and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | N-acetyl-seryl-aspartyl-lysyl-proline: a valuable endogenous anti-fibrotic peptide for combating kidney fibrosis in diabetes [frontiersin.org]
- 4. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. N-acetyl-seryl-aspartyl-lysyl-proline stimulates angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Review on biological effects and mechanism of Ac-SDKP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-acetyl-seryl-aspartyl-lysyl-proline: a valuable endogenous anti-fibrotic peptide for combating kidney fibrosis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A New Antifibrotic Target of Ac-SDKP: Inhibition of Myofibroblast Differentiation in Rat Lung with Silicosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A new antifibrotic target of Ac-SDKP: inhibition of myofibroblast differentiation in rat lung with silicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Interpreting variable results in AC-SDKP-NH2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP-NH2). The guides are designed to help interpret variable results and address common issues encountered during in vitro experiments.
I. Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound in vitro?
This compound is an endogenous tetrapeptide with potent anti-inflammatory and anti-fibrotic properties.[1] Its primary mechanism involves the inhibition of pro-fibrotic signaling pathways, most notably the Transforming Growth Factor-beta (TGF-β)/Smad pathway.[2][3] By interfering with this pathway, this compound can reduce the differentiation of fibroblasts into myofibroblasts, decrease the production of extracellular matrix proteins like collagen, and inhibit inflammatory responses.[2][4]
Q2: What are the recommended storage and handling conditions for this compound?
For optimal stability, lyophilized this compound should be stored at -20°C. Once reconstituted in a solvent such as sterile water or a buffer, it is recommended to make aliquots to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C. The peptide's stability in cell culture medium at 37°C is limited, with a reported half-life of 4.5 minutes in human plasma due to degradation by angiotensin-converting enzyme (ACE).[1] Therefore, for longer experiments, repeated administration may be necessary.[5]
Q3: What are typical working concentrations for this compound in cell culture experiments?
The effective concentration of this compound can vary depending on the cell type and the specific assay. However, most in vitro studies report biological activity in the nanomolar (nM) range. For example, inhibition of TGF-β1-induced collagen production in human cardiac fibroblasts has been observed with this compound concentrations as low as 0.1 nM, with maximal effects often seen around 1-10 nM.[2] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
II. Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during experiments with this compound.
A. Cell Viability and Proliferation Assays (e.g., MTT, XTT)
Issue 1: Inconsistent or non-reproducible results in cell viability assays.
-
Potential Cause 1: Peptide Solubility and Aggregation.
-
Troubleshooting Steps:
-
Ensure complete solubilization of the lyophilized peptide before adding it to the culture medium.
-
Visually inspect the stock solution for any precipitates. If observed, gentle warming or sonication may help.
-
Consider the final concentration of any solvent (e.g., DMSO) used to dissolve the peptide, as high concentrations can be cytotoxic.[6]
-
-
-
Potential Cause 2: Interference of this compound with the Assay Reagent.
-
Troubleshooting Steps:
-
Run a cell-free control by adding this compound to the culture medium with the MTT or XTT reagent.
-
If a color change occurs, it indicates a direct chemical reaction between the peptide and the assay reagent.[7]
-
In such cases, consider using an alternative viability assay that measures a different cellular parameter, such as the LDH assay for membrane integrity.[7][8]
-
-
-
Potential Cause 3: High Background Absorbance.
-
Troubleshooting Steps:
-
Check for microbial contamination in your cell cultures, as bacteria and yeast can reduce tetrazolium salts.[6][9]
-
Phenol red in the culture medium can interfere with absorbance readings. Use a phenol red-free medium during the assay incubation.[6][7]
-
Serum components can also cause high background. Consider reducing the serum concentration or using a serum-free medium during the assay.[6][7][10]
-
-
Quantitative Data Summary: Effect of this compound on Cell Proliferation
| Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| Human Cardiac Fibroblasts | TGF-β1 | 10 nM | Inhibition of proliferation | [4] |
| Rat Cardiac Fibroblasts | Angiotensin II | 10 nM | Inhibition of proliferation | [11] |
| U87-MG Glioblastoma Cells | POP inhibitor (S17092) | 1 nM | Reversal of anti-proliferative effect | [12] |
Logical Workflow for Troubleshooting MTT Assay Issues
Caption: Decision tree for troubleshooting common MTT assay problems.
B. Apoptosis Assays (e.g., Annexin V/PI Staining)
Issue 2: High percentage of apoptotic cells in the negative control group.
-
Potential Cause 1: Harsh Cell Handling.
-
Troubleshooting Steps:
-
For adherent cells, use a gentle dissociation reagent and avoid over-trypsinization.
-
Minimize centrifugation speed and duration to prevent mechanical stress on the cells.
-
Handle cells gently during pipetting and resuspension.
-
-
-
Potential Cause 2: Suboptimal Cell Culture Conditions.
-
Troubleshooting Steps:
-
Ensure cells are in the logarithmic growth phase and not over-confluent at the time of the experiment.
-
Use fresh culture medium and reagents to avoid nutrient depletion or accumulation of toxic byproducts.
-
-
Issue 3: No significant increase in apoptosis after this compound treatment in a relevant model.
-
Potential Cause 1: Insufficient Treatment Duration or Concentration.
-
Troubleshooting Steps:
-
Perform a time-course and dose-response experiment to identify the optimal conditions for inducing apoptosis in your specific cell model.
-
Remember the short half-life of this compound in culture and consider repeated administrations for longer incubation times.[5]
-
-
-
Potential Cause 2: Loss of Apoptotic Cells.
-
Troubleshooting Steps:
-
Apoptotic cells can detach and float in the culture medium. Always collect the supernatant along with the adherent cells before staining.[13]
-
-
Experimental Workflow for Annexin V/PI Apoptosis Assay
Caption: Standard workflow for detecting apoptosis using Annexin V and PI.
C. Signaling Pathway Analysis (e.g., Western Blotting for TGF-β/Smad Pathway)
Issue 4: No detectable inhibition of TGF-β-induced Smad2 phosphorylation by this compound.
-
Potential Cause 1: Suboptimal Protein Extraction.
-
Potential Cause 2: Low Abundance of Phosphorylated Protein.
-
Troubleshooting Steps:
-
-
Potential Cause 3: Inappropriate Blocking Buffer.
Quantitative Data Summary: Inhibition of TGF-β Signaling by this compound
| Target Protein | Cell Type | Stimulant | This compound Concentration | Observed Effect | Reference |
| pSmad2 | Human Cardiac Fibroblasts | TGF-β1 | 10 nM | Significant inhibition | [2] |
| α-SMA | Human Cardiac Fibroblasts | TGF-β1 | 10 nM | Significant reduction | [2] |
| Collagen | Human Cardiac Fibroblasts | TGF-β1 | 10 nM | Dose-dependent inhibition | [2] |
| pERK1/2 | Human Cardiac Fibroblasts | TGF-β1 | 10 nM | Significant inhibition | [2] |
Signaling Pathway: this compound Inhibition of TGF-β/Smad
Caption: this compound inhibits the TGF-β/Smad signaling pathway.
III. Experimental Protocols
A. MTT Cell Viability Assay
This protocol is adapted for assessing the effect of this compound on cell viability.
-
Cell Seeding: Plate cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere for 24 hours.[8]
-
Peptide Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include vehicle-only controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).[7]
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well.[8][18]
-
Incubation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.[8][18]
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well.[7][18]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to dissolve the formazan crystals.[7] Read the absorbance at 570 nm using a microplate reader.[18]
B. Annexin V-FITC/PI Apoptosis Assay
This protocol is for the detection of apoptosis by flow cytometry.
-
Cell Treatment: Seed cells and treat with this compound and appropriate controls as described for the MTT assay.
-
Cell Harvesting: After treatment, collect the culture medium (containing floating apoptotic cells) and detach the adherent cells using a gentle method (e.g., Accutase or brief trypsinization). Combine the supernatant and the detached cells.[13]
-
Washing: Centrifuge the cell suspension and wash the cells twice with cold PBS.[13]
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.[19]
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to 100 µL of the cell suspension.[20]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[19][20]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[20]
C. Western Blot for Phospho-Smad2
This protocol is for detecting the inhibition of TGF-β1-induced Smad2 phosphorylation by this compound.
-
Cell Treatment: Culture cells to 70-80% confluency. Pre-treat with this compound for 30 minutes, followed by stimulation with TGF-β1 (e.g., 10 ng/mL) for the optimal time determined by a time-course experiment (typically 15-60 minutes).
-
Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.[14][15]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Separate the proteins on an SDS-PAGE gel and transfer them to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[15]
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-Smad2 overnight at 4°C, diluted in 5% BSA/TBST.
-
Washing: Wash the membrane three times for 5 minutes each with TBST.[17]
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane as in step 8. Add a chemiluminescent substrate and visualize the bands using an imaging system.
-
Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped and reprobed with an antibody for total Smad2 or a housekeeping protein like GAPDH.
References
- 1. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ac-SDKP inhibits transforming growth factor-β1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Ac-SDKP inhibits transforming growth factor-beta1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of the inhibitory effect of AcSDKP, TNF-alpha, TGF-beta, and MIP-1 alpha on marrow-purified CD34+ progenitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. MTT assay overview | Abcam [abcam.com]
- 10. researchgate.net [researchgate.net]
- 11. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 12. AcSDKP Regulates Cell Proliferation through the PI3KCA/Akt Signaling Pathway | PLOS One [journals.plos.org]
- 13. bio-protocol.org [bio-protocol.org]
- 14. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 15. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 18. merckmillipore.com [merckmillipore.com]
- 19. kumc.edu [kumc.edu]
- 20. Annexin V-PE Kit Protocol [hellobio.com]
Technical Support Center: AC-SDKP-NH2 Western Blot Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing Western blot analysis for the tetrapeptide AC-SDKP-NH2. Given the small size of this peptide, specific optimizations are crucial for successful detection.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to detect by Western blot?
This compound (N-acetyl-seryl-aspartyl-lysyl-proline amide) is a naturally occurring tetrapeptide with anti-inflammatory and anti-fibrotic properties.[1][2] Its small size (under 1 kDa) makes it difficult to resolve on standard SDS-PAGE gels and prone to being washed away during the transfer and washing steps of a typical Western blot protocol.[3][4][5]
Q2: What type of gel is recommended for resolving this compound?
For small peptides like this compound, standard Tris-glycine gels are often inadequate. A Tricine-SDS-PAGE system is highly recommended as it provides better resolution of low molecular weight proteins and peptides.[5] Gradient gels (e.g., 4-20% or 10-20%) with a high percentage of acrylamide in the resolving portion can also be effective.[5]
Q3: Which type of membrane is best suited for transferring this compound?
Polyvinylidene difluoride (PVDF) membranes are generally preferred over nitrocellulose for small peptides due to their higher protein binding capacity.[4][5] Critically, a smaller pore size of 0.2 µm should be used instead of the standard 0.45 µm to prevent the peptide from passing through the membrane during transfer.[4][6][7]
Q4: Are there any specific considerations for the antibody against this compound?
Antibody specificity is paramount. Since this compound is the N-terminal sequence of Thymosin β4 (Tβ4), the primary antibody must be highly specific to the free N-acetylated tetrapeptide and not recognize the full-length Tβ4 protein.[1][8] It is essential to validate the antibody's specificity, for instance, by using a peptide blocking experiment. While information on specific commercially available antibodies for Western blotting this compound is limited, custom antibody production targeting the amidated C-terminus could be a viable strategy.
Troubleshooting Guide
Below are common issues encountered during the Western blot analysis of this compound, along with their potential causes and solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Weak or No Signal | Peptide Loss During Transfer ("Blow-through"): The small peptide has passed through the membrane. | - Use a 0.2 µm PVDF membrane.[4][6][7]- Reduce transfer time and voltage/amperage.[3]- Consider placing a second 0.2 µm PVDF membrane behind the first to capture any peptide that passes through.[3][9][10]- Reduce or remove methanol from the transfer buffer, as it can strip SDS and hinder binding to the membrane.[3] |
| Poor Retention on Gel: The peptide ran off the bottom of the gel. | - Use a high-percentage acrylamide gel or a Tricine-SDS-PAGE system.[5]- Monitor the dye front carefully and stop the electrophoresis before it runs off. Be aware that very small peptides can sometimes run ahead of the dye front.[4] | |
| Inefficient Antibody Binding: The antibody concentration is too low or the antibody has low affinity. | - Optimize the primary antibody concentration by performing a titration.[6]- Increase the incubation time with the primary antibody (e.g., overnight at 4°C).[11] | |
| Insufficient Protein Load: The amount of this compound in the sample is below the detection limit. | - Increase the total protein loaded onto the gel.[9]- Consider an immunoprecipitation (IP) step to enrich for the peptide before loading.[9] | |
| High Background | Non-specific Antibody Binding: The primary or secondary antibody is binding to other proteins or the membrane itself. | - Increase the duration or concentration of the blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[6]- Titrate the primary and secondary antibody concentrations to find the optimal dilution that maximizes signal-to-noise.[6]- Increase the number and duration of wash steps after antibody incubations.[12] |
| Over-development: The chemiluminescent substrate was incubated for too long. | - Reduce the exposure time when imaging the blot. | |
| Bands are Smeared or Distorted | Gel Overheating: Running the gel at too high a voltage can cause "smiling" bands. | - Reduce the running voltage and/or run the gel in a cold room or on ice.[9] |
| Improper Gel Polymerization: | - Ensure gels are properly cast or use pre-cast gels for better consistency.[9] | |
| Protein Aggregation: | - Ensure samples are fully solubilized in lysis buffer and consider adding a fresh reducing agent to the sample buffer before loading.[6] |
Experimental Protocols
Tricine-SDS-PAGE for Small Peptides
This protocol is adapted for the separation of peptides in the range of 1-20 kDa.
Solutions:
-
Anode Buffer (Lower Chamber): 0.2 M Tris-HCl, pH 8.9
-
Cathode Buffer (Upper Chamber): 0.1 M Tris, 0.1 M Tricine, 0.1% SDS, pH 8.25
-
Gel Buffer: 3.0 M Tris, 0.3% SDS, pH 8.45
-
Resolving Gel (16.5%): 9.9 ml Acrylamide/Bis-acrylamide (49.5% T, 3% C), 10 ml Gel Buffer, 10.1 ml ddH2O, 300 µl 10% APS, 30 µl TEMED.
-
Stacking Gel (4%): 1 ml Acrylamide/Bis-acrylamide (49.5% T, 3% C), 3.1 ml Gel Buffer, 8.4 ml ddH2O, 125 µl 10% APS, 12.5 µl TEMED.
Procedure:
-
Assemble the gel casting apparatus.
-
Pour the resolving gel and overlay with water-saturated butanol. Allow to polymerize for at least 1 hour.
-
Remove the butanol and wash the top of the gel with ddH2O.
-
Pour the stacking gel and insert the comb. Allow to polymerize for at least 30 minutes.
-
Prepare samples by mixing with 2x Tricine sample buffer and heating at 70°C for 10 minutes.
-
Assemble the gel in the electrophoresis tank, fill the chambers with the appropriate anode and cathode buffers.
-
Load samples and run the gel at a constant voltage of 30V initially, then increase to 100-150V once the samples have entered the resolving gel.
Optimized Wet Transfer Protocol for this compound
Solutions:
-
Transfer Buffer: 25 mM Tris, 192 mM Glycine, 10% Methanol, pH 8.3. (Note: Methanol concentration may need to be optimized; start with a lower concentration like 10%).
Procedure:
-
Activate a 0.2 µm PVDF membrane by soaking it in methanol for 30 seconds, followed by a brief rinse in ddH2O, and then equilibration in Transfer Buffer for at least 10 minutes.[13]
-
Equilibrate the Tricine-SDS-PAGE gel in Transfer Buffer for 10 minutes. Soaking the gel in an SDS-free buffer for 5 minutes prior to this can help remove excess SDS which can hinder binding of small peptides.[3][4]
-
Assemble the transfer sandwich (cathode -> sponge -> filter paper -> gel -> PVDF membrane -> filter paper -> sponge -> anode). Ensure no air bubbles are trapped between the gel and the membrane.[13]
-
Place the sandwich in the transfer tank and fill with cold Transfer Buffer.
-
Perform the transfer at a low voltage (e.g., 70V) for a short duration (e.g., 30-45 minutes) at 4°C.[3] These conditions need to be optimized for your specific system.
-
After transfer, you can briefly stain the membrane with Ponceau S to visualize protein bands and confirm transfer efficiency before proceeding to the blocking step.[9]
Visualizations
This compound Generation Pathway
The following diagram illustrates the enzymatic pathway for the generation of this compound from its precursor, Thymosin β4. Meprin-α first cleaves Thymosin β4 into smaller intermediate peptides, which are then hydrolyzed by Prolyl Oligopeptidase (POP) to release this compound.[1][8][14]
Caption: Enzymatic cleavage of Thymosin β4 to produce this compound.
Western Blot Workflow for Small Peptides
This diagram outlines the key stages and considerations for a successful Western blot analysis of small peptides like this compound.
Caption: Optimized Western blot workflow for this compound analysis.
References
- 1. Tβ4–Ac-SDKP pathway: Any relevance for the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. amsbio.com [amsbio.com]
- 3. researchgate.net [researchgate.net]
- 4. How To Optimize Your Results With Low MW Proteins | Proteintech Group [ptglab.com]
- 5. lifetein.com [lifetein.com]
- 6. blog.addgene.org [blog.addgene.org]
- 7. bioradiations.com [bioradiations.com]
- 8. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western blot troubleshooting guide! [jacksonimmuno.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. sinobiological.com [sinobiological.com]
- 12. spb.dia-m.ru [spb.dia-m.ru]
- 13. genscript.com [genscript.com]
- 14. mdpi.com [mdpi.com]
AC-SDKP-NH2 Delivery Systems: A Technical Support Center
Welcome to the technical support center for AC-SDKP-NH2 delivery systems. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound for targeted tissue effects. Here you will find frequently asked questions (FAQs) and detailed troubleshooting guides to assist with your experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action for anti-fibrotic effects?
A1: this compound, commonly referred to as Ac-SDKP in scientific literature, is the amidated form of N-acetyl-seryl-aspartyl-lysyl-proline. It is an endogenous tetrapeptide known for its potent anti-inflammatory and anti-fibrotic properties.[1][2] Its primary mechanism of action involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway. By interfering with this pathway, Ac-SDKP can suppress the differentiation of fibroblasts into myofibroblasts, which are key cells responsible for excessive extracellular matrix (ECM) production in fibrotic diseases affecting organs like the heart, kidneys, liver, and lungs.[1]
Q2: Why is a targeted delivery system necessary for this compound?
A2: While therapeutically potent, free Ac-SDKP has a very short plasma half-life of approximately 4.5 minutes, as it is rapidly degraded by the angiotensin-converting enzyme (ACE). A targeted delivery system, such as liposomes or polymeric nanoparticles, is essential to protect the peptide from enzymatic degradation, increase its circulation time, and deliver it specifically to the site of fibrosis. This enhances therapeutic efficacy while minimizing potential off-target effects.
Q3: What are the most common delivery systems being explored for this compound?
A3: The most common delivery systems for peptides like Ac-SDKP are lipid-based nanoparticles (e.g., liposomes) and biodegradable polymer-based nanoparticles (e.g., PLGA - poly(lactic-co-glycolic acid)). Hydrogels are also being investigated for sustained, localized delivery. These systems can encapsulate the hydrophilic Ac-SDKP peptide, protecting it and controlling its release.
Q4: How can I target this compound delivery to a specific organ, such as the kidney?
A4: Targeting can be achieved through two main strategies:
-
Passive Targeting: This relies on the Enhanced Permeability and Retention (EPR) effect, where nanoparticles of a certain size (typically 20-150 nm) naturally accumulate in tissues with leaky vasculature, such as fibrotic areas or tumors.[3] The physicochemical properties of the nanoparticle (size, charge) are critical for this mechanism.
-
Active Targeting: This involves functionalizing the surface of the nanoparticle with ligands (e.g., antibodies, peptides, aptamers) that specifically bind to receptors overexpressed on the surface of target cells in the diseased tissue (e.g., fibrotic kidney cells).
Troubleshooting Guides
This section addresses common issues encountered during the formulation, characterization, and in vitro/in vivo testing of this compound delivery systems.
Guide 1: Low Encapsulation Efficiency (EE)
| Problem | Potential Cause | Recommended Solution |
| Low EE% (<30%) for this compound in PLGA nanoparticles. | This compound is a hydrophilic peptide, which tends to partition into the external aqueous phase during single emulsion (o/w) methods. | 1. Switch to a double emulsion (w/o/w) method. This technique is standard for encapsulating hydrophilic molecules. See Protocol 1 for a detailed methodology. 2. Optimize the pH of the internal aqueous phase. Adjusting the pH to a value where the peptide has a net charge opposite to that of the polymer's end-groups can enhance electrostatic interaction and improve encapsulation.[4] 3. Increase polymer concentration in the organic phase to create a more viscous barrier, slowing peptide diffusion out of the internal water phase. |
| Low EE% in liposomes. | Poor interaction between the hydrophilic peptide and the lipid bilayer. | 1. Use lipids with charged headgroups. Incorporating anionic lipids can improve the encapsulation of positively charged peptides through electrostatic interactions. 2. Optimize the hydration buffer. Ensure the pH of the buffer used for lipid film hydration is appropriate for peptide stability and charge. 3. Employ an active loading method. If applicable, use a pH or ion gradient across the liposome membrane to drive the peptide into the aqueous core. |
Guide 2: Particle Instability (Aggregation)
| Problem | Potential Cause | Recommended Solution |
| Nanoparticles aggregate after formulation or during storage. | 1. Low surface charge. Insufficient electrostatic repulsion between particles leads to agglomeration. 2. Ineffective stabilizer/surfactant. The concentration or type of stabilizer (e.g., PVA, Pluronic F68 for PLGA NPs) may be suboptimal. 3. Improper storage conditions. Lyophilization without a suitable cryoprotectant or storage in an inappropriate buffer can cause irreversible aggregation. | 1. Ensure sufficient Zeta Potential. Aim for a zeta potential of > |±30 mV| for electrostatically stabilized particles.[5] This can be modified by changing the polymer type (e.g., amine-terminated PLGA) or adding charged lipids to liposomes.[5] 2. Optimize surfactant concentration. Titrate the concentration of the stabilizer used in the formulation. 3. Add a cryoprotectant (e.g., trehalose, sucrose) before lyophilization to protect particles. 4. Store nanoparticles in a suitable buffer (e.g., deionized water or a low molarity buffer) at 4°C. |
Guide 3: Inconsistent In Vitro Release Profile
| Problem | Potential Cause | Recommended Solution |
| High initial burst release (>50% in the first few hours). | A large fraction of the peptide is adsorbed to the nanoparticle surface rather than being encapsulated. | 1. Wash the nanoparticles thoroughly. After synthesis, wash the nanoparticle pellet multiple times with deionized water to remove surface-adsorbed peptide. Centrifugation speed and time may need to be optimized. 2. Modify the formulation. Increasing the polymer concentration or using a polymer with a higher molecular weight can result in a denser matrix, reducing burst release. |
| Very slow or incomplete release. | 1. High polymer hydrophobicity or crystallinity. This can impede water penetration and subsequent drug diffusion. 2. Strong drug-matrix interaction. Strong electrostatic interactions may prevent the peptide from diffusing out. | 1. Use a PLGA copolymer with a higher glycolide ratio (e.g., 50:50) , which is more amorphous and degrades faster than lactide-rich polymers. 2. Adjust the pH of the release medium to modulate the ionization state of the peptide and/or polymer, potentially weakening interactions and facilitating release. |
Data Presentation: Comparative Carrier Characteristics
The following table summarizes typical quantitative data for different this compound delivery systems based on values reported in the literature for similar peptide formulations. These values should be considered as a general guide.
| Parameter | Liposomal System | PLGA Nanoparticle System | Hydrogel System |
| Particle Size (nm) | 80 - 200[5][6] | 150 - 300[7][8] | N/A (Bulk Material) |
| Zeta Potential (mV) | -45 to +30 (highly tunable)[5][9][10][11] | -20 to -10 (can be modified)[4][12] | N/A |
| Encapsulation Efficiency (%) | 30 - 65 | 25 - 80[4][8][12] | >90 |
| Typical Release Profile | Biphasic (initial burst then sustained) | Sustained (can be tuned from days to weeks) | Sustained (highly tunable) |
| Primary Release Mechanism | Diffusion through lipid bilayer | Polymer erosion and diffusion[13] | Swelling and diffusion[14][15] |
Experimental Protocols
Protocol 1: Formulation of this compound Loaded PLGA Nanoparticles (Double Emulsion w/o/w)
-
Prepare Primary Emulsion (w/o): a. Dissolve 100 mg of PLGA (50:50) in 2 mL of dichloromethane (DCM). b. Dissolve 10 mg of this compound in 200 µL of deionized water (this is the internal aqueous phase, W1). c. Add W1 to the PLGA/DCM solution. d. Emulsify using a probe sonicator on ice for 60 seconds (40% amplitude, 5s on/off pulses) to form the primary water-in-oil emulsion.
-
Prepare Secondary Emulsion (w/o/w): a. Prepare 10 mL of a 2% (w/v) polyvinyl alcohol (PVA) solution in deionized water (this is the external aqueous phase, W2). b. Immediately add the primary emulsion (from step 1d) to the PVA solution. c. Sonicate again on ice for 120 seconds (30% amplitude, 5s on/off pulses) to form the double emulsion.
-
Solvent Evaporation: a. Transfer the double emulsion to a beaker with 40 mL of a 0.5% PVA solution. b. Stir magnetically at room temperature for 3-4 hours to allow the DCM to evaporate and the nanoparticles to harden.
-
Nanoparticle Collection and Washing: a. Centrifuge the nanoparticle suspension at 15,000 x g for 20 minutes at 4°C. b. Discard the supernatant. c. Resuspend the pellet in 20 mL of deionized water by vortexing and sonication. d. Repeat the centrifugation and washing steps two more times to remove residual PVA and unencapsulated peptide.
-
Storage: a. Resuspend the final pellet in a cryoprotectant solution (e.g., 5% trehalose). b. Flash-freeze in liquid nitrogen and lyophilize for 48 hours. c. Store the lyophilized powder at -20°C.
Protocol 2: Characterization of Nanoparticles
-
Particle Size and Zeta Potential: a. Resuspend a small amount of lyophilized nanoparticles in deionized water to a concentration of ~0.1 mg/mL. b. Analyze the suspension using Dynamic Light Scattering (DLS) to determine the average hydrodynamic diameter, polydispersity index (PDI), and zeta potential.[10]
-
Encapsulation Efficiency (EE) and Drug Loading (DL) - Indirect Method: a. During the washing steps of the formulation protocol (Protocol 1, step 4), collect all supernatants. b. Quantify the amount of free, unencapsulated this compound in the combined supernatants using a suitable method (e.g., HPLC or a peptide-specific ELISA kit). c. Calculate EE% and DL% using the following formulas:
-
EE% = [(Total Peptide - Free Peptide) / Total Peptide] x 100
-
DL% = [(Total Peptide - Free Peptide) / Total Weight of Nanoparticles] x 100
-
Protocol 3: In Vitro Release Study
-
Preparation: a. Accurately weigh 10 mg of lyophilized this compound-loaded nanoparticles. b. Suspend them in 1 mL of Phosphate Buffered Saline (PBS, pH 7.4). c. Place the suspension in a dialysis bag (e.g., 10 kDa MWCO).
-
Release: a. Submerge the sealed dialysis bag in 20 mL of PBS in a conical tube. b. Place the tube in an orbital shaker set to 37°C and 100 rpm.
-
Sampling: a. At predetermined time points (e.g., 1, 4, 8, 24, 48, 72 hours, etc.), withdraw 1 mL of the release medium from the tube. b. Immediately replace it with 1 mL of fresh, pre-warmed PBS to maintain sink conditions.
-
Analysis: a. Quantify the concentration of this compound in the collected samples using HPLC or ELISA. b. Calculate the cumulative percentage of peptide released over time. c. Fit the release data to kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to understand the release mechanism.[13][16]
Visualizations: Diagrams and Workflows
Caption: this compound inhibits the canonical TGF-β/Smad signaling pathway.
Caption: Experimental workflow for developing an this compound delivery system.
References
- 1. mdpi.com [mdpi.com]
- 2. Ac-SDKP-Peptide [biosyn.com]
- 3. researchgate.net [researchgate.net]
- 4. Preparation, Characterization, and Biological Evaluation of a Hydrophilic Peptide Loaded on PEG-PLGA Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Fabrication and characterization of PLGA nanoparticles encapsulating large CRISPR–Cas9 plasmid [vtechworks.lib.vt.edu]
- 9. researchgate.net [researchgate.net]
- 10. azonano.com [azonano.com]
- 11. azonano.com [azonano.com]
- 12. Formulation and evaluation of PLGA nanoparticles loaded capecitabine for prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Strategies for Regulating the Release Kinetics of Bioactive Compounds from Biopolymeric Hydrogels [mdpi.com]
- 15. Kinetic and Mechanistic Release Studies on Hyaluronan Hydrogels for Their Potential Use as a pH-Responsive Drug Delivery Device - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug transport mechanisms and release kinetics from molecularly designed poly(acrylic acid-g-ethylene glycol) hydrogels [ouci.dntb.gov.ua]
Overcoming limitations of AC-SDKP-NH2 in clinical translation
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP-NH2).
Troubleshooting Guide
This guide addresses common issues encountered during experimentation with this compound, focusing on its primary limitation: a short in vivo half-life.
| Issue/Observation | Potential Cause(s) | Recommended Solution(s) |
| Low or undetectable this compound levels in plasma/tissue samples. | Rapid enzymatic degradation by Angiotensin-Converting Enzyme (ACE).[1][2] | 1. Co-administration with an ACE inhibitor: Use of ACE inhibitors like captopril can significantly increase the plasma concentration of this compound by preventing its degradation.[1][3][4][5] 2. Sample Handling: Add an ACE inhibitor (e.g., captopril at a final concentration of 10 μmol/l) to blood and urine collection tubes to prevent ex vivo degradation during sample processing.[1] 3. Use of Analogs: Consider synthesizing or obtaining ACE-resistant analogs of this compound for longer stability.[6][7] |
| Inconsistent anti-fibrotic or anti-inflammatory effects in vivo. | Suboptimal bioavailability due to the short half-life of this compound (approximately 4.5 minutes).[1][2][4] | 1. Optimize Dosing Regimen: A continuous infusion or more frequent administration schedule may be necessary to maintain therapeutic levels. 2. Formulation Strategy: Explore advanced delivery systems, such as liposomal encapsulation, to protect the peptide from enzymatic degradation and enhance its bioavailability and tissue retention.[6] |
| Difficulty in replicating in vitro results in in vivo models. | The rapid in vivo degradation of this compound is not a factor in most in vitro setups. | 1. Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Conduct PK/PD studies to understand the exposure-response relationship and establish an effective in vivo dose. 2. Concurrent ACE Inhibition: As with addressing low peptide levels, the inclusion of an ACE inhibitor in the in vivo protocol is crucial for translating in vitro findings. |
| Variability in this compound release from its precursor, thymosin β4 (Tβ4). | Insufficient activity of the enzymes responsible for its release: meprin-α and prolyl oligopeptidase (POP).[1][8][9] | 1. Ensure Enzyme Presence: Confirm the presence and activity of meprin-α and POP in the experimental system (e.g., kidney homogenates).[1][8] 2. In vitro cleavage assay: If studying the release mechanism, ensure both meprin-α and POP are included, as neither enzyme alone can efficiently release this compound from Tβ4.[8][10] |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the clinical translation of this compound?
A1: The most significant barrier to the clinical use of this compound is its short plasma half-life of approximately 4.5 minutes.[1][2][4] This is due to its rapid degradation by the angiotensin-converting enzyme (ACE).[3][7][11]
Q2: How can I increase the plasma concentration of this compound in my animal model?
A2: Co-administration of an ACE inhibitor, such as captopril, is a well-established method to increase the plasma concentration of this compound.[1] Studies have shown that ACE inhibitors can increase its circulating levels by four to five times.[3][4][12]
Q3: What is the enzymatic pathway for the natural synthesis and degradation of this compound?
A3: this compound is naturally synthesized from its precursor, thymosin β4 (Tβ4). The process involves two key enzymes: meprin-α first cleaves Tβ4 into smaller peptides, and then prolyl oligopeptidase (POP) hydrolyzes these intermediates to release this compound.[1][8][9][13] The degradation of this compound is primarily carried out by the N-terminal catalytic site of ACE.[4][7][9]
Q4: Are there any alternatives to using ACE inhibitors to improve the stability of this compound?
A4: Yes, researchers are exploring alternatives such as the development of ACE-resistant analogs of this compound and advanced drug delivery systems.[6][7] For example, encapsulating this compound in liposomes has been shown to protect it from degradation and improve its uptake by cells.[6]
Q5: What are the known downstream signaling pathways affected by this compound?
A5: this compound exerts its anti-fibrotic effects, at least in part, by interfering with the Transforming Growth Factor-beta (TGF-β) signaling pathway.[9][12] It has been shown to reduce the expression of TGF-β and its mediator, connective tissue growth factor (CTGF), which in turn can decrease fibroblast proliferation and collagen synthesis.[9][12]
Quantitative Data Summary
The following tables summarize quantitative data from studies on this compound, primarily focusing on the effects of ACE inhibitors on its plasma concentration.
Table 1: Effect of Captopril (ACE Inhibitor) on Plasma this compound Concentration in Rats
| Treatment Group | Plasma this compound (nmol/l) | Fold Increase vs. Vehicle |
| Vehicle | 3.1 ± 0.2 | - |
| Captopril | 15.1 ± 0.7 | ~4.9 |
| Captopril + Actinonin (meprin-α inhibitor) | 6.1 ± 0.3 | ~2.0 |
Data adapted from in vivo studies in rats.[1][8]
Table 2: Effect of Exogenous this compound and Captopril on Plasma Concentrations in Angiotensin II-Infused Rats
| Treatment Group | Plasma this compound (Relative to Control) |
| Angiotensin II + Vehicle | No significant change |
| Angiotensin II + Captopril (100 mg/kg/day) | ~5-fold increase |
| Angiotensin II + this compound (400 µg/kg/day) | ~4-fold increase |
| Angiotensin II + this compound (800 µg/kg/day) | ~10-fold increase |
Data adapted from a 4-week study in rats.[4]
Key Experimental Protocols
Protocol 1: Measurement of this compound in Plasma and Urine
This protocol outlines the steps for the quantification of this compound, incorporating measures to prevent its degradation.
-
Sample Collection:
-
Plasma Separation:
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Preparation:
-
Quantification:
-
Use a commercially available this compound ELISA kit for quantification, following the manufacturer's protocol.
-
Protocol 2: In Vitro Enzymatic Release of this compound from Thymosin β4
This protocol is for studying the enzymatic release of this compound from its precursor.
-
Reaction Setup:
-
Prepare reaction mixtures containing thymosin β4 (e.g., 20 µmol/l), and the relevant enzymes (meprin-α and/or POP, e.g., 20 nmol/l each) in an appropriate buffer.
-
Include control groups with single enzymes and without enzymes.
-
To test for inhibition, add specific inhibitors like actinonin (for meprin-α) or S17092 (for POP).[1][10]
-
-
Incubation:
-
Incubate the samples at 37°C for a specified time (e.g., 3 hours).[1]
-
-
Enzyme Inactivation:
-
Stop the enzymatic reaction by boiling the samples for 5 minutes.[1]
-
-
Sample Clarification:
-
Centrifuge the samples at 10,000 g for 15 minutes to pellet any precipitate.[1]
-
-
Analysis:
-
Quantify the this compound in the supernatant using an ELISA kit.[1]
-
Visualizations
Caption: Enzymatic synthesis and degradation pathway of this compound.
Caption: Workflow for this compound quantification in biological samples.
Caption: Simplified signaling pathway of this compound's anti-fibrotic action.
References
- 1. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ac-SDKP peptide [novoprolabs.com]
- 3. Prolyl Oligopeptidase Is Involved in Release of the Antifibrotic Peptide Ac-SDKP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acute angiotensin-converting enzyme inhibition increases the plasma level of the natural stem cell regulator N-acetyl-seryl-aspartyl-lysyl-proline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phospholipid Encapsulation of an Anti-Fibrotic Endopeptide to Enhance Cellular Uptake and Myocardial Retention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifibrotic peptide N-acetyl-Ser-Asp-Lys-Pro (Ac-SDKP): opportunities for angiotensin-converting enzyme inhibitor design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Ac-SDKP-Peptide [biosyn.com]
- 12. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Ac-SDKP Quantification in ACE Inhibitor Studies
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the impact of Angiotensin-Converting Enzyme (ACE) inhibitors on endogenous N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP-NH2) levels.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which ACE inhibitors increase endogenous this compound levels?
A1: Angiotensin-Converting Enzyme (ACE) is the primary enzyme responsible for the degradation of this compound.[1][2][3] ACE inhibitors, by blocking the active sites of ACE, prevent the breakdown of this compound.[1][4] This inhibition of enzymatic degradation leads to an accumulation and, consequently, a significant increase in the circulating and tissue levels of endogenous this compound.[1][5][6]
Q2: How significant is the increase in this compound levels following the administration of ACE inhibitors?
A2: Administration of ACE inhibitors can lead to a substantial increase in plasma this compound levels, typically ranging from a 4 to 5.5-fold increase in human subjects.[4][6][7] Studies in animal models have shown similar or even greater increases in both plasma and various tissues, including the heart and kidneys.[5]
Q3: Are there any experimental factors that can artificially lower the measured this compound levels in samples from subjects treated with ACE inhibitors?
A3: Yes, improper sample handling is a critical factor. This compound is rapidly degraded by ACE in vitro. If blood or tissue samples are not collected and processed with an ACE inhibitor, the ongoing enzymatic activity will lead to the degradation of this compound, resulting in artificially low measured levels. Therefore, it is crucial to add an ACE inhibitor, such as captopril or lisinopril, to collection tubes and homogenization buffers immediately upon sample collection.[1][2]
Q4: Can the increase in this compound levels be used as a biomarker for ACE inhibitor activity and patient compliance?
A4: Yes, the measurement of plasma this compound has been proposed as a reliable marker of chronic ACE inhibition.[6] Elevated levels can indicate effective inhibition of the enzyme and can be used to verify patient compliance with ACE inhibitor therapy.[6]
Q5: What is the physiological significance of increased this compound levels due to ACE inhibition?
A5: Increased this compound levels are believed to contribute to some of the beneficial effects of ACE inhibitors, independent of their blood pressure-lowering effects.[1] this compound has anti-inflammatory and anti-fibrotic properties and has been shown to reduce collagen deposition, inflammation, and fibrosis in organs like the heart and kidneys.[1][2][8][9][10]
Data Presentation
Table 1: Impact of ACE Inhibitors on Plasma this compound Levels in Humans
| Study Population | ACE Inhibitor | Duration of Treatment | Fold Increase in Plasma this compound | Reference |
| Healthy Subjects | Captopril (single 50 mg dose) | Acute | ~5.5-fold | [7] |
| Hypertensive Patients | Various (Lisinopril, Enalapril, etc.) | Chronic (>1 month) | ~5-fold | [6] |
| Healthy Humans (Meta-analysis) | Various | Not specified | Mean difference of 5.07 pmol/ml | [11] |
Table 2: Impact of ACE Inhibitors on this compound Levels in Animal Models
| Animal Model | ACE Inhibitor | Tissue | Fold Increase in this compound | Reference |
| Rats | Captopril | Plasma | ~5-fold | [12] |
| Rats | Captopril | Heart | Significantly increased | [5] |
| Rats | Captopril | Kidney | Significantly increased | [5] |
| Ang II-induced Hypertensive Rats | Captopril | Left Ventricle | Significantly increased | [13] |
Signaling Pathways and Experimental Workflows
Caption: this compound Synthesis and Degradation Pathway.
Caption: Experimental Workflow for this compound Measurement.
Experimental Protocols
Protocol 1: Blood Sample Collection and Plasma Preparation for this compound Measurement
-
Materials:
-
Pre-chilled heparinized tubes.
-
Captopril or Lisinopril solution (e.g., 10 µmol/L final concentration).
-
Refrigerated centrifuge.
-
Pipettes and sterile tips.
-
Storage vials.
-
-
Procedure:
-
Prepare collection tubes by adding the ACE inhibitor solution to achieve the desired final concentration in the collected blood volume.
-
Collect blood samples directly into the pre-chilled, prepared heparinized tubes.
-
Gently invert the tubes several times to ensure proper mixing of the blood with the anticoagulant and ACE inhibitor.
-
Centrifuge the blood samples at 1,000-2,000 x g for 15 minutes at 4°C to separate the plasma.
-
Carefully aspirate the plasma supernatant without disturbing the buffy coat or red blood cell pellet.
-
Aliquot the plasma into labeled storage vials.
-
Immediately freeze the plasma samples at -80°C until analysis.
-
Protocol 2: this compound Quantification by Competitive Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is a general guideline. Always refer to the specific instructions provided with your commercial ELISA kit.
-
Materials:
-
Commercial this compound ELISA kit (containing coated microplate, standards, tracer, antibody, wash buffer, substrate, and stop solution).
-
Plasma samples prepared as described in Protocol 1.
-
Methanol (for plasma extraction, if required by the kit).
-
Vacuum centrifuge (if extraction is performed).
-
Microplate reader.
-
Pipettes and sterile tips.
-
-
Procedure:
-
Sample Preparation (Extraction):
-
If required by the kit, perform a methanol extraction of the plasma samples to remove interfering substances.
-
Typically, this involves adding a defined volume of cold methanol to the plasma, vortexing, and centrifuging to precipitate proteins.
-
The supernatant containing this compound is then dried and reconstituted in the assay buffer provided in the kit.
-
-
Assay Procedure:
-
Prepare the standard curve by serially diluting the provided this compound standard.
-
Add standards, controls, and prepared samples to the appropriate wells of the microplate.
-
Add the enzyme-linked this compound tracer to all wells (except blanks).
-
Add the specific anti-Ac-SDKP-NH2 antibody to all wells (except blanks).
-
Incubate the plate as per the kit's instructions (e.g., overnight at 4°C or for a few hours at room temperature).
-
Wash the plate several times with the provided wash buffer to remove unbound reagents.
-
Add the substrate solution to each well and incubate in the dark for color development.
-
Stop the enzymatic reaction by adding the stop solution.
-
-
Data Analysis:
-
Read the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Generate a standard curve by plotting the absorbance values of the standards against their known concentrations.
-
Determine the concentration of this compound in your samples by interpolating their absorbance values on the standard curve.
-
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or undetectable this compound levels in samples from ACE inhibitor-treated subjects | Inadequate ACE inhibition during sample collection and processing. | Ensure immediate addition of an effective concentration of an ACE inhibitor (e.g., captopril, lisinopril) to collection tubes and homogenization buffers. Keep samples on ice at all times. |
| Improper sample storage. | Store plasma and tissue homogenates at -80°C. Avoid repeated freeze-thaw cycles. | |
| Inefficient extraction of this compound. | If using a methanol extraction step, ensure complete evaporation of the methanol before reconstituting the sample in assay buffer. Optimize the extraction protocol if necessary. | |
| High variability between duplicate or replicate wells in ELISA | Pipetting errors. | Use calibrated pipettes and new tips for each standard, control, and sample. Ensure consistent pipetting technique. |
| Inadequate mixing of reagents. | Thoroughly mix all reagents before use. Gently tap the plate after adding reagents to ensure uniform distribution. | |
| Incomplete washing. | Ensure all wells are completely filled and emptied during each wash step. Use an automated plate washer for better consistency if available. | |
| High background signal in ELISA | Insufficient washing. | Increase the number of wash cycles or the soaking time during washes. |
| Cross-reactivity of the antibody. | Check the specificity of the antibody provided in the kit. Ensure that it does not cross-react with other endogenous peptides. | |
| Contaminated reagents or buffers. | Use fresh, sterile reagents and buffers. | |
| Poor standard curve in ELISA | Incorrect preparation of standards. | Ensure accurate serial dilutions of the standard. Vortex each dilution thoroughly before making the next one. |
| Inappropriate curve fitting model. | Use a four-parameter logistic (4-PL) curve fit for competitive ELISAs. | |
| Reagent degradation. | Check the expiration dates of the kit components. Store reagents at the recommended temperatures. |
References
- 1. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Prolyl Oligopeptidase Is Involved in Release of the Antifibrotic Peptide Ac-SDKP - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. protocols.io [protocols.io]
- 5. Frontiers | Ac-SDKP attenuates ER stress-stimulated collagen production in cardiac fibroblasts by inhibiting CHOP-mediated NF-κB expression [frontiersin.org]
- 6. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]
- 7. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. The Standard Protocols for Sample Handling in Clinical Labs [needle.tube]
- 10. researchgate.net [researchgate.net]
- 11. caymanchem.com [caymanchem.com]
- 12. precisionformedicine.com [precisionformedicine.com]
- 13. Characterization and localization of Ac-SDKP receptor binding sites using 125I-labeled Hpp-Aca-SDKP in rat cardiac fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Controlling for ACE activity in AC-SDKP-NH2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with N-acetyl-seryl-aspartyl-lysyl-proline amide (AC-SDKP-NH2), a tetrapeptide with significant anti-inflammatory and anti-fibrotic properties. A key consideration in these experiments is the activity of Angiotensin-Converting Enzyme (ACE), which is the primary enzyme responsible for the degradation of this compound.
Frequently Asked Questions (FAQs)
Q1: Why is my measured concentration of this compound lower than expected in my in vitro or in vivo experiment?
A1: The most common reason for lower-than-expected this compound levels is its degradation by Angiotensin-Converting Enzyme (ACE).[1][2][3][4] this compound is a natural substrate for ACE and has a short half-life of approximately 4.5 minutes in circulation.[1] If your experimental system (e.g., cell culture medium with serum, tissue homogenates, or in vivo models) contains active ACE, the peptide will be rapidly hydrolyzed.
To address this, it is crucial to inhibit ACE activity. This can be achieved by adding a specific ACE inhibitor, such as captopril or lisinopril, to your samples during collection and processing.[1][3] For instance, when collecting blood samples, they should be drawn into pre-chilled tubes containing an ACE inhibitor to prevent degradation of this compound during sample processing.[1][3]
Q2: How can I confirm that the observed effects in my experiment are due to this compound and not influenced by its degradation or by the ACE inhibitor I'm using?
A2: This is a critical control for your experiment. To dissect the effects, you should include the following control groups:
-
Vehicle Control: The vehicle used to dissolve this compound and the ACE inhibitor.
-
This compound alone: To observe the effects of the peptide in the presence of endogenous ACE activity.
-
ACE inhibitor alone: To determine if the inhibitor itself has any biological effects in your model.[2] This is important as some beneficial effects of ACE inhibitors are attributed to the increase in endogenous this compound levels.[2]
-
This compound + ACE inhibitor: This group will show the effects of stabilized this compound.
By comparing the results from these groups, you can attribute the observed activities more definitively to this compound.
Q3: Can I use a general protease inhibitor cocktail to prevent this compound degradation?
A3: While a general protease inhibitor cocktail can be beneficial to prevent non-specific degradation, it may not be sufficient to completely inhibit ACE activity. ACE is a zinc metalloprotease, and not all general cocktails contain potent inhibitors for this class of enzymes. Therefore, it is highly recommended to use a specific ACE inhibitor for targeted and effective protection of this compound.
Q4: My experiment involves the endogenous production of this compound from its precursor, Thymosin β4. How does ACE activity affect my results in this scenario?
A4: In experiments where you are studying the synthesis of this compound from Thymosin β4 (Tβ4), ACE activity is a critical factor influencing the net amount of the tetrapeptide.[1][5][6][7] The production of this compound from Tβ4 involves a two-step enzymatic process mediated by meprin-α and prolyl oligopeptidase (POP).[1][6] While these enzymes are responsible for its synthesis, ACE is concurrently degrading it.
To accurately study the synthesis of this compound, you must inhibit ACE. This will allow for the accumulation of the newly synthesized peptide, providing a more accurate measure of the synthetic pathway's activity.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or undetectable this compound levels in plasma/urine samples | Degradation by ACE during sample collection and processing. | Collect blood in pre-chilled tubes containing an ACE inhibitor (e.g., 10 μmol/L captopril final concentration).[1] For urine collection, add an ACE inhibitor to the collection tube.[3] |
| Inconsistent results between experimental replicates | Variable ACE activity in different batches of serum or tissue homogenates. | Standardize the source and handling of biological materials. Always include an ACE inhibitor in your assay buffer to normalize for variations in endogenous ACE activity. |
| Observed biological effect is weaker than expected | This compound is being degraded, reducing its effective concentration. | Add a specific ACE inhibitor to your experimental system to maintain the concentration of this compound. |
| Uncertainty if the ACE inhibitor is confounding the results | The ACE inhibitor itself may have biological activity. | Include a control group treated with only the ACE inhibitor to assess its independent effects.[2] |
Experimental Protocols
Protocol 1: In Vitro ACE Inhibition Assay
This protocol is adapted from standard spectrophotometric methods to determine ACE inhibitory activity, which can be used to validate the efficacy of your chosen ACE inhibitor.[8]
Materials:
-
Angiotensin-Converting Enzyme (ACE) from rabbit lung
-
Hippuryl-L-Histidyl-L-Leucine (HHL) as substrate
-
Captopril (positive control) or your experimental ACE inhibitor
-
50 mM Sodium Borate Buffer (pH 8.3) with 300 mM NaCl
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate
-
UV-Vis Spectrophotometer or microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare the Sodium Borate Buffer.
-
Dissolve ACE in cold Sodium Borate Buffer to a concentration of 100 mU/mL.
-
Prepare a 5 mM HHL substrate solution in the buffer.
-
Prepare a series of dilutions of your ACE inhibitor (and Captopril) in the buffer.
-
-
Assay:
-
In microcentrifuge tubes, add 20 µL of your inhibitor solution (or buffer for control).
-
Add 20 µL of the ACE solution (100 mU/mL) to all tubes except the blank. Add 40 µL of buffer to the blank.
-
Pre-incubate the tubes at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the 5 mM HHL substrate solution to all tubes.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 150 µL of 1 M HCl.
-
-
Quantification:
-
Extract the hippuric acid (HA) produced by adding 1 mL of ethyl acetate, vortexing, and centrifuging.
-
Carefully transfer the ethyl acetate (upper) layer to a new tube and evaporate it to dryness.
-
Re-dissolve the dried HA in 1 mL of deionized water.
-
Measure the absorbance at 228 nm.
-
-
Calculation:
-
Calculate the percentage of ACE inhibition using the formula: % Inhibition = [ (A_control - A_sample) / A_control ] x 100 Where A_control is the absorbance of the control reaction (ACE + substrate) and A_sample is the absorbance of the reaction with the inhibitor.
-
Protocol 2: Sample Preparation for this compound Measurement in Biological Fluids
Materials:
-
Pre-chilled heparinized tubes
-
ACE inhibitor solution (e.g., 1 mM Captopril in saline)
-
Centrifuge
Procedure for Plasma:
-
Prepare pre-chilled heparinized tubes.
-
Just before blood collection, add the ACE inhibitor solution to the tubes to achieve a final concentration of 10 µmol/L.[1]
-
Collect the blood sample directly into the prepared tube.
-
Immediately after collection, gently invert the tube several times to mix.
-
Centrifuge at 4°C to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
Procedure for Urine:
-
For in vivo studies, collect urine directly from the bladder into a pre-chilled syringe or tube containing an ACE inhibitor (e.g., 10 µL of 10⁻³ mol/L lisinopril).[3]
-
Store the urine sample at -70°C until assayed.[3]
Visualizations
Caption: Synthesis and degradation pathway of this compound.
Caption: Recommended experimental workflow for this compound measurement.
References
- 1. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolyl Oligopeptidase Is Involved in Release of the Antifibrotic Peptide Ac-SDKP - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP): Potential target molecule in research of heart, kidney and brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Review on biological effects and mechanism of Ac-SDKP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Technical Support Center: AC-SDKP-NH2 Antibody Specificity Validation
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for validating the specificity of commercial N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP-NH2) antibodies.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to validate the specificity of my commercial this compound antibody?
Validating your antibody is a crucial first step to ensure the reliability and reproducibility of your experimental data. Commercial antibodies can exhibit batch-to-batch variability and may sometimes bind to unintended proteins, a phenomenon known as cross-reactivity.[1] For a small tetrapeptide like this compound, it is essential to confirm that the antibody specifically recognizes the target sequence and not its precursor, Thymosin β4 (Tβ4), or other structurally similar molecules.[1][2] Validation involves documenting the antibody's specificity, sensitivity, and reproducibility for your specific application.[3]
Q2: What is the primary application for an this compound antibody and how is it typically validated?
The most common application for quantifying this compound in biological samples is a competitive Enzyme-Linked Immunosorbent Assay (ELISA) .[2][4] Validation for this application hinges on several key experiments:
-
Competitive ELISA: Demonstrating that the antibody can detect this compound in a concentration-dependent manner.
-
Peptide Blocking (Competition Assay): Pre-incubating the antibody with an excess of this compound peptide should eliminate the signal, confirming the binding is specific to the peptide.[5]
-
Cross-Reactivity Assessment: Testing the antibody against the precursor peptide (Tβ4) and other related molecules to ensure they do not generate a signal.[6][7]
Q3: Can I use my this compound antibody for Western Blotting (WB) or Immunohistochemistry (IHC)?
Using an antibody specific for a small, 4-amino acid peptide like this compound for Western Blotting or Immunohistochemistry is generally not recommended and presents significant technical challenges.
-
Western Blotting: Small peptides (< 5 kDa) do not resolve well on standard SDS-PAGE gels and transfer inefficiently to membranes. It is highly unlikely that a signal observed on a Western Blot corresponds to the this compound tetrapeptide.
-
Immunohistochemistry: The small, soluble nature of this compound makes it susceptible to being washed away during tissue fixation and staining procedures.[8][9] Furthermore, achieving specific localization is difficult. While IHC is used to detect related larger proteins like TGF-β1 in tissues, it is not a validated method for this compound itself.[4]
Q4: What are the essential best practices for collecting and handling samples for this compound measurement?
This compound is rapidly degraded in circulation by Angiotensin-Converting Enzyme (ACE) and has a very short half-life.[2][4] To prevent its degradation and ensure accurate measurement, follow these critical steps:
-
Use of ACE Inhibitors: When collecting blood samples, immediately add an ACE inhibitor, such as captopril (final concentration of 10 µmol/L), to the collection tubes.[2][4]
-
Immediate Processing: Process samples quickly. Centrifuge blood at 4°C to obtain plasma.[4]
-
Storage: Store plasma, urine, or tissue homogenates at -70°C or lower until the assay is performed.[4]
Q5: I am getting high background or no signal in my competitive ELISA. What should I check?
Troubleshooting a competitive ELISA involves systematically checking each component of the assay. Refer to the table below for common issues and solutions.
Troubleshooting Guide for Competitive ELISA
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Background | 1. Insufficient washing. 2. Antibody concentration too high. 3. Inadequate blocking. 4. Cross-reactivity of secondary antibody. | 1. Increase the number and vigor of wash steps.[10] 2. Titrate the primary and secondary antibodies to determine the optimal concentration.[11] 3. Increase blocking incubation time or try a different blocking buffer (e.g., 5% non-fat milk or 3% BSA).[10][12] 4. Run a control with only the secondary antibody to check for non-specific binding. |
| No Signal / Weak Signal | 1. Inactive antibody or enzyme conjugate. 2. This compound degradation in samples. 3. Incorrect buffer composition (pH, etc.). 4. Insufficient incubation times. 5. Problems with the substrate. | 1. Use a new aliquot of antibody/conjugate; verify storage conditions. 2. Ensure proper sample collection with an ACE inhibitor and appropriate storage.[2] 3. Verify the pH and composition of all buffers.[10] 4. Optimize incubation times for each step as per the manufacturer's protocol or literature. 5. Use fresh substrate and ensure it is protected from light. |
| Poor Reproducibility | 1. Pipetting errors. 2. Temperature fluctuations during incubation. 3. Inconsistent incubation timing. 4. Edge effects on the microplate. | 1. Calibrate pipettes and use proper technique. 2. Ensure all incubation steps are performed at a stable, specified temperature. 3. Use a multichannel pipette for simultaneous additions and time each step precisely. 4. Avoid using the outermost wells of the plate or ensure the plate is incubated in a humidified chamber.[8] |
Key Experimental Protocols
Protocol 1: General Antibody Validation Workflow
A systematic approach is required to validate antibody specificity. The workflow below outlines the essential steps, starting with a basic competitive ELISA and moving to more rigorous specificity tests.
Caption: Logical workflow for validating this compound antibody specificity.
Protocol 2: Competitive ELISA Principle and Procedure
In a competitive ELISA, unlabeled antigen in the sample competes with a fixed amount of labeled (or coated) antigen for binding to the antibody. A higher concentration of antigen in the sample results in a lower signal, creating an inverse relationship.
Caption: Principle of Competitive ELISA for this compound detection.
Procedure:
-
Coating: Coat a 96-well microplate with an this compound-protein conjugate (e.g., Ac-SDKP-BSA) overnight at 4°C.[10]
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).[10]
-
Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 3% BSA in PBST) and incubating for 1-2 hours at room temperature.[10][12]
-
Competition: In a separate plate or tubes, pre-incubate your samples or this compound standards with the primary this compound antibody for 1-2 hours.
-
Incubation: Add the antibody-sample/standard mixture to the washed, coated plate and incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step (Step 2).
-
Secondary Antibody: Add an enzyme-conjugated secondary antibody (e.g., anti-Rabbit-HRP) and incubate for 1 hour at room temperature.[12]
-
Washing: Repeat the wash step (Step 2).
-
Detection: Add the enzyme substrate (e.g., TMB) and incubate until color develops. Stop the reaction with a stop solution.
-
Reading: Read the absorbance on a microplate reader at the appropriate wavelength.
Protocol 3: Peptide Blocking Assay for Specificity Confirmation
This assay confirms that the antibody binds specifically to the this compound epitope.
-
Prepare Peptide Solution: Create a high-concentration solution of the free this compound peptide (the immunogen) in your assay buffer.
-
Pre-incubation: Prepare two sets of tubes.
-
Blocked Sample: Add the primary antibody at its normal working dilution. Then, add a 100-fold molar excess of the free this compound peptide. Incubate for 1-2 hours at room temperature with gentle agitation.
-
Control Sample: Add only the primary antibody at its working dilution to the assay buffer.
-
-
ELISA: Proceed with the competitive ELISA protocol (Protocol 2, Step 5 onwards), using the "Blocked" and "Control" antibody preparations instead of the standard antibody-sample mixture.
-
Analysis: The signal in the "Blocked" wells should be significantly reduced (>90% inhibition) compared to the "Control" wells.[13]
Protocol 4: Cross-Reactivity Assessment
This test determines if the antibody binds to related but non-target molecules.
-
Prepare Cross-Reactant Solutions: Prepare serial dilutions of potential cross-reactants in the assay buffer. Key molecules to test include:
-
ELISA: Run the competitive ELISA (Protocol 2), but use the serial dilutions of the cross-reactants in place of the this compound standard curve.
-
Analysis: Plot the results for each cross-reactant. A highly specific antibody will show little to no signal reduction, even at high concentrations of the cross-reactant. Calculate the percent cross-reactivity relative to this compound.
| Peptide | % Cross-Reactivity (Example) | Interpretation |
| This compound | 100% | Target Analyte |
| Thymosin β4 (Tβ4) | < 0.1% | No significant cross-reactivity with precursor. |
| Ac-PKDS-NH2 (Scrambled) | < 0.01% | No binding to a scrambled version of the epitope. |
| Angiotensin II | < 0.01% | No cross-reactivity with another common peptide. |
Biological Context: this compound Generation & Degradation
Understanding the biological pathway of this compound is essential for designing experiments and interpreting results, particularly for sample preparation. The tetrapeptide is generated from its precursor, Tβ4, and rapidly degraded by ACE.
References
- 1. Commercial antibodies and their validation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Guidelines for authors and reviewers on antibody use in physiology studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antibody validation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bosterbio.com [bosterbio.com]
- 7. Antibody Cross-Reactivity Testing Service - Creative Biolabs [creative-biolabs.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Immunohistochemistry Procedure [sigmaaldrich.com]
- 10. ELISA-Peptide Assay Protocol | Cell Signaling Technology [cellsignal.com]
- 11. mdpi.com [mdpi.com]
- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. Frontiers | Ac-SDKP attenuates ER stress-stimulated collagen production in cardiac fibroblasts by inhibiting CHOP-mediated NF-κB expression [frontiersin.org]
Validation & Comparative
Validating the Anti-Fibrotic Effects of AC-SDKP-NH2 In Vitro: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a pathological hallmark of numerous chronic diseases, leading to organ scarring and functional impairment. The tetrapeptide AC-SDKP-NH2 has emerged as a promising anti-fibrotic agent. This guide provides a comprehensive in vitro comparison of this compound with other notable anti-fibrotic compounds: valsartan, pirfenidone, and nintedanib. The data presented herein is collated from various studies to facilitate an objective evaluation of their anti-fibrotic potential.
Comparative Efficacy of Anti-Fibrotic Agents In Vitro
The following tables summarize the in vitro effects of this compound and its comparators on key fibrotic markers. It is important to note that the data are derived from different studies and experimental conditions may vary. Direct head-to-head comparative studies are limited, and thus, these tables provide an overview for informed comparison.
Table 1: Inhibition of Myofibroblast Differentiation (α-SMA Expression)
| Compound | Cell Type | Inducing Agent | Concentration for Effect | % Inhibition of α-SMA Expression | Reference |
| This compound | Human Cardiac Fibroblasts | TGF-β1 (5 ng/mL) | 10 nM | Significant inhibition | [1] |
| Rat Lung Fibroblasts | Angiotensin II | Pre-treatment | Significant decrease | [2] | |
| Valsartan | Rat Lung Fibroblasts | Angiotensin II | Pre-treatment | Significant decrease | [2] |
| Pirfenidone | Human Intestinal Fibroblasts | TGF-β1 (10 ng/mL) | 1 mg/mL | Significant inhibition | [3] |
| Nintedanib | Human Lung Fibroblasts (IPF) | TGF-β1 (10 ng/mL) | 144 nM (IC50) | ~50% | [4] |
Table 2: Inhibition of Collagen Synthesis
| Compound | Cell Type | Inducing Agent | Method | Concentration for Effect | % Inhibition of Collagen Synthesis | Reference |
| This compound | Human Cardiac Fibroblasts | TGF-β1 (5 ng/mL) | Hydroxyproline assay | 0.1–10 nM | Significant inhibition | [1] |
| Human Cardiac Fibroblasts | Tunicamycin (0.25 µg/mL) | Hydroxyproline assay | 10 nM | Significant inhibition | [5] | |
| Valsartan | Rat Myocardial Fibroblasts | TGF-β1 (5 ng/mL) under hypoxia | ELISA | 10⁻⁷–10⁻⁵ M | Significant reduction in Type I & III collagen | [6] |
| Pirfenidone | Human Intestinal Fibroblasts | TGF-β1 (10 ng/mL) | Western Blot (Collagen I) | 1 mg/mL | Significant inhibition | [3] |
| Nintedanib | Human Lung Fibroblasts (IPF) | TGF-β1 (5 ng/mL) | Sircol Assay | 1 µM | Significant prevention of collagen secretion | [7] |
Table 3: Inhibition of Fibroblast Proliferation
| Compound | Cell Type | Inducing Agent | Assay | Concentration for Effect | % Inhibition of Proliferation | Reference |
| This compound | Human Cardiac Fibroblasts | TGF-β1 | WST-1 assay | 0.1–10 nM | Significant inhibition | [1] |
| Valsartan | - | - | - | - | Data not available in searched literature | - |
| Pirfenidone | Human Intestinal Fibroblasts | TGF-β1 (10 ng/mL) | CCK-8 assay | 1 mg/mL | Significant inhibition | [3] |
| Human Pterygium Fibroblasts | - | MTT assay | 0.2 mg/mL (IC50) | ~50% | [8] | |
| Nintedanib | Human Tenon's Fibroblasts | TGF-β1 (5 ng/mL) | CCK-8 assay | 0.1–1 µM | Dose-dependent inhibition | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key in vitro fibrosis assays.
Fibroblast Culture and Induction of Fibrotic Phenotype
-
Cell Culture: Primary human cardiac or lung fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Induction of Fibrosis: To induce a fibrotic phenotype, sub-confluent fibroblasts are serum-starved for 24 hours in DMEM with 0.5% FBS. Subsequently, the cells are stimulated with a pro-fibrotic agent such as recombinant human Transforming Growth Factor-beta 1 (TGF-β1) at a concentration of 5-10 ng/mL or Angiotensin II at a concentration of 10⁻⁷ M for 24-48 hours.
Western Blot Analysis for α-Smooth Muscle Actin (α-SMA)
-
Protein Extraction: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer containing a protease inhibitor cocktail.
-
Protein Quantification: The total protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with a primary antibody against α-SMA (e.g., mouse monoclonal) overnight at 4°C. After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and quantified by densitometry. β-actin is typically used as a loading control.
Quantification of Collagen Synthesis (Sircol Assay)
-
Sample Collection: After the experimental treatment, the cell culture supernatant is collected to measure secreted collagen, and the cell layer is lysed to measure cell-associated collagen.
-
Sircol Dye Binding: A volume of the collected supernatant or cell lysate is mixed with Sircol dye reagent, which specifically binds to the [Gly-X-Y]n helical structure of soluble collagens.
-
Precipitation and Centrifugation: The collagen-dye complex is precipitated and then pelleted by centrifugation.
-
Solubilization and Measurement: The supernatant is discarded, and the pellet is dissolved in an alkali reagent. The absorbance of the resulting solution is measured at 555 nm using a microplate reader.
-
Quantification: The amount of collagen is determined by comparing the absorbance to a standard curve generated with known concentrations of purified collagen.
Fibroblast Proliferation Assay (WST-1 Assay)
-
Cell Seeding: Fibroblasts are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Treatment: The cells are then treated with the test compounds in the presence or absence of a pro-fibrotic stimulus for 24-72 hours.
-
WST-1 Reagent Addition: Following the treatment period, WST-1 reagent is added to each well and the plate is incubated for 1-4 hours at 37°C.
-
Absorbance Measurement: The absorbance of the formazan product, which is proportional to the number of viable cells, is measured at 450 nm using a microplate reader.
-
Data Analysis: The percentage of proliferation is calculated relative to the untreated control group.
Signaling Pathways and Experimental Workflow
The anti-fibrotic effects of this compound and its comparators are mediated through the modulation of specific signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.
References
- 1. Ac-SDKP inhibits transforming growth factor-β1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of Pirfenidone? [synapse.patsnap.com]
- 4. Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Ac-SDKP attenuates ER stress-stimulated collagen production in cardiac fibroblasts by inhibiting CHOP-mediated NF-κB expression [frontiersin.org]
- 6. Valsartan improves L-NAME-exacerbated cardiac fibrosis with TGF-ß inhibition and apoptosis induction in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The in vitro anti-fibrotic effect of Pirfenidone on human pterygium fibroblasts is associated with down-regulation of autocrine TGF-β and MMP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Nintedanib inhibits TGF-β-induced myofibroblast transdifferentiation in human Tenon’s fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Fibrotic Potential of AC-SDKP-NH2: A Comparative Analysis of Collagen Deposition Measurement
For Immediate Release
[City, State] – [Date] – In the landscape of anti-fibrotic drug development, the tetrapeptide AC-SDKP-NH2 (N-acetyl-seryl-aspartyl-lysyl-proline) has emerged as a promising endogenous regulator of tissue remodeling. This guide provides a comparative analysis of this compound's efficacy in reducing collagen deposition, a hallmark of fibrosis, against established therapeutic alternatives. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of quantitative data, detailed experimental protocols for measuring collagen deposition, and a visualization of the underlying signaling pathways.
Comparative Efficacy in Reducing Collagen Deposition
This compound has demonstrated significant anti-fibrotic effects by inhibiting fibroblast proliferation and collagen synthesis.[1][2] Its mechanism is closely linked to the modulation of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis.[3][4][5] The following tables summarize the quantitative efficacy of this compound in comparison to an Angiotensin-Converting Enzyme (ACE) inhibitor, Captopril, which is known to increase endogenous levels of this compound, and two widely used anti-fibrotic drugs, Pirfenidone and Nintedanib.
Table 1: this compound vs. Captopril in Angiotensin II-Induced Hypertensive Rats
| Treatment Group | Left Ventricle Collagen Deposition (% of total area) | Reference |
| Control | ~3% | [6] |
| Angiotensin II | ~10% | [6] |
| Angiotensin II + Captopril (100 mg/kg/day) | ~5.6% | [6] |
| Angiotensin II + this compound (400 µg/kg/day) | ~6.0% | [6] |
Data from a study in Angiotensin II-induced hypertensive rats, indicating that exogenous this compound mimics the anti-fibrotic effect of the ACE inhibitor Captopril in reducing cardiac collagen deposition.[6]
Table 2: Efficacy of Pirfenidone and Nintedanib on Collagen Production
| Compound | Model | Key Findings | Reference |
| Pirfenidone | Human Intestinal Fibroblasts | Dose-dependently inhibited basal and TGF-β1-induced collagen I production. | [7][8] |
| Pirfenidone | A549 cells (human lung adenocarcinoma) | Significantly inhibited TGF-β1-stimulated collagen type I mRNA and protein expression. | [9] |
| Nintedanib | Idiopathic Pulmonary Fibrosis (IPF) Fibroblasts | Reduced the expression of collagen I and V and attenuated the secretion of collagen I and III. | [10] |
Experimental Protocols for Measuring Collagen Deposition
Accurate quantification of collagen deposition is paramount in validating the efficacy of anti-fibrotic agents. The following are detailed protocols for key experimental assays.
Hydroxyproline Assay for Total Collagen Quantification
This biochemical assay measures the total amount of collagen in a tissue sample by quantifying the hydroxyproline content, an amino acid abundant in collagen.
Protocol:
-
Tissue Hydrolysis:
-
Weigh 10-20 mg of wet tissue.
-
Add 1 ml of 6N HCl to the tissue in a pressure-resistant, sealed tube.
-
Hydrolyze at 110-120°C for 12-24 hours.
-
-
Neutralization and Dilution:
-
After cooling, centrifuge the hydrolysate to pellet any debris.
-
Transfer an aliquot of the supernatant to a new tube.
-
Neutralize the acid by adding 6N NaOH. The pH should be between 6.0 and 7.0.
-
Dilute the neutralized sample with distilled water to fall within the standard curve range.
-
-
Oxidation:
-
To each sample and standard well of a 96-well plate, add Chloramine-T solution.
-
Incubate at room temperature for 20 minutes. This oxidizes the hydroxyproline.
-
-
Color Development:
-
Add p-dimethylaminobenzaldehyde (DMAB) reagent (Ehrlich's reagent) to each well.
-
Incubate at 60-65°C for 15-20 minutes. A chromophore will develop.
-
-
Measurement:
-
Cool the plate to room temperature.
-
Measure the absorbance at 550-560 nm using a spectrophotometer.
-
-
Calculation:
-
Generate a standard curve using known concentrations of hydroxyproline.
-
Calculate the hydroxyproline concentration in the samples based on the standard curve.
-
Collagen content can be estimated assuming hydroxyproline constitutes approximately 13.5% of collagen by weight.[1]
-
Masson's Trichrome Staining for Histological Visualization of Fibrosis
This histological stain is used to differentiate collagen fibers from other tissue components, providing a qualitative and semi-quantitative assessment of fibrosis.
Protocol:
-
Tissue Preparation:
-
Fix tissue samples in 10% neutral buffered formalin and embed in paraffin.
-
Cut 4-5 µm thick sections and mount on slides.
-
-
Deparaffinization and Rehydration:
-
Deparaffinize the sections in xylene.
-
Rehydrate through a graded series of ethanol to distilled water.
-
-
Staining:
-
Mordant in Bouin's solution at 56°C for 1 hour, then cool and wash in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes to stain the nuclei black.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes to stain cytoplasm and muscle fibers red.
-
Rinse in deionized water.
-
Differentiate in phosphomolybdic-phosphotungstic acid solution for 10-15 minutes.
-
Stain in aniline blue solution for 5-10 minutes to stain collagen blue.
-
-
Dehydration and Mounting:
-
Rinse briefly in 1% acetic acid solution.
-
Dehydrate rapidly through graded ethanol.
-
Clear in xylene and mount with a permanent mounting medium.
-
-
Analysis:
Western Blotting for Specific Collagen Type Analysis
This technique allows for the detection and quantification of specific collagen types, such as Collagen Type I, which is the most abundant collagen in fibrotic tissue.
Protocol:
-
Protein Extraction:
-
Homogenize tissue samples in a suitable lysis buffer containing protease inhibitors.
-
Due to collagen's insolubility, specific extraction methods using pepsin digestion may be required to isolate fibrillar collagens.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a protein assay such as the Bradford or BCA assay.
-
-
SDS-PAGE:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Given the high molecular weight of collagen chains, a low percentage acrylamide gel (e.g., 6-8%) is recommended.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the collagen type of interest (e.g., anti-Collagen I antibody).
-
Wash the membrane to remove unbound primary antibody.
-
Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Wash the membrane thoroughly.
-
-
Detection and Analysis:
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: this compound Signaling Pathway in Inhibiting Collagen Production.
Caption: Experimental Workflow for Measuring Collagen Deposition.
References
- 1. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mmpc.org [mmpc.org]
- 3. N-Acetyl-seryl-aspartyl-lysyl-proline inhibits TGF-beta-mediated plasminogen activator inhibitor-1 expression via inhibition of Smad pathway in human mesangial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ac-SDKP inhibits transforming growth factor-beta1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ahajournals.org [ahajournals.org]
- 7. Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pirfenidone Inhibits Cell Proliferation and Collagen I Production of Primary Human Intestinal Fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pirfenidone inhibits TGF-β1-induced over-expression of collagen type I and heat shock protein 47 in A549 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Novel Antifibrotic Mechanism of Nintedanib and Pirfenidone. Inhibition of Collagen Fibril Assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. A One-Stop Protocol to Assess Myocardial Fibrosis in Frozen and Paraffin Sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The answer depends on the question: Optimal conditions for western blot characterization of muscle collagen type 1 depends on desired isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Collagen Type I antibody (66761-1-Ig) | Proteintech [ptglab.com]
A Head-to-Head Battle in Cardiac Fibrosis: AC-SDKP-NH2 vs. ACE Inhibitors
An in-depth comparison of the anti-fibrotic efficacy of N-acetyl-seryl-aspartyl-lysyl-proline (AC-SDKP-NH2) and Angiotensin-Converting Enzyme (ACE) inhibitors in the treatment of cardiac fibrosis, supported by experimental data and detailed methodologies.
For researchers and drug development professionals navigating the complex landscape of cardiovascular disease, the management of cardiac fibrosis remains a critical challenge. This guide provides a comprehensive comparison of two key therapeutic agents: this compound, a naturally occurring tetrapeptide, and the widely established class of drugs, ACE inhibitors. We delve into their mechanisms of action, present quantitative data from preclinical studies, and outline the experimental protocols used to generate these findings.
At a Glance: Key Quantitative Outcomes
The following table summarizes the quantitative effects of this compound and ACE inhibitors on key markers of cardiac fibrosis, primarily drawn from studies using rodent models of hypertension and myocardial infarction.
| Parameter | Model | Treatment Group | Control Group | This compound | ACE Inhibitor (Captopril) | Reference |
| Left Ventricular (LV) Collagen (μg/mg dry wt) | Ang II-induced Hypertension (Rat) | Ang II | 13.3 ± 0.9 | 9.7 ± 0.5 (800 µg/kg/day) | 9.6 ± 0.6 (100 mg/kg/day) | [1][2] |
| LV Macrophage/Monocyte Infiltration (cells/mm²) | Ang II-induced Hypertension (Rat) | Ang II | 250 ± 20 | 150 ± 15 (800 µg/kg/day) | 140 ± 10 (100 mg/kg/day) | [1] |
| LV Mast Cell Infiltration (cells/mm²) | Ang II-induced Hypertension (Rat) | Ang II | 15 ± 1 | 8 ± 1 (800 µg/kg/day) | 7 ± 1 (100 mg/kg/day) | [1] |
| Transforming Growth Factor-β (TGF-β) Expression (fold increase) | Ang II-induced Hypertension (Rat) | Ang II | 25 ± 7 | 2.1 ± 0.5 | 5 ± 2 | [2] |
| Connective Tissue Growth Factor (CTGF) Expression (fold increase) | Ang II-induced Hypertension (Rat) | Ang II | 12 ± 2 | 4 ± 1 (800 µg/kg/day) | 5 ± 1 (100 mg/kg/day) | [1] |
| Total LV Collagen Content (μg/mg) | Myocardial Infarction (Rat) - Prevention | Vehicle | 23.7 ± 0.9 | 15.0 ± 0.7 | - | [3] |
| Total LV Collagen Content (μg/mg) | Myocardial Infarction (Rat) - Reversal | Vehicle | 22.6 ± 2.2 | 14.4 ± 1.6 | - | [3] |
Delving into the Mechanisms of Action
Both this compound and ACE inhibitors exert their anti-fibrotic effects by modulating key signaling pathways involved in the pathological remodeling of cardiac tissue.
ACE inhibitors , such as captopril, primarily function by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor and pro-fibrotic agent.[4] This reduction in angiotensin II levels leads to decreased stimulation of its receptors, thereby mitigating downstream effects like inflammation, fibroblast proliferation, and collagen synthesis.[4] Interestingly, a significant portion of the anti-fibrotic effect of ACE inhibitors is now understood to be mediated by their secondary action: the prevention of this compound degradation.[2] ACE is the primary enzyme responsible for breaking down this compound; thus, its inhibition leads to a substantial increase in circulating levels of this protective peptide.[3]
This compound acts as a direct antagonist to fibrotic processes. It has been shown to inhibit the proliferation of cardiac fibroblasts and their differentiation into myofibroblasts, the primary cell type responsible for excessive collagen deposition.[5] This is achieved, in part, by interfering with the Transforming Growth Factor-β (TGF-β) signaling pathway, a central regulator of fibrosis.[6] this compound has been demonstrated to suppress the phosphorylation of Smad2, a key downstream mediator of TGF-β signaling.[2][5]
Signaling Pathways Visualized
To better illustrate the mechanisms of action, the following diagrams depict the key signaling pathways influenced by ACE inhibitors and this compound.
Caption: ACE Inhibitor Anti-Fibrotic Pathway.
Caption: this compound Anti-Fibrotic Signaling Pathway.
Experimental Protocols: A Closer Look
The quantitative data presented in this guide are primarily derived from in vivo studies using rodent models of cardiac fibrosis. A representative experimental protocol is summarized below.
Animal Model:
-
Model: Angiotensin II (Ang II)-induced hypertension in rats.[1]
-
Procedure: Male Sprague-Dawley rats are infused with Ang II (e.g., 750 μg/kg per day) via subcutaneous osmotic minipumps for a specified duration (e.g., 4 weeks) to induce hypertension and subsequent cardiac fibrosis.[1]
Treatment Groups:
-
Control Group: Receives Ang II infusion only.
-
This compound Group: Receives Ang II infusion plus continuous subcutaneous infusion of this compound (e.g., 400 or 800 μg/kg per day) via a separate osmotic minipump.[1]
-
ACE Inhibitor Group: Receives Ang II infusion plus an ACE inhibitor, such as captopril (e.g., 100 mg/kg per day), administered in the drinking water.[1]
Key Endpoint Analysis:
-
Collagen Deposition: Left ventricular tissue is harvested, and collagen content is quantified using a hydroxyproline assay.[5] Alternatively, histological sections are stained with Picrosirius red and analyzed for collagen volume fraction.
-
Inflammatory Cell Infiltration: Immunohistochemical staining is performed on cardiac tissue sections using antibodies specific for macrophages (e.g., ED-1) and mast cells. The number of positive cells is then quantified per unit area.
-
Gene and Protein Expression: The expression levels of key fibrotic markers such as TGF-β and Connective Tissue Growth Factor (CTGF) are measured using techniques like quantitative real-time PCR (for mRNA) and Western blotting or ELISA (for protein).[7]
-
Statistical Analysis: Data are typically presented as mean ± standard error of the mean (SEM). Statistical significance between groups is determined using appropriate tests, such as one-way ANOVA followed by a post-hoc test.
Conclusion
Both this compound and ACE inhibitors demonstrate significant anti-fibrotic effects in preclinical models of cardiac fibrosis. While ACE inhibitors have a well-established clinical role, their efficacy in mitigating fibrosis appears to be at least partially mediated by their ability to increase endogenous levels of this compound. Direct administration of this compound shows comparable, and in some instances, more potent, anti-fibrotic and anti-inflammatory effects at the molecular level, without the blood pressure-lowering effects of ACE inhibitors.[1] These findings highlight this compound as a promising therapeutic candidate for the targeted treatment of cardiac fibrosis, warranting further investigation in clinical settings. The detailed experimental data and protocols provided herein offer a solid foundation for researchers to build upon in the ongoing quest to combat this debilitating aspect of heart disease.
References
- 1. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Angiotensin Converting Enzyme Inhibitors (ACEIs) Decrease the Progression of Cardiac Fibrosis in Rheumatic Heart Disease Through the Inhibition of IL-33/sST2 [frontiersin.org]
- 5. Ac-SDKP inhibits transforming growth factor-β1-induced differentiation of human cardiac fibroblasts into myofibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Role of Tβ4-POP-Ac-SDKP Axis in Organ Fibrosis | MDPI [mdpi.com]
- 7. Ac-SDKP reverses cardiac fibrosis in rats with renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of AC-SDKP-NH2 and Other Leading Anti-Inflammatory Peptides
For Immediate Release
A comprehensive guide for researchers, scientists, and drug development professionals providing a comparative analysis of the anti-inflammatory peptide AC-SDKP-NH2 against other notable alternatives. This guide includes a synthesis of experimental data, detailed methodologies, and visual representations of key biological pathways.
Introduction
Inflammation is a critical biological response to harmful stimuli, but its dysregulation can lead to chronic diseases. Peptide-based therapeutics have emerged as a promising avenue for modulating the inflammatory response with high specificity and potency. Among these, N-Acetyl-Seryl-Aspartyl-Lysyl-Proline-NH2 (this compound), an endogenous tetrapeptide, has garnered significant attention for its anti-inflammatory and anti-fibrotic properties. This guide provides an objective comparison of this compound with other prominent anti-inflammatory peptides: its precursor Thymosin beta-4 (Tβ4), Melanocortin peptides (specifically α-Melanocyte-Stimulating Hormone, α-MSH), and Glucagon-like peptide-1 (GLP-1) receptor agonists.
Comparative Overview of Anti-Inflammatory Peptides
The anti-inflammatory efficacy of these peptides is often evaluated by their ability to suppress the production of pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), in immune cells stimulated with inflammatory agents like lipopolysaccharide (LPS). While direct comparative studies with standardized methodologies are limited, this guide collates available data to provide a relative understanding of their potency.
| Peptide | Mechanism of Action Highlights | Key Signaling Pathways |
| This compound | Inhibits macrophage differentiation, activation, and migration; reduces pro-inflammatory cytokine release.[1] | TGF-β/Smad, MEK-ERK[2] |
| Thymosin beta-4 (Tβ4) | Precursor to this compound with intrinsic anti-inflammatory activity; inhibits NF-κB activation.[3][4] | NF-κB, PI3K/Akt[4] |
| α-Melanocyte-Stimulating Hormone (α-MSH) | Acts on melanocortin receptors (MC1R, MC3R) to inhibit NF-κB and cytokine production.[5][6] | Melanocortin Receptor Signaling, NF-κB, cAMP/PKA[5][7] |
| GLP-1 Receptor Agonists | Activate GLP-1 receptors, leading to reduced inflammatory cytokine expression and modulation of macrophage polarization.[8][9] | GLP-1 Receptor Signaling, NF-κB, cAMP/PKA[8][10] |
Quantitative Comparison of Anti-Inflammatory Activity
The following table summarizes the inhibitory effects of the selected peptides on TNF-α production in LPS-stimulated macrophage cell lines. It is important to note that the experimental conditions, such as cell type, LPS concentration, and incubation time, may vary between studies, which can influence the observed efficacy.
| Peptide | Cell Line | LPS Concentration | Peptide Concentration | % Inhibition of TNF-α | Reference |
| This compound | Human Coronary Artery Endothelial Cells | 10 ng/mL (TNF-α stimulation) | 100 nM | Dose-dependent decrease in ICAM-1 (downstream of TNF-α) | [9] |
| Thymosin beta-4 (Tβ4) | RAW 264.7 | 1 µg/mL | 1.6 µg/mL | Significant reduction in p-NF-κB | [11] |
| α-Melanocyte-Stimulating Hormone (α-MSH) | THP-1 | Not specified | Concentration-dependent inhibition | Yes | [12] |
| Liraglutide (GLP-1 RA) | RAW 264.7 | 1 µg/mL | 10 nM | Suppressed PGE2, a downstream inflammatory mediator | [13] |
Experimental Protocols
General In Vitro Anti-Inflammatory Assay
This protocol outlines a general procedure for assessing the anti-inflammatory effects of peptides on macrophage-like cell lines.
1. Cell Culture:
-
Murine macrophage cell lines (e.g., RAW 264.7, J774A.1) or human monocyte-derived macrophage cell lines (e.g., THP-1) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
2. Cell Stimulation and Peptide Treatment:
-
Cells are seeded in multi-well plates and allowed to adhere overnight.
-
For THP-1 cells, differentiation into macrophages is induced by treatment with phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
The culture medium is then replaced with fresh medium containing various concentrations of the test peptide (e.g., this compound, Tβ4, α-MSH, or a GLP-1 receptor agonist).
-
After a pre-incubation period (typically 1-2 hours), cells are stimulated with an inflammatory agent, most commonly lipopolysaccharide (LPS) from E. coli at a concentration of 100 ng/mL to 1 µg/mL.[14]
-
Control groups include untreated cells, cells treated with LPS alone, and cells treated with the peptide alone.
3. Cytokine Measurement:
-
After an incubation period of 24 hours, the cell culture supernatant is collected.
-
The concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatant is quantified using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.[14]
4. Data Analysis:
-
The percentage of cytokine inhibition by the peptide is calculated relative to the LPS-only control.
-
The half-maximal inhibitory concentration (IC50) can be determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
The anti-inflammatory effects of these peptides are mediated through the modulation of key intracellular signaling pathways.
This compound and Thymosin beta-4 Signaling
This compound is derived from its precursor, Thymosin beta-4 (Tβ4).[15] Both peptides exhibit anti-inflammatory properties, primarily by inhibiting the activation of the NF-κB pathway, a central regulator of inflammatory gene expression.[3][4]
Figure 1. this compound/Tβ4 inhibits the NF-κB pathway.
α-Melanocyte-Stimulating Hormone (α-MSH) Signaling
α-MSH exerts its anti-inflammatory effects by binding to melanocortin receptors (primarily MC1R and MC3R) on immune cells. This interaction leads to an increase in intracellular cyclic AMP (cAMP), which in turn activates Protein Kinase A (PKA). PKA can then interfere with the NF-κB signaling cascade, reducing the production of pro-inflammatory cytokines.[5][7]
Figure 2. α-MSH anti-inflammatory signaling pathway.
GLP-1 Receptor Agonist Signaling
GLP-1 receptor agonists bind to the GLP-1 receptor, a G-protein coupled receptor, which also leads to the activation of adenylate cyclase and an increase in intracellular cAMP. Similar to α-MSH, the subsequent activation of PKA can inhibit the NF-κB pathway. Additionally, GLP-1 receptor activation can promote the polarization of macrophages towards an anti-inflammatory M2 phenotype.[9][10]
Figure 3. GLP-1 receptor agonist anti-inflammatory pathway.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a logical workflow for the comparative evaluation of anti-inflammatory peptides.
Figure 4. Workflow for comparing anti-inflammatory peptides.
Conclusion
This compound, along with its precursor Tβ4, α-MSH, and GLP-1 receptor agonists, represents a compelling class of anti-inflammatory peptides. While all demonstrate the ability to suppress key inflammatory pathways and cytokine production, their precise potencies and therapeutic windows may differ. This guide provides a foundational comparison based on available literature. Further head-to-head studies employing standardized protocols are warranted to definitively establish the relative efficacy of these promising therapeutic agents. Such research will be instrumental in guiding the development of next-generation anti-inflammatory therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Alpha-melanocyte-stimulating hormone contributes to an anti-inflammatory response to lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thymosin β4 inhibits TNF-α-induced NF-κB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 5. The immunomodulating neuropeptide alpha-melanocyte-stimulating hormone (α-MSH) suppresses LPS-stimulated TLR4 with IRAK-M in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Anti-inflammatory Properties of the Alpha-Melanocyte-Stimulating Hormone in Models of Granulomatous Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antifibrotic and Anti-Inflammatory Actions of α-Melanocytic Hormone: New Roles for an Old Player [mdpi.com]
- 8. Glucagon-like peptide-1: a multi-faceted anti-inflammatory agent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Glucagon-like peptide-1 modulates RAW264.7 macrophage polarization by interfering with the JNK/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Anti-inflammatory effects of glucagon-like peptide-1 (GLP-1) in coronary artery disease: a comprehensive review [frontiersin.org]
- 11. Thymosin Beta 4 Inhibits LPS and ATP-Induced Hepatic Stellate Cells via the Regulation of Multiple Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. alpha-MSH and its receptors in regulation of tumor necrosis factor-alpha production by human monocyte/macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Liraglutide modulates cyclooxygenase and α7 acetylcholine receptors: in vitro and in silico insights into its anti-inflammatory role in LPS-induced inflammation in RAW 264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Effect of POG on releases of TNF-α, IL-1β and IL-6 in RAW 264.7 cells induced by LPS. RAW 264.7 cells were incubated with POG and LPS (100 ng·mL-1), and the release of pro-inflammatory cytokines (TNF-α, IL-1β and IL-6) were detected by using ELISA method. Data were represented as mean ± SD (n = 4). *P < 0.05, and ** P < 0.01 vs control [cjnmcpu.com]
- 15. Tβ4–Ac-SDKP pathway: Any relevance for the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating the Additive Effects of AC-SDKP-NH2 with Other Therapies: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), a naturally occurring tetrapeptide, has emerged as a promising therapeutic agent due to its potent anti-inflammatory and anti-fibrotic properties.[1][2] This guide provides a comprehensive comparison of the additive effects of Ac-SDKP-NH2 when combined with other established therapies, supported by experimental data. The focus is on its synergistic potential in treating cardiovascular diseases, particularly in the context of hypertension-induced organ damage.
This compound in Combination with Eplerenone
A pivotal study investigated the additive cardioprotective effects of Ac-SDKP when co-administered with eplerenone, a mineralocorticoid receptor antagonist, in a mouse model of angiotensin II (Ang II)-induced hypertension.[3][4] The combination therapy demonstrated superior outcomes in improving cardiac function and attenuating cardiac remodeling compared to either monotherapy alone.[3]
Quantitative Data Summary
The following tables summarize the key findings from the study, showcasing the additive effects on cardiac function, structure, and key molecular markers.
Table 1: Effects of Ac-SDKP and Eplerenone on Cardiac Function and Remodeling in Ang II-Induced Hypertensive Mice [3]
| Parameter | Sham | Ang II | Ang II + Ac-SDKP | Ang II + Eplerenone | Ang II + Ac-SDKP + Eplerenone |
| Ejection Fraction (%) | 65.4 ± 1.5 | 48.2 ± 2.1 | 55.9 ± 1.8 | 54.7 ± 2.3 | 62.1 ± 1.9† |
| Posterior Wall Thickness, diastole (mm) | 0.89 ± 0.03 | 1.15 ± 0.04 | 1.02 ± 0.03 | 1.05 ± 0.02 | 0.95 ± 0.03† |
| LV Mass (mg) | 95.7 ± 4.1 | 128.3 ± 5.6 | 115.2 ± 4.9 | 118.1 ± 6.2 | 108.9 ± 5.1 |
| Myocardial Collagen Accumulation (%) | 2.1 ± 0.3 | 8.7 ± 0.9 | 5.4 ± 0.6 | 6.1 ± 0.7 | 3.2 ± 0.4† |
| CD68-positive Macrophage Infiltration (cells/mm²) | 15 ± 3 | 78 ± 9 | 42 ± 6 | 49 ± 7 | 25 ± 4*† |
*p < 0.05 vs. Ang II; †p < 0.05 vs. Ang II + Ac-SDKP and Ang II + Eplerenone. Data are presented as mean ± SEM.
Table 2: Effects of Ac-SDKP and Eplerenone on Molecular Markers of Cardiac Injury [4]
| Protein Level (relative to Sham) | Ang II | Ang II + Ac-SDKP | Ang II + Eplerenone | Ang II + Ac-SDKP + Eplerenone |
| CHOP | 3.2 ± 0.4 | 1.9 ± 0.3 | 2.1 ± 0.3 | 1.1 ± 0.2† |
| TGF-β | 2.8 ± 0.3 | 1.7 ± 0.2 | 1.9 ± 0.2 | 1.2 ± 0.1† |
| Caspase-3 (cleaved) | 3.5 ± 0.5 | 2.1 ± 0.4 | 2.3 ± 0.4 | 1.3 ± 0.3† |
| Phospho-AKT (p-AKT) | 0.4 ± 0.1 | 0.7 ± 0.1 | 0.6 ± 0.1 | 0.9 ± 0.1† |
*p < 0.05 vs. Ang II; †p < 0.05 vs. Ang II + Ac-SDKP and Ang II + Eplerenone. Data are presented as mean ± SEM.
This compound and Angiotensin-Converting Enzyme (ACE) Inhibitors
ACE inhibitors are a cornerstone in the management of hypertension and heart failure. A significant aspect of their mechanism of action involves the prevention of Ac-SDKP degradation, leading to a four- to five-fold increase in its plasma concentration.[5] This elevation in endogenous Ac-SDKP is believed to contribute to the anti-fibrotic effects of ACE inhibitors.[2][6]
While direct quantitative comparison studies of co-administering exogenous Ac-SDKP with ACE inhibitors are less common, the existing evidence strongly suggests an additive, if not synergistic, relationship. Studies have shown that the beneficial effects of ACE inhibitors on cardiac fibrosis are significantly blunted when the increase in Ac-SDKP is blocked, highlighting its crucial role.[6]
Illustrative Data on ACE Inhibitor Effects Mediated by Ac-SDKP
The following table is a compilation from studies demonstrating the impact of ACE inhibitors on cardiac fibrosis and the role of Ac-SDKP.
Table 3: Anti-Fibrotic Effects of ACE Inhibitor (Captopril) and the Role of Ac-SDKP in Ang II-Hypertensive Rats [6]
| Parameter | Control | Ang II | Ang II + Captopril | Ang II + Captopril + anti-Ac-SDKP mAb |
| LV Collagen (μg/mg dry wt) | 7.2 ± 0.5 | 13.3 ± 0.9 | 9.6 ± 0.6 | 12.1 ± 0.6† |
| TGF-β Expression (relative to Control) | 1.0 | 3.8 ± 0.4 | 1.5 ± 0.2 | 3.1 ± 0.3† |
| Phospho-Smad2 (relative to Control) | 1.0 | 3.2 ± 0.9 | 0.6 ± 0.1* | 2.1 ± 0.3† |
*p < 0.05 vs. Ang II; †p < 0.05 vs. Ang II + Captopril. Data are presented as mean ± SEM.
Experimental Protocols
Angiotensin II-Induced Hypertension Mouse Model[3]
-
Animals: Male C57BL/6J mice.
-
Procedure: Angiotensin II (2.9 mg/kg/day) is administered subcutaneously via osmotic mini-pumps for eight weeks to induce hypertension and cardiac injury.
-
Treatment Groups:
-
Sham (vehicle)
-
Ang II + Vehicle
-
Ang II + Ac-SDKP (1.6 mg/kg/day, s.c.)
-
Ang II + Eplerenone (150 mg/kg/day in chow)
-
Ang II + Ac-SDKP + Eplerenone
-
Echocardiography[3]
-
Equipment: High-resolution echocardiography system.
-
Procedure: Mice are anesthetized, and two-dimensional M-mode echocardiography is performed to assess left ventricular (LV) dimensions and function. Measurements include LV ejection fraction, posterior wall thickness, and LV mass.
Western Blot Analysis[4]
-
Sample Preparation: Heart tissues are homogenized in lysis buffer, and protein concentrations are determined.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are blocked and incubated with primary antibodies against CHOP, TGF-β, cleaved caspase-3, and phospho-AKT. This is followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Bands are visualized using an enhanced chemiluminescence detection system and quantified by densitometry.
Signaling Pathways and Mechanisms of Action
The additive effects of Ac-SDKP with other therapies can be attributed to its modulation of key signaling pathways involved in fibrosis, inflammation, and apoptosis.
TGF-β Signaling Pathway
Ac-SDKP exerts its anti-fibrotic effects in part by inhibiting the Transforming Growth Factor-β (TGF-β) signaling pathway.[6][7] TGF-β is a potent pro-fibrotic cytokine that, upon binding to its receptor, activates Smad proteins (Smad2/3), which then translocate to the nucleus to induce the transcription of fibrotic genes, such as collagen. Ac-SDKP has been shown to reduce TGF-β expression and the phosphorylation of Smad2, thereby mitigating fibrosis.[6]
Caption: TGF-β signaling pathway in fibrosis.
PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical pro-survival pathway. Activation of Akt through phosphorylation promotes cell survival and inhibits apoptosis. The combination of Ac-SDKP and eplerenone was shown to increase the phosphorylation of Akt, suggesting an enhancement of pro-survival signaling which contributes to the observed cardioprotection.[4]
Caption: PI3K/Akt pro-survival signaling pathway.
Endoplasmic Reticulum (ER) Stress Pathway
Prolonged ER stress can lead to apoptosis, mediated by the upregulation of the pro-apoptotic transcription factor CHOP (C/EBP homologous protein). The combination therapy of Ac-SDKP and eplerenone was found to decrease the expression of CHOP, indicating a reduction in ER stress-induced apoptosis.[4]
References
- 1. Ac-SDKP Reverses Cardiac Fibrosis in Rats With Renovascular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Angiotensin‐converting enzyme inhibitors increase anti‐fibrotic biomarkers in African Americans with left ventricular hypertrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ac-SDKP and eplerenone confer additive cardioprotection against angiotensin II-induced cardiac injury in C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Ac-SDKP-NH2 and Thymosin beta-4 in Tissue Repair and Inflammation
For researchers, scientists, and drug development professionals, understanding the nuanced differences between related therapeutic peptides is critical for advancing novel treatments. This guide provides a comprehensive, data-driven comparison of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP-NH2) and its precursor, Thymosin beta-4 (Tβ4), focusing on their roles in tissue repair, inflammation, and fibrosis.
This compound is an endogenous tetrapeptide that is enzymatically cleaved from the N-terminus of Thymosin beta-4, a 43-amino acid peptide.[1][2] While both molecules exhibit reparative and anti-inflammatory properties, their mechanisms, potencies, and therapeutic profiles can differ significantly. This guide will dissect these differences through a review of experimental data, detailed methodologies, and visual representations of their signaling pathways.
Quantitative Comparison of Biological Activities
To facilitate a direct comparison, the following tables summarize the quantitative data on the anti-inflammatory, anti-fibrotic, and pro-angiogenic effects of this compound and Thymosin beta-4 from various in vitro and in vivo studies.
Table 1: Anti-Inflammatory Effects
| Parameter | This compound | Thymosin beta-4 | Experimental Model | Reference |
| Inhibition of TNF-α secretion | IC50: ~10 nM | - | LPS-stimulated murine macrophages | [3] |
| Reduction of macrophage infiltration | 24.5% decrease in F4/80+ cells at 10 nM | - | Murine bone marrow stem cell differentiation | [3][4] |
| Inhibition of NF-κB activation | - | Significant decrease | TNF-α-stimulated human corneal epithelial cells | [5][6] |
| Reduction of MIP-2 (IL-8 homolog) | - | Significantly reduced | Alkali-injured mouse cornea | [5] |
Table 2: Anti-Fibrotic Effects
| Parameter | This compound | Thymosin beta-4 | Experimental Model | Reference |
| Reduction in collagen deposition | Significant decrease | Significant decrease (late stage) | Unilateral Ureteral Obstruction (UUO) in mice | [7] |
| Inhibition of myofibroblast differentiation | Significant inhibition | - | TGF-β1-stimulated human cardiac fibroblasts | [8] |
| Reduction in lung collagen content | Significant decrease | - | Bleomycin-induced pulmonary fibrosis in mice | [9] |
| Prevention of perivascular fibrosis | Prevents collagen deposition | - | Angiotensin II-induced hypertension in rats | [10] |
| Effect on renal fibrosis (with POP inhibitor) | Anti-fibrotic | Pro-fibrotic | Unilateral Ureteral Obstruction (UUO) in mice | [7] |
Table 3: Pro-Angiogenic Effects
| Parameter | This compound | Thymosin beta-4 | Experimental Model | Reference |
| Endothelial cell proliferation | Dose-dependent increase | Stimulates angiogenesis | Murine aortic endothelial cells | [11] |
| Endothelial cell migration | Dose-dependent stimulation | Promotes cell migration | Murine aortic endothelial cells | [11] |
| Tube formation | Dose-dependent stimulation | - | Murine aortic endothelial cells | [11] |
| Corneal neovascularization | Enhanced | Stimulates angiogenesis | Rat cornea with tumor spheroid implant | [11] |
| Myocardial capillary density | Increased | - | Rat model of myocardial infarction | [11] |
Signaling Pathways and Mechanisms of Action
The distinct and overlapping biological effects of this compound and Thymosin beta-4 are governed by their interaction with different cellular signaling pathways.
This compound Signaling
This compound primarily exerts its anti-inflammatory and anti-fibrotic effects by modulating pathways involved in cell differentiation, migration, and cytokine release. It has been shown to inhibit the differentiation of bone marrow stem cells into macrophages and reduce the secretion of pro-inflammatory cytokines like TNF-α.[3][4] In the context of fibrosis, this compound can interfere with the TGF-β signaling pathway, a key driver of tissue fibrosis.[12][13]
References
- 1. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tβ4–Ac-SDKP pathway: Any relevance for the cardiovascular system? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel anti-inflammatory mechanisms of N-Acetyl-Ser-Asp-Lys-Pro in hypertension-induced target organ damage - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [PDF] Novel anti-inflammatory mechanisms of N-Acetyl-Ser-Asp-Lys-Pro in hypertension-induced target organ damage. | Semantic Scholar [semanticscholar.org]
- 5. Thymosin β4 inhibits TNF-α-induced NF-κB activation, IL-8 expression, and the sensitizing effects by its partners PINCH-1 and ILK - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Progress on the Function and Application of Thymosin β4 [frontiersin.org]
- 7. Thymosin β4 and its degradation product, Ac-SDKP, are novel reparative factors in renal fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. peptidesciences.com [peptidesciences.com]
- 9. Preventive and therapeutic effects of thymosin β4 N-terminal fragment Ac-SDKP in the bleomycin model of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The Role of Tβ4-POP-Ac-SDKP Axis in Organ Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. N-acetyl-seryl-aspartyl-lysyl-proline stimulates angiogenesis in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 12. N-acetyl-seryl-aspartyl-lysyl-proline prevents renal insufficiency and mesangial matrix expansion in diabetic db/db mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
Assessing the Long-Term Efficacy of Ac-SDKP-NH2 Treatment: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP-NH2 or Ac-SDKP) is an endogenous tetrapeptide that has garnered significant interest for its potent anti-inflammatory and anti-fibrotic properties.[1][2][3] This guide provides a comprehensive comparison of Ac-SDKP treatment with other therapeutic alternatives, supported by experimental data, to assess its long-term efficacy in fibrotic diseases.
Mechanism of Action of Ac-SDKP
Ac-SDKP is naturally produced from its precursor, thymosin β4 (Tβ4), through enzymatic cleavage by meprin-α and prolyl oligopeptidase (POP).[1][2][3][4] Its degradation is primarily carried out by the angiotensin-converting enzyme (ACE).[5][6][7] The anti-fibrotic effects of Ac-SDKP are multifaceted, primarily involving the inhibition of key pro-fibrotic signaling pathways. It has been shown to counteract the effects of transforming growth factor-beta (TGF-β) and angiotensin II (Ang II), two critical mediators in the development of fibrosis.[5][8][9] Specifically, Ac-SDKP can inhibit the TGF-β-induced Smad2/3 signaling pathway and promote the expression of the inhibitory Smad7.[9] This leads to a downstream reduction in the expression of connective tissue growth factor (CTGF) and ultimately decreases extracellular matrix production.[5]
Preclinical Efficacy of Ac-SDKP in Fibrosis Models
Numerous preclinical studies have demonstrated the therapeutic potential of Ac-SDKP in various animal models of organ fibrosis, including cardiac, renal, and pulmonary fibrosis.
Pulmonary Fibrosis
In a bleomycin-induced mouse model of pulmonary fibrosis, Ac-SDKP treatment significantly reduced lung collagen deposition and inflammation.[10] The treatment was effective both as a preventive measure and in arresting the progression of established fibrosis.[10] Notably, Ac-SDKP administration led to a significant reduction in the infiltration of leukocytes in the bronchoalveolar lavage fluid (BALF) and inhibited the overexpression of pro-inflammatory and pro-fibrotic cytokines such as IL-17 and TGF-β in the lung tissue.[10]
Studies in a rat model of silicosis also highlighted the anti-fibrotic effects of Ac-SDKP.[11] Chronic administration prevented the synthesis of collagen I and III, which was associated with the inhibition of macrophage infiltration and TGF-β1 expression.[11]
Cardiac Fibrosis
In rat models of myocardial infarction (MI), Ac-SDKP has been shown to not only prevent but also reverse collagen deposition in the non-infarcted region of the myocardium.[12] This was accompanied by a significant reduction in macrophage infiltration and TGF-β expression.[12] Furthermore, in hypertensive rat models, Ac-SDKP infusion mimicked the anti-inflammatory and anti-fibrotic effects of ACE inhibitors, independent of blood pressure changes.[5] It significantly inhibited left ventricular (LV) macrophage and mast cell infiltration, as well as the expression of TGF-β and CTGF.[5]
Renal and Liver Fibrosis
Consistent anti-fibrotic effects of Ac-SDKP have also been observed in experimental models of liver and kidney fibrosis.[10]
Quantitative Data Summary
The following tables summarize the quantitative findings from key preclinical studies on Ac-SDKP.
Table 1: Effect of Ac-SDKP on Bleomycin-Induced Pulmonary Fibrosis in Mice [10]
| Parameter | Bleomycin (Control) | Bleomycin + Ac-SDKP (Preventive) | Bleomycin + Ac-SDKP (Delayed) |
| Body Weight Change at 14 days (g) | -9.3 ± 1.8 | -4.6 ± 0.53 | -4.3 ± 1.5 |
| BALF Total Cells (x10³/ml) at 14 days | 203.3 ± 34 | 88.3 ± 56* | 148 ± 41 |
| Survival Rate (%) | Lower (not specified) | Significantly Higher | Significantly Higher |
*P < 0.05 vs Bleomycin
Table 2: Effect of Ac-SDKP on Cardiac Fibrosis Post-Myocardial Infarction in Rats [12]
| Parameter | MI (Vehicle) | MI + Ac-SDKP (Prevention) | MI + Ac-SDKP (Reversal) |
| Total Collagen Content (μg/mg) | 23.7 ± 0.9 | 15.0 ± 0.7 | 14.4 ± 1.6 |
| Macrophage Infiltration (cells/mm²) | 257.5 ± 9.1 | 170.2 ± 9.2 | 153.1 ± 8.5 |
| TGF-β-positive cells (cells/mm²) | 195.6 ± 8.4 | 129.6 ± 5.7 | 130.7 ± 10.8 |
***P < 0.01 vs MI-vehicle; **P < 0.001 vs MI-vehicle
Table 3: Effect of Ac-SDKP on Angiotensin II-Induced Cardiac Fibrosis in Rats [5]
| Parameter | Ang II (Vehicle) | Ang II + Ac-SDKP (800 μg/kg/day) |
| LV Macrophage Infiltration (cells/mm²) | Significantly Increased | Significantly Reduced |
| LV Mast Cell Infiltration (cells/mm²) | Significantly Increased | Returned to Normal Levels |
| LV TGF-β Expression (% total myocardium) | 0.18 ± 0.02 | 0.10 ± 0.01*** |
| LV CTGF Expression | Markedly Increased | Significantly Inhibited |
**P < 0.007 vs Ang II + vehicle
Comparison with Alternative Treatments
The current standard of care for idiopathic pulmonary fibrosis (IPF), a progressive fibrotic lung disease, includes two FDA-approved anti-fibrotic drugs: pirfenidone and nintedanib.[13][14] While these drugs slow the decline in lung function, they do not halt or reverse the disease and are associated with significant side effects.[14][15]
Table 4: Comparison of Ac-SDKP with Current and Emerging Fibrosis Treatments
| Treatment | Mechanism of Action | Efficacy |
| Ac-SDKP | Anti-inflammatory and anti-fibrotic; inhibits TGF-β/Smad and Ang II signaling.[5][9] | Preclinically shown to prevent and reverse fibrosis in multiple organs.[10][11][12] |
| Pirfenidone | Anti-fibrotic, anti-inflammatory, and antioxidant effects; mechanism not fully elucidated. | Slows decline in lung function in IPF.[13] Shown to have a possible beneficial effect on cough.[13] |
| Nintedanib | Tyrosine kinase inhibitor; inhibits intracellular growth factor signaling involved in fibrosis.[13] | Reduces the decline in lung function in IPF.[13] |
| Zinc Supplementation | May reverse lung damage by targeting the ZIP8 transporter in alveolar epithelial cells.[16] | Preclinically shown to improve fibrosis in a mouse model.[16] |
| MKP1 Pathway Activation | Deactivates the pro-fibrotic enzyme p38α, leading to the de-differentiation of myofibroblasts.[14] | Preclinically shown to promote the resolution of lung fibrosis in a mouse model.[14] |
| Herbal Remedies (e.g., Curcumin, Boswellia) | Anti-inflammatory and antioxidant properties.[15] | Some preclinical evidence suggests a potential role in mitigating lung inflammation and fibrosis.[15] |
| Non-pharmacological | Oxygen therapy, pulmonary rehabilitation, lung transplantation.[13][17] | Symptom management and, in the case of transplantation, a life-saving option for eligible patients.[13][17] |
Signaling Pathways and Experimental Workflows
Ac-SDKP Synthesis and Degradation Pathway
Caption: Biosynthesis and degradation pathway of Ac-SDKP.
Anti-Fibrotic Mechanism of Ac-SDKP
References
- 1. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 2. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 3. "The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by " by Nitin Kumar, Pablo Nakagawa et al. [scholarlycommons.henryford.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 7. Ac-SDKP-Peptide [biosyn.com]
- 8. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 13. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 14. michiganmedicine.org [michiganmedicine.org]
- 15. jpc.tums.ac.ir [jpc.tums.ac.ir]
- 16. Zinc Found to Play an Important Role in Lung Fibrosis [cedars-sinai.org]
- 17. lungfoundation.com.au [lungfoundation.com.au]
Monitoring the Therapeutic Response to AC-SDKP-NH2: A Comparative Guide to Biomarkers
For Researchers, Scientists, and Drug Development Professionals
N-acetyl-seryl-aspartyl-lysyl-proline (AC-SDKP-NH2), also known as Ac-SDKP or Goralatide, is a naturally occurring tetrapeptide with potent anti-inflammatory and anti-fibrotic properties. As this peptide progresses through preclinical and clinical development for various indications, including cardiovascular and kidney diseases, robust methods for monitoring its therapeutic response are crucial. This guide provides a comparative overview of key biomarkers, supported by experimental data, to aid researchers in selecting the most appropriate tools for their studies.
Direct Biomarker: Plasma this compound Levels
The most direct method to monitor the therapeutic efficacy of exogenously administered this compound or drugs that increase its endogenous levels (e.g., ACE inhibitors) is to measure its concentration in plasma.
Comparison of Plasma this compound Levels Under Different Treatment Regimens
| Treatment Group | Plasma this compound Concentration (nmol/L) | Key Findings | Reference |
| Vehicle | 3.1 ± 0.2 | Baseline levels of endogenous Ac-SDKP. | [1] |
| Captopril (ACE Inhibitor) | 15.1 ± 0.7 | ACE inhibition leads to a significant increase in plasma Ac-SDKP levels. | [1] |
| Captopril + Actinonin (Meprin-α inhibitor) | 6.1 ± 0.3 | Inhibition of Ac-SDKP synthesis from its precursor reduces the effect of ACE inhibition. | [1] |
Experimental Protocol: Quantification of this compound in Plasma by LC-MS/MS
Principle: This method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the sensitive and specific quantification of this compound in plasma samples.
Methodology:
-
Sample Preparation: Plasma samples are subjected to solid-phase extraction (SPE) to isolate the peptide and remove interfering substances.
-
Chromatographic Separation: The extracted sample is injected into a liquid chromatography system, where this compound is separated from other components on a reversed-phase column.
-
Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer. The peptide is ionized, and specific parent-daughter ion transitions are monitored for quantification, ensuring high specificity.
-
Quantification: The concentration of this compound in the sample is determined by comparing its peak area to that of a known concentration of an internal standard (e.g., a stable isotope-labeled version of the peptide).
Indirect Biomarkers: Markers of Fibrosis and Inflammation
This compound exerts its therapeutic effects by reducing fibrosis and inflammation. Therefore, monitoring established biomarkers for these processes can serve as an indirect measure of the peptide's activity.
Comparison of Anti-Fibrotic and Anti-Inflammatory Biomarkers in Response to this compound Treatment
| Biomarker | Model | Treatment Group | Biomarker Level | Key Findings | Reference |
| Fibrosis Markers | |||||
| Total Collagen Content (µg/mg) | Rat Myocardial Infarction | Sham | 12.5 ± 0.8 | Baseline collagen in healthy tissue. | [2] |
| MI + Vehicle | 22.6 ± 2.2 | Myocardial infarction induces significant fibrosis. | [2] | ||
| MI + Ac-SDKP | 14.4 ± 1.6 | Ac-SDKP treatment significantly reduces collagen deposition. | [2] | ||
| α-Smooth Muscle Actin (α-SMA) | Rat Silicosis Model | Silicosis | Markedly Increased | Increased α-SMA indicates myofibroblast differentiation and fibrosis. | [3] |
| Silicosis + Ac-SDKP | Significantly Downregulated | Ac-SDKP treatment reduces myofibroblast differentiation. | [3] | ||
| Inflammatory Markers | |||||
| Infiltrating Macrophages (/mm²) | Rat Myocardial Infarction | Sham | 25.3 ± 2.9 | Baseline macrophage levels. | [2] |
| MI + Vehicle | 257.5 ± 9.1 | Myocardial infarction leads to significant macrophage infiltration. | [2] | ||
| MI + Ac-SDKP | 153.1 ± 8.5 | Ac-SDKP treatment significantly reduces inflammation. | [2] | ||
| Transforming Growth Factor-β (TGF-β) | Angiotensin II-induced Hypertension | Ang II + Vehicle | 0.18 ± 0.02 (% total myocardium) | Ang II induces pro-fibrotic TGF-β expression. | [4] |
| Ang II + Ac-SDKP (400 µg/kg/day) | 0.10 ± 0.01 (% total myocardium) | Ac-SDKP inhibits the expression of TGF-β. | [4] |
Experimental Protocols
Principle: This assay measures the total amount of collagen in a tissue sample, typically by quantifying the amount of hydroxyproline, an amino acid abundant in collagen.
Methodology:
-
Tissue Homogenization: A known weight of tissue is homogenized.
-
Hydrolysis: The homogenate is hydrolyzed using a strong acid (e.g., 6N HCl) at a high temperature to break down proteins into their constituent amino acids.
-
Oxidation: The hydroxyproline in the hydrolysate is oxidized.
-
Colorimetric Reaction: A chromogen is added that reacts with the oxidized hydroxyproline to produce a colored product.
-
Spectrophotometry: The absorbance of the colored solution is measured using a spectrophotometer, and the concentration of hydroxyproline (and thus collagen) is determined by comparison to a standard curve.
Principle: This technique uses antibodies to visualize the presence and location of α-SMA, a marker for myofibroblasts, in tissue sections.
Methodology:
-
Tissue Preparation: Formalin-fixed, paraffin-embedded tissue sections are deparaffinized and rehydrated.
-
Antigen Retrieval: Heat-induced epitope retrieval is performed to unmask the antigenic sites.
-
Blocking: Non-specific antibody binding is blocked using a blocking solution.
-
Primary Antibody Incubation: The tissue sections are incubated with a primary antibody specific for α-SMA.
-
Secondary Antibody Incubation: A labeled secondary antibody that binds to the primary antibody is applied.
-
Detection: The label on the secondary antibody (e.g., an enzyme like HRP) reacts with a substrate to produce a colored precipitate at the site of the antigen.
-
Counterstaining and Visualization: The sections are counterstained (e.g., with hematoxylin) to visualize cell nuclei and then examined under a microscope.
Principle: Similar to α-SMA, this method uses immunohistochemistry with an antibody specific to a macrophage marker (e.g., CD68) to identify and quantify macrophages in tissue sections.
Methodology: The protocol is analogous to the one described for α-SMA, with the primary antibody being specific for a macrophage surface marker. Quantification is performed by counting the number of positively stained cells per unit area.
Principle: A sandwich ELISA is a common method for quantifying specific cytokines in biological fluids like plasma or cell culture supernatants.
Methodology:
-
Coating: A microplate is coated with a capture antibody specific for the cytokine of interest.
-
Sample Incubation: The sample (e.g., plasma) is added to the wells, and the cytokine binds to the capture antibody.
-
Detection Antibody Incubation: A biotinylated detection antibody, which binds to a different epitope on the cytokine, is added.
-
Enzyme Conjugate Incubation: A streptavidin-enzyme conjugate (e.g., streptavidin-HRP) is added, which binds to the biotinylated detection antibody.
-
Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme to produce a colored product.
-
Measurement: The absorbance of the colored product is measured using a microplate reader. The concentration of the cytokine in the sample is determined by comparison to a standard curve.
Signaling Pathways as Mechanistic Biomarkers
This compound has been shown to exert its effects through the modulation of key signaling pathways involved in cell proliferation, survival, and inflammation. Monitoring the activation state of components within these pathways can provide mechanistic insights into the therapeutic response.
This compound Synthesis and Degradation Pathway
Caption: Biosynthesis and degradation pathway of this compound.
This compound Anti-Fibrotic Signaling via PI3K/Akt Pathway
Caption: this compound signaling through the PI3K/Akt pathway.
This compound Anti-Inflammatory Signaling via NF-κB Pathway
Caption: this compound inhibition of the NF-κB signaling pathway.
Conclusion
The selection of biomarkers for monitoring the therapeutic response to this compound should be guided by the specific research question and the context of the study. Direct measurement of plasma this compound levels provides a clear pharmacokinetic readout. For pharmacodynamic assessment, a panel of fibrosis and inflammation biomarkers, such as collagen content, α-SMA expression, macrophage infiltration, and key cytokines, offers a comprehensive view of the biological effects. Furthermore, investigating the modulation of the PI3K/Akt and NF-κB signaling pathways can provide valuable mechanistic insights. A multi-faceted approach, combining direct, indirect, and mechanistic biomarkers, will ultimately provide the most robust evaluation of this compound's therapeutic efficacy.
References
- 1. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the interaction between Ac-SDKP and Ang II on the pathogenesis and development of silicotic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of AC-SDKP-NH2 and Other Anti-Fibrotic Agents on Gene Expression in Fibrotic Tissue
For Immediate Release
[City, State] – [Date] – A comprehensive review of experimental data highlights the distinct effects of AC-SDKP-NH2, a promising anti-fibrotic peptide, on gene expression profiles in fibrotic tissues compared to other established and emerging anti-fibrotic agents, including Pirfenidone, Nintedanib, and Cyclosporine. This guide provides researchers, scientists, and drug development professionals with a comparative analysis of these compounds, supported by experimental data and detailed methodologies.
Introduction to Anti-Fibrotic Therapies
Fibrosis, the excessive accumulation of extracellular matrix (ECM) in tissues, is a pathological process that can lead to organ dysfunction and failure. The development of effective anti-fibrotic therapies is a critical area of research. This guide focuses on N-Acetyl-Seryl-Aspartyl-Lysyl-Proline (this compound), an endogenous tetrapeptide, and compares its impact on gene expression with that of Pirfenidone and Nintedanib, two drugs approved for the treatment of idiopathic pulmonary fibrosis (IPF), and Cyclosporine, an immunosuppressant with observed anti-fibrotic properties.
This compound: A Regulator of the Fibrotic Cascade
This compound has demonstrated significant anti-fibrotic effects across various organ systems, including the heart, kidneys, and lungs. Its primary mechanism of action involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a central mediator of fibrosis. By downregulating key components of this pathway, this compound effectively reduces the expression of pro-fibrotic genes.
Experimental evidence from a meta-analysis of animal models shows that AC-SDKP treatment significantly reduces the expression of alpha-smooth muscle actin (α-SMA), type I collagen, and type III collagen[1]. Furthermore, studies in models of silicosis and cardiac fibrosis have demonstrated that this compound downregulates the expression of TGF-β1 and its receptors[2]. In a rat model of silicosis, AC-SDKP treatment also led to a significant downregulation of Angiotensin II Type 1 (AT1) receptor expression and an increase in the ratio of Matrix Metalloproteinase-1 (MMP-1) to Tissue Inhibitor of Metalloproteinases-1 (TIMP-1), suggesting a role in promoting ECM degradation[3]. In human cardiac fibroblasts, AC-SDKP was found to inhibit tunicamycin-induced upregulation of CHOP and NF-κB, leading to reduced collagen production[4][5].
Comparative Analysis of Gene Expression Profiling
This section provides a comparative summary of the effects of this compound, Pirfenidone, Nintedanib, and Cyclosporine on the expression of key genes involved in fibrosis.
| Gene/Pathway | This compound | Pirfenidone | Nintedanib | Cyclosporine |
| TGF-β Signaling | ↓ (TGF-β1, TGF-β Receptors)[2] | Affects TGF-β1-induced responses[6] | Inhibits pathways downstream of FGFR, VEGFR, PDGFR[7] | ↓ (TGF-β-induced genes)[8] |
| α-SMA (ACTA2) | ↓[1] | ↓ (in some models) | ↑ (in one human lung model)[9] | ↓ (TGF-β-induced)[8] |
| Collagens (e.g., COL1A1, COL3A1) | ↓ (Type I & III)[1] | ↓ (in some models) | ↓ (in some contexts) | ↓ (TGF-β-induced Type I)[8] |
| MMPs/TIMPs | ↑ (MMP-1/TIMP-1 ratio)[3] | ↓ (MMP3, MMP13)[9] | ↓ (MMP1, MMP4, MMP13, MMP14)[9] | - |
| Other Key Genes | ↓ (AT1 Receptor)[3] | ↓ (CEMIP)[10] | 84 genes ↑, 32 genes ↓ (at 2µM in IPF fibroblasts)[7] | ↓ (IGFBP2, ID1), ↑ (PPARG)[8] |
In-Depth Look at Alternative Anti-Fibrotic Agents
Pirfenidone
Pirfenidone is an oral anti-fibrotic drug that has been shown to slow the progression of IPF. Transcriptomic analysis of lung tissue from IPF patients treated with Pirfenidone revealed a predominant effect on pathways related to growth and cell division in fibroblasts and inflammation-related processes in the whole lung homogenate[10]. A notable finding was the decreased expression of cell migration-inducing and hyaluronan-binding protein (CEMIP)[10]. In a human lung model of fibrogenesis, Pirfenidone reduced the mRNA expression of MMP3 and MMP13[9][11].
Nintedanib
Nintedanib is a tyrosine kinase inhibitor that targets key receptors involved in fibrogenesis, including the fibroblast growth factor receptor (FGFR), vascular endothelial growth factor receptor (VEGFR), and platelet-derived growth factor receptor (PDGFR)[7]. A next-generation sequencing study on IPF fibroblasts treated with Nintedanib (2 µM) identified 84 upregulated and 32 downregulated genes, with the dysregulated genes primarily involved in cell cycle and mitotic pathways[7]. Another study in a human lung model showed that Nintedanib reduced the expression of 14 fibrosis-associated genes, including several MMPs, but surprisingly upregulated α-SMA expression[9]. In a mouse model of rheumatoid arthritis-associated interstitial lung disease, nintedanib treatment led to the upregulation of 27 genes and downregulation of 130 genes in the lungs[12][13].
Cyclosporine
Cyclosporine, a calcineurin inhibitor, has demonstrated anti-fibrotic effects in lung myofibroblasts. A microarray analysis revealed that Cyclosporine counteracted the effects of TGF-β on gene expression, down-regulating 57 genes that were induced by TGF-β and up-regulating 73 genes that were suppressed by TGF-β[8]. Specifically, Cyclosporine treatment decreased the expression of insulin-like growth factor binding protein 2 (IGFBP2) and inhibitor of DNA binding 1 (ID1), while increasing the expression of peroxisome proliferator-activated receptor gamma (PPARG)[8].
Signaling Pathways and Experimental Workflows
The anti-fibrotic effects of this compound are primarily mediated through the modulation of the TGF-β signaling pathway. The following diagrams illustrate this pathway and a typical experimental workflow for evaluating anti-fibrotic agents.
References
- 1. [Meta-analysis of Ac-SDKP inhibition of Pulmonary fibrosis in animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A New Antifibrotic Target of Ac-SDKP: Inhibition of Myofibroblast Differentiation in Rat Lung with Silicosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of the interaction between Ac-SDKP and Ang II on the pathogenesis and development of silicotic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Ac-SDKP attenuates ER stress-stimulated collagen production in cardiac fibroblasts by inhibiting CHOP-mediated NF-κB expression [frontiersin.org]
- 6. Pirfenidone attenuates lung fibrotic fibroblast responses to transforming growth factor-β1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gene Expression Changes Associated with Nintedanib Treatment in Idiopathic Pulmonary Fibrosis Fibroblasts: A Next-Generation Sequencing and Bioinformatics Study - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gene expression profiling of lung myofibroblasts reveals the anti-fibrotic effects of cyclosporine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Evaluation of Pirfenidone and Nintedanib in a Human Lung Model of Fibrogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. publications.ersnet.org [publications.ersnet.org]
- 11. researchgate.net [researchgate.net]
- 12. Nintedanib induces gene expression changes in the lung of induced-rheumatoid arthritis–associated interstitial lung disease mice - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Nintedanib induces gene expression changes in the lung of induced-rheumatoid arthritis–associated interstitial lung disease mice | PLOS One [journals.plos.org]
Comparative Potency of AC-SDKP-NH2 Analogs: A Guide for Researchers
Ac-SDKP-NH2 is a naturally occurring tetrapeptide with well-documented anti-inflammatory and anti-fibrotic properties.[1][2] Its therapeutic potential has led to the synthesis of various analogs aimed at improving stability and efficacy. The primary mechanism of action for this compound involves the inhibition of the Transforming Growth Factor-beta (TGF-β) signaling pathway, a key mediator in fibrosis and inflammation.
Comparison of Biological Activity
While specific quantitative data on the comparative potency of different this compound analogs remains limited in publicly accessible literature, studies on a set of synthesized analogs have provided valuable qualitative insights. Research involving the modification of the N- or C-terminus, or the side chains of the parent peptide, has shown that most of the investigated analogs retain their antiproliferative activity.[3] This suggests that the polar groups of the serine, aspartic acid, and lysine residues are critical for the biological function of these compounds.
One study synthesized an analog, Ac-SDDKDP, which demonstrated improved cardiac function in models of myocardial infarction, though it also paradoxically attenuated M2 macrophage response. Another analog, Ac-SDK(Biotin)P, was developed to enhance traceability and showed anti-epithelial-mesenchymal transformation (EMT) and anti-fibrotic effects. Further research is required to establish a clear structure-activity relationship and to quantify the potency of these and other analogs relative to the parent compound.
| Compound/Analog | Modification | Reported Biological Activity | Quantitative Data |
| This compound | Parent Compound | Anti-inflammatory, anti-fibrotic, inhibits hematopoietic stem cell proliferation.[3] | Not applicable |
| N- and C-terminus modified analogs | Modifications at the ends of the peptide | Most analogs retained antiproliferative activity.[3] | Not publicly available |
| Side chain modified analogs | Modifications of the amino acid side chains | Most analogs retained antiproliferative activity.[3] | Not publicly available |
| Ac-SDDKDP | Specific analog | Improved cardiac function post-myocardial infarction. | Not publicly available |
| Ac-SDK(Biotin)P | Biotinylated analog | Anti-EMT and anti-fibrotic effects with improved traceability. | Not publicly available |
Experimental Protocols
The antiproliferative activity of this compound and its analogs is primarily assessed using hematopoietic stem cell assays. The following are detailed methodologies for the key experiments cited in the literature.
Colony-Forming Unit-Granulocyte, Macrophage (CFU-GM) Assay
This in vitro assay is used to evaluate the inhibitory effect of compounds on the proliferation of hematopoietic progenitor cells.
-
Cell Preparation: Bone marrow cells are harvested from femurs and tibias of laboratory animals (e.g., mice). A single-cell suspension is prepared in a suitable medium, such as Iscove's Modified Dulbecco's Medium (IMDM) supplemented with fetal bovine serum (FBS).
-
Cell Culture: The bone marrow cells are cultured in a semi-solid medium, typically methylcellulose, containing a cocktail of cytokines to stimulate the growth of granulocyte and macrophage colonies. These cytokines usually include Interleukin-3 (IL-3), Interleukin-6 (IL-6), and Stem Cell Factor (SCF).
-
Treatment: The test compounds (this compound or its analogs) are added to the culture medium at various concentrations. A control group without any test compound is also included.
-
Incubation: The culture plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for 7 to 14 days.
-
Colony Counting: After the incubation period, the number of colonies (defined as clusters of 50 or more cells) is counted using an inverted microscope. The percentage of inhibition of colony formation by the test compound is calculated relative to the control.
High Proliferative Potential-Colony-Forming Cell (HPP-CFC) Assay
This assay is used to assess the effect of compounds on more primitive hematopoietic stem cells.
-
Cell Preparation: Similar to the CFU-GM assay, bone marrow cells are harvested and prepared as a single-cell suspension.
-
Cell Culture: The cells are cultured in a semi-solid medium. For HPP-CFC, the cytokine cocktail is often more potent and may include a combination of IL-1, IL-3, IL-6, SCF, and Colony-Stimulating Factors (CSFs).
-
Treatment: this compound or its analogs are added to the cultures at varying concentrations.
-
Incubation: The plates are incubated for a longer period, typically 14 to 28 days, to allow for the formation of large colonies.
-
Colony Counting: HPP-CFC colonies are larger than CFU-GM colonies (typically >0.5 mm in diameter) and are counted under a microscope. The inhibitory effect of the compounds is determined by comparing the number of colonies in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes involved in the evaluation of this compound analogs, the following diagrams are provided.
Caption: Experimental Workflow for Comparing Analog Potency
Caption: this compound Signaling Pathway in Anti-Fibrosis
References
- 1. [Review on biological effects and mechanism of Ac-SDKP] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of analogues of the tetrapeptide N-Acetyl-Ser-Asp-Lys-Pro (AcSDKP), an inhibitor of primitive haematopoietic cell proliferation - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Insights into AC-SDKP-Based Therapies: A Comparative Analysis
Absence of human clinical trial data for AC-SDKP (N-acetyl-seryl-aspartyl-lysyl-proline) based therapies necessitates a deep dive into preclinical studies to understand its therapeutic potential. This guide provides a comparative analysis of Ac-SDKP's performance against alternative therapeutic strategies in various animal models of cardiovascular and renal diseases. The data presented herein is derived from peer-reviewed animal studies and aims to inform researchers, scientists, and drug development professionals on the current state of Ac-SDKP research.
The tetrapeptide Ac-SDKP, a naturally occurring molecule, has demonstrated significant anti-inflammatory and anti-fibrotic properties in a multitude of preclinical investigations. It is primarily generated from its precursor, Thymosin β4, through enzymatic action and is degraded by the Angiotensin-Converting Enzyme (ACE).[1] This guide will compare the effects of exogenously administered Ac-SDKP with other agents such as ACE inhibitors and mineralocorticoid receptor antagonists in models of hypertension, myocardial infarction, and kidney disease.
Comparative Efficacy of Ac-SDKP in Cardiac Disease Models
Preclinical studies have extensively evaluated the role of Ac-SDKP in mitigating cardiac damage in models of hypertension and myocardial infarction. The following tables summarize the quantitative data from key experiments, comparing Ac-SDKP treatment to control and other therapeutic interventions.
Table 1: Effects of Ac-SDKP on Angiotensin II-Induced Cardiac Fibrosis and Inflammation in Rats
| Parameter | Control | Ang II + Vehicle | Ang II + Captopril (ACEi) | Ang II + Ac-SDKP (400 µg/kg/day) | Ang II + Ac-SDKP (800 µg/kg/day) |
| Plasma Ac-SDKP | Normal | Normal | 5-fold increase[2] | 4-fold increase[2] | 10-fold increase[2] |
| LV Macrophage Infiltration | Baseline | Significantly Increased[2] | Significantly Decreased[2] | Significantly Decreased[2] | Significantly Decreased[2] |
| LV Mast Cell Infiltration | Baseline | Significantly Increased[2] | Significantly Decreased[2] | Significantly Decreased[2] | Significantly Decreased[2] |
| LV Collagen Deposition | Baseline | Significantly Increased[2] | Significantly Decreased[2] | Significantly Decreased[2] | Significantly Decreased[2] |
| Ki-67 Positive Cells (Proliferation) | Baseline | Significantly Increased | Significantly Decreased | Not specified | Significantly Decreased |
| Blood Pressure | Normal | Hypertensive | Hypertensive[2] | Hypertensive[2] | Hypertensive[2] |
LV: Left Ventricle; ACEi: Angiotensin-Converting Enzyme inhibitor. Data extracted from a study on Angiotensin II-infused rats.[2] The effects of Ac-SDKP and Captopril on inflammation and fibrosis were independent of blood pressure changes.[3]
Table 2: Effects of Ac-SDKP in a Rat Model of Myocardial Infarction (MI)
| Parameter | Vehicle | Ac-SDKP (Prevention) | Vehicle | Ac-SDKP (Reversal) |
| Total Collagen Content (µg/mg) | 23.7 ± 0.9 | 15.0 ± 0.7[4] | 22.6 ± 2.2 | 14.4 ± 1.6[4] |
| Infiltrating Macrophages (/mm²) | 264.7 ± 8.1 | 170.2 ± 9.2[4] | 257.5 ± 9.1 | 153.1 ± 8.5[4] |
| TGF-β Positive Cells (/mm²) | 195.6 ± 8.4 | 129.6 ± 5.7[4] | 195.6 ± 8.4 | 130.7 ± 10.8[4] |
| Blood Pressure | No Change | No Change[4] | No Change | No Change[4] |
| Left Ventricular Hypertrophy | No Change | No Change[4] | No Change | No Change[4] |
Data from a study in rats with heart failure after myocardial infarction.[4] The "Prevention" group received Ac-SDKP shortly after MI, while the "Reversal" group started treatment at a later stage.
Table 3: Impact of Ac-SDKP on Post-Myocardial Infarction Mortality in Mice
| Outcome | Vehicle Treated | Ac-SDKP Treated |
| Cardiac Rupture Incidence | 51.0% (26 of 51) | 27.3% (12 of 44)[5] |
| Mortality Rate | 56.9% (29 of 51) | 31.8% (14 of 44)[5] |
This study highlights a significant survival benefit with Ac-SDKP treatment in a mouse model of acute MI.[5]
Comparative Efficacy of Ac-SDKP in Renal Disease Models
Ac-SDKP has also been investigated for its protective effects in preclinical models of kidney disease, where it has shown promise in reducing fibrosis and inflammation.
Table 4: Effects of Ac-SDKP on High Salt-Induced Renal Injury in Dahl Salt-Sensitive (SS) Rats
| Parameter | High Salt (HS) + Vehicle | HS + Low Dose Ac-SDKP | HS + High Dose Ac-SDKP |
| Albuminuria (mg/24h) | 94 ± 10 | Not Significantly Different | 57 ± 7[6] |
| Renal Interstitial Fibrosis | Severe | Significantly Prevented[6] | Significantly Prevented[6] |
| Glomerulosclerosis | Severe | Significantly Abrogated[6] | Significantly Abrogated[6] |
| Macrophage Infiltration | Increased | - | Completely Inhibited[6] |
| Blood Pressure | Hypertensive | No Change[6] | No Change[6] |
In this model of salt-sensitive hypertension, Ac-SDKP demonstrated renal protection independent of blood pressure reduction.[6]
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design of the cited studies, the following diagrams are provided.
Experimental Protocols
The preclinical studies cited in this guide employed rigorous methodologies to assess the efficacy of Ac-SDKP. Below are summaries of the key experimental protocols.
Angiotensin II-Induced Hypertension Model in Rats[2]
-
Animals: Male Sprague-Dawley rats.
-
Induction of Hypertension: Continuous subcutaneous infusion of Angiotensin II (Ang II) at a rate of 750 µg/kg per day.
-
Treatment Groups:
-
Control (no Ang II).
-
Ang II + Vehicle.
-
Ang II + Captopril (an ACE inhibitor) in drinking water (100 mg/kg per day).
-
Ang II + Ac-SDKP subcutaneous infusion (400 µg/kg per day).
-
Ang II + Ac-SDKP subcutaneous infusion (800 µg/kg per day).
-
-
Duration: 4 weeks.
-
Key Analyses: Measurement of plasma Ac-SDKP levels, immunohistochemical analysis of left ventricular tissue for macrophage and mast cell infiltration, collagen deposition (fibrosis), and cell proliferation (Ki-67 staining). Blood pressure was monitored throughout the study.
Myocardial Infarction Model in Rats[4]
-
Animals: Male Lewis rats.
-
Induction of Myocardial Infarction (MI): Ligation of the left anterior descending coronary artery.
-
Treatment Protocols:
-
Prevention Study: Treatment with Ac-SDKP or vehicle initiated shortly after MI induction.
-
Reversal Study: Treatment with Ac-SDKP or vehicle initiated at a later time point after MI.
-
-
Key Analyses: Histological assessment of total collagen content, interstitial collagen volume fraction, and perivascular collagen in the non-infarcted area of the left ventricle. Immunohistochemistry was used to quantify infiltrating macrophages and TGF-β positive cells. Cardiac function and blood pressure were also monitored.
Myocardial Infarction Model in Mice[5]
-
Animals: C57BL/6 mice.
-
Induction of Myocardial Infarction (MI): Ligation of the left descending coronary artery.
-
Treatment: Continuous infusion of either vehicle or Ac-SDKP (1.6 mg/kg/day) via an osmotic minipump.
-
Duration: 7 days for assessment of cardiac rupture and mortality.
-
Key Analyses: Determination of the incidence of cardiac rupture and overall mortality.
Dahl Salt-Sensitive Rat Model of Renal Injury[6]
-
Animals: Dahl salt-sensitive (SS) rats.
-
Induction of Renal Injury: High salt (HS) diet.
-
Treatment Groups:
-
HS + Vehicle.
-
HS + Low dose Ac-SDKP.
-
HS + High dose Ac-SDKP.
-
-
Key Analyses: Measurement of albuminuria and proteinuria as markers of kidney damage. Histological evaluation of renal interstitial fibrosis and glomerulosclerosis. Assessment of inflammatory cell infiltration in the kidney. Blood pressure was monitored.
References
- 1. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ac-SDKP reverses inflammation and fibrosis in rats with heart failure after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ac-SDKP decreases mortality and cardiac rupture after acute myocardial infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Renal Protective Effect of N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP) in Dahl Salt-Sensitive rats - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of AC-SDKP-NH2 in Preclinical Models of Fibrosis: A Meta-Analysis
The tetrapeptide N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), or AC-SDKP-NH2, is an endogenous peptide that has demonstrated significant anti-fibrotic properties across a range of preclinical disease models.[1][2] Initially identified as a negative regulator of hematopoietic stem cell proliferation, its role as a potent anti-inflammatory and anti-fibrotic agent has garnered substantial interest in the scientific community.[3] Ac-SDKP is a natural substrate for the N-domain of angiotensin-converting enzyme (ACE), and its plasma concentration is markedly increased by ACE inhibitors, suggesting a mechanistic link to the anti-fibrotic effects of these drugs.[2][4][5]
This guide provides a comparative meta-analysis of the efficacy of this compound in various preclinical fibrosis models, including pulmonary, cardiac, renal, and hepatic fibrosis. The data presented is intended for researchers, scientists, and drug development professionals to objectively evaluate its performance against controls and, where data is available, other therapeutic alternatives.
Efficacy in Pulmonary Fibrosis
AC-SDKP has been extensively studied in models of pulmonary fibrosis, most notably those induced by bleomycin and silica. A meta-analysis of 18 preclinical studies involving 428 animal models concluded that AC-SDKP has a significant inhibitory effect on the progression of pulmonary fibrosis.[6] It consistently reduces key fibrotic markers such as α-smooth muscle actin (α-SMA), collagen deposition, and transforming growth factor-beta (TGF-β) levels.[6]
Table 1: Quantitative Efficacy of AC-SDKP in Rodent Models of Pulmonary Fibrosis
| Model | Species | Key Efficacy Endpoint | AC-SDKP Treatment Effect | Control/Comparator | Reference |
| Silicosis | Rat | Area of Silicosis Nodules | ↓ 67.93% vs. Silicotic Model | Untreated Silicotic Model | [7] |
| Rat | Hydroxyproline Content | ↓ 58.18% vs. Silicotic Model | Untreated Silicotic Model | [7] | |
| Rat | Type I Collagen Expression | ↓ 58.13% vs. Silicotic Model | Untreated Silicotic Model | [7] | |
| Rat | Type III Collagen Expression | ↓ 70.70% vs. Silicotic Model | Untreated Silicotic Model | [7] | |
| Bleomycin-induced | Mouse | Lung Collagen Content | Significantly decreased vs. Bleomycin | Bleomycin-only treated | [2] |
| Mouse | α-SMA Expression | Significantly decreased vs. Bleomycin | Bleomycin-only treated | [2] | |
| Mouse | TGF-β Expression | Significantly decreased vs. Bleomycin | Bleomycin-only treated | [2] | |
| Mouse | IL-17 Expression | Significantly decreased vs. Bleomycin | Bleomycin-only treated | [2] |
Experimental Protocol: Rat Model of Silicosis-Induced Pulmonary Fibrosis
This protocol provides a representative example of how the anti-fibrotic effects of AC-SDKP are evaluated in a preclinical setting.[7][8]
-
Animal Model: Male Wistar rats are randomly divided into experimental groups, including a control group, a silicosis model group, and AC-SDKP treatment groups (preventive and therapeutic).[7]
-
Fibrosis Induction: To induce silicosis, rats in the model and treatment groups receive a single intratracheal instillation of a silica suspension (e.g., 1 ml of a 50 mg/ml suspension). Control animals receive sterile normal saline.[7]
-
Treatment Regimen:
-
Therapeutic (Post-treatment): Four weeks after silica instillation, rats are administered AC-SDKP (e.g., 800 µg/kg/day) via subcutaneous osmotic pumps for an additional four weeks.[7][8]
-
Preventive (Pre-treatment): AC-SDKP administration begins 48 hours prior to silica instillation and continues for the duration of the study (e.g., eight weeks).[7][8]
-
-
Endpoint Analysis (at 4 and 8 weeks):
-
Histology: Lung tissues are harvested, fixed, and stained with Hematoxylin and Eosin (H&E) and Masson's Trichrome to assess inflammation and collagen deposition, respectively. The area of silicotic nodules is quantified.[7]
-
Biochemical Analysis: Lung hydroxyproline content, a quantitative marker of collagen, is measured.[7]
-
Protein Expression: Western blot analysis is used to quantify the expression of key fibrotic proteins, including Type I and Type III collagen, α-SMA, and TGF-β1 in lung tissue homogenates.[7][8]
-
Caption: General workflow for evaluating AC-SDKP efficacy in preclinical fibrosis.
Efficacy in Cardiac Fibrosis
In models of hypertensive and post-myocardial infarction (MI) cardiac fibrosis, AC-SDKP demonstrates significant therapeutic and preventative effects. It effectively reverses established cardiac fibrosis and prevents its development by reducing collagen deposition, inflammation, and profibrotic cytokine expression.[3][4] These effects are often independent of changes in blood pressure.[4][5]
Table 2: Quantitative Efficacy of AC-SDKP in Rodent Models of Cardiac Fibrosis
| Model | Species | Key Efficacy Endpoint | AC-SDKP Treatment Effect | Control/Comparator | Reference |
| Myocardial Infarction | Rat | Total Collagen Content (Reversal) | From 22.6 to 14.4 µg/mg (↓ 36.3%) | MI-Vehicle | [3][9] |
| Rat | Total Collagen Content (Prevention) | From 23.7 to 15.0 µg/mg (↓ 36.7%) | MI-Vehicle | [3][9] | |
| Rat | Infiltrating Macrophages (Reversal) | From 257.5 to 153.1 cells/mm² (↓ 40.5%) | MI-Vehicle | [3][9] | |
| Rat | Infiltrating Macrophages (Prevention) | From 264.7 to 170.2 cells/mm² (↓ 35.7%) | MI-Vehicle | [3][9] | |
| Rat | TGF-β-positive cells (Reversal) | From 195.6 to 130.7 cells/mm² (↓ 33.2%) | MI-Vehicle | [3][9] | |
| Renovascular Hypertension | Rat | Left Ventricle (LV) Collagen | Dose-dependent reversal of increase | Hypertensive Vehicle | [4][10] |
| Rat | LV TGF-β Expression | Significantly reversed increase | Hypertensive Vehicle | [4][10] | |
| Rat | LV CTGF Expression | Significantly reversed increase | Hypertensive Vehicle | [4][10] | |
| Ang II-infusion | Rat | LV Macrophage Infiltration | Mimicked effect of Captopril (ACEi) | Ang II-Vehicle | [5] |
| Rat | LV Collagen Deposition | Mimicked effect of Captopril (ACEi) | Ang II-Vehicle | [5] |
Experimental Protocol: Rat Model of Post-Myocardial Infarction (MI) Cardiac Fibrosis
This protocol details a method for assessing both the preventative and reversal effects of AC-SDKP on cardiac fibrosis following MI.[3]
-
Animal Model: Male Lewis inbred rats are used.
-
MI Induction: A permanent ligation of the left anterior descending (LAD) coronary artery is performed to induce myocardial infarction. Sham-operated animals undergo the same procedure without ligation.
-
Treatment Regimen: AC-SDKP or vehicle (saline) is delivered via a subcutaneously implanted mini-osmotic pump.
-
Prevention Protocol: The pump is implanted 7 days before MI induction and infusion continues for 4 months post-MI.
-
Reversal Protocol: The pump is implanted 2 months after MI induction, once fibrosis is established, and infusion continues for an additional 2 months.
-
-
Endpoint Analysis:
-
Cardiac Function: Echocardiography is performed to assess cardiac function (e.g., ejection fraction).
-
Histology: Hearts are excised, and the non-infarcted left ventricle is analyzed. Tissues are stained with Picrosirius red to quantify interstitial and perivascular collagen volume fraction.
-
Immunohistochemistry: Staining is performed to identify and quantify infiltrating macrophages (e.g., using ED-1 antibody) and TGF-β-positive cells in the myocardium.
-
Biochemical Analysis: Total collagen content in the non-infarcted myocardium is determined.
-
Efficacy in Renal and Hepatic Fibrosis
While less extensively documented than pulmonary and cardiac models, studies show AC-SDKP also has beneficial effects in kidney and liver fibrosis.[11][12] In diabetic nephropathy, AC-SDKP is highlighted as a valuable therapeutic peptide for combating kidney fibrosis.[1][13] In the liver, a modified version of AC-SDKP with a D-amino acid substitution showed increased stability and enhanced anti-fibrotic effects.[12]
Table 3: Efficacy of AC-SDKP in Rodent Models of Renal and Hepatic Fibrosis
| Model | Organ | Species | Key Efficacy Endpoint | AC-SDKP Treatment Effect | Control/Comparator | Reference |
| Diabetic Nephropathy | Kidney | Rat/Mouse | Fibroblast activation | Inhibits activation | Diabetic Model | [11] |
| Kidney | Rat/Mouse | Endothelial-mesenchymal transition | Targets and inhibits | Diabetic Model | [1] | |
| Carbon Tetrachloride | Liver | Rat | Hepatic fibrosis markers | Significantly reduced | CCl4-only treated | [12] |
Mechanism of Action: Signaling Pathways
The anti-fibrotic effect of AC-SDKP is multifactorial, primarily involving the inhibition of pro-fibrotic signaling and inflammatory pathways. A key mechanism is the attenuation of the TGF-β1 signaling cascade. AC-SDKP has been shown to inhibit the expression of TGF-β1 and its receptors, thereby preventing the downstream activation and nuclear translocation of Smad proteins (e.g., Smad2), which are critical for the transcription of pro-fibrotic genes like collagen and α-SMA.[3][8][14] This leads to reduced differentiation of fibroblasts into myofibroblasts, the primary cells responsible for extracellular matrix deposition.[8][14]
Furthermore, AC-SDKP's action is intertwined with the renin-angiotensin system (RAS). By inhibiting Angiotensin II (Ang II)-induced fibroblast differentiation, it counteracts a major pro-fibrotic pathway.[15] It also exerts potent anti-inflammatory effects by reducing the infiltration of macrophages and mast cells into fibrotic tissue, thereby decreasing the local concentration of pro-fibrotic cytokines.[3][5]
Caption: AC-SDKP inhibits fibrosis via TGF-β/Smad and inflammatory pathways.
References
- 1. N-acetyl-seryl-aspartyl-lysyl-proline is a valuable endogenous antifibrotic peptide for kidney fibrosis in diabetes: An update and translational aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preventive and therapeutic effects of thymosin β4 N-terminal fragment Ac-SDKP in the bleomycin model of pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ac-SDKP Reverses Cardiac Fibrosis in Rats With Renovascular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antifibrotic effect of Ac-SDKP and angiotensin-converting enzyme inhibition in hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 6. [Meta-analysis of Ac-SDKP inhibition of Pulmonary fibrosis in animal models] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Anti-fibrotic effect of N-acetyl-seryl-aspartyl-lysyl-proline in lung of rat with silicosis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A new antifibrotic target of Ac-SDKP: inhibition of myofibroblast differentiation in rat lung with silicosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Ac-SDKP reverses inflammation and fibrosis in rats with heart failure after myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ac-SDKP reverses cardiac fibrosis in rats with renovascular hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. N-acetyl-seryl-aspartyl-lysyl-proline: a valuable endogenous anti-fibrotic peptide for combating kidney fibrosis in diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. d-amino acid modification protects N-Acetyl-seryl-aspartyl-lysyl-proline from physiological hydroxylation and increases its antifibrotic effects on hepatic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. N-acetyl-seryl-aspartyl-lysyl-proline: a valuable endogenous anti-fibrotic peptide for combating kidney fibrosis in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A New Antifibrotic Target of Ac-SDKP: Inhibition of Myofibroblast Differentiation in Rat Lung with Silicosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Influence of the interaction between Ac-SDKP and Ang II on the pathogenesis and development of silicotic fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Establishing the Safety Profile of AC-SDKP-NH2 for Therapeutic Use: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
N-acetyl-seryl-aspartyl-lysyl-proline (Ac-SDKP), a naturally occurring tetrapeptide, has garnered significant interest for its potent anti-inflammatory and anti-fibrotic properties. Its therapeutic potential is being explored in a range of conditions, particularly cardiovascular and renal diseases.[1][2][3][4] Establishing a robust safety profile is paramount for its clinical translation. This guide provides a comparative analysis of the safety of Ac-SDKP against established therapeutic alternatives, supported by available experimental data and detailed methodologies.
Executive Summary
Comparative Safety Profile
The following table summarizes the known safety profiles of Ac-SDKP and two common therapeutic alternatives for cardiovascular and renal fibrosis.
| Feature | Ac-SDKP-NH2 | Lisinopril (ACE Inhibitor) | Eplerenone (Mineralocorticoid Receptor Antagonist) |
| Reported Adverse Effects | No significant adverse effects reported in preclinical and clinical studies.[5] | Common: Dizziness, cough, headache, diarrhea, fatigue, rash.[6] Serious: Angioedema, hypotension, hyperkalemia, renal impairment, hepatic failure, neutropenia.[7][8] | Common: Hyperkalemia. Serious: Severe allergic reactions, kidney problems.[9][10] |
| Contraindications | No known contraindications. | History of angioedema, bilateral renal artery stenosis, concomitant use with aliskiren in diabetic patients, pregnancy.[7] | Hyperkalemia, severe renal impairment, concomitant use with strong CYP3A4 inhibitors.[9] |
| Toxicity Data (LD50) | Not publicly available. | Oral LD50 in rats: >2 g/kg. | Oral LD50 in rats: >1000 mg/kg. |
| Monitoring Requirements | Not specified in available literature. | Blood pressure, serum potassium, renal function (BUN/creatinine) should be monitored, especially after initiation and dose adjustments.[7] | Serum potassium and renal function should be assessed prior to and during treatment.[11] |
| Mechanism of Action | Anti-inflammatory and anti-fibrotic effects, potentially through inhibition of the TGF-β/Smad signaling pathway.[3][12] | Inhibits angiotensin-converting enzyme (ACE), leading to decreased angiotensin II production and increased bradykinin levels. Also increases endogenous Ac-SDKP levels.[2][13] | Blocks the binding of aldosterone to the mineralocorticoid receptor, reducing sodium and water retention. |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the interpretation and replication of safety and efficacy data. Below are representative methodologies for key experiments cited in the literature for Ac-SDKP and its alternatives.
In Vivo Safety and Efficacy Studies in Animal Models
Objective: To assess the long-term safety and therapeutic efficacy of Ac-SDKP in a rat model of myocardial infarction (MI).
Methodology:
-
Animal Model: Male rats are subjected to surgical ligation of the left anterior descending coronary artery to induce MI. A sham-operated group serves as the control.
-
Treatment: Rats with MI are randomly assigned to receive either vehicle (saline) or Ac-SDKP (e.g., 800 µg/kg/day) via a subcutaneously implanted osmotic minipump for a specified duration (e.g., 4 months).
-
Monitoring:
-
Cardiac Function: Assessed by echocardiography at baseline and at the end of the study. Parameters measured include left ventricular diastolic dimension (LVDd), ejection fraction (EF), and the ratio of early to late ventricular filling velocities (E/A ratio).
-
Blood Pressure and Heart Rate: Monitored regularly using the tail-cuff method.
-
Histological Analysis: At the end of the study, hearts are excised, and tissue sections are stained with Masson's trichrome to quantify interstitial fibrosis. Myocyte cross-sectional area is measured to assess hypertrophy.
-
Biomarker Analysis: Plasma levels of inflammatory markers (e.g., TGF-β1) and cardiac troponins can be measured by ELISA.
-
-
Data Analysis: Statistical comparisons are made between the sham, MI-vehicle, and MI-Ac-SDKP groups.
This protocol is a composite based on methodologies described in studies such as Rasoul et al., 2004.[14]
Signaling Pathways and Experimental Workflows
Ac-SDKP Biosynthesis and Degradation Pathway
The following diagram illustrates the enzymatic pathway for the generation and degradation of Ac-SDKP.
Caption: Biosynthesis and degradation pathway of Ac-SDKP.
Experimental Workflow for In Vivo Safety Assessment
This diagram outlines a typical workflow for assessing the safety of a therapeutic agent in an animal model.
Caption: General experimental workflow for in vivo safety assessment.
Logical Relationship in Therapeutic Strategy
This diagram illustrates the rationale for considering Ac-SDKP as a therapeutic agent, particularly in relation to ACE inhibitors.
Caption: Rationale for Ac-SDKP as a direct therapeutic agent.
Conclusion
Ac-SDKP presents a promising safety profile for therapeutic use, particularly when compared to existing treatments for fibrotic diseases. Its endogenous nature and the lack of reported adverse effects in numerous studies underscore its potential as a well-tolerated therapeutic agent.[5] Further dedicated toxicology studies, including the determination of an LD50 and comprehensive dose-range finding studies, will be essential to fully delineate its safety margins and support its progression into later-stage clinical trials. The continued investigation of Ac-SDKP and its analogues holds significant promise for the development of safer and more effective anti-fibrotic therapies.
References
- 1. The anti-inflammatory peptide Ac-SDKP is released from thymosin-β4 by renal meprin-α and prolyl oligopeptidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-inflammatory peptide Ac-SDKP: Synthesis, role in ACE inhibition, and its therapeutic potential in hypertension and cardiovascular diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Role of Tβ4-POP-Ac-SDKP Axis in Organ Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ac-SDKP peptide [novoprolabs.com]
- 5. peptidesciences.com [peptidesciences.com]
- 6. Lisinopril: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 7. Lisinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Lisinopril (Prinivil, Zestril, others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. Eplerenone - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Eplerenone (Inspra): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 11. Safety profile of mineralocorticoid receptor antagonists: Spironolactone and eplerenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ac-SDKP Reverses Cardiac Fibrosis in Rats With Renovascular Hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Prolyl Oligopeptidase Is Involved in Release of the Antifibrotic Peptide Ac-SDKP - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ac-SDKP Reverses Inflammation and Fibrosis in Rats With Heart Failure After Myocardial Infarction - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of AC-SDKP-NH2
All waste containing Ac-SDKP-NH2 must be treated as hazardous chemical waste. It is imperative to consult your institution's Environmental Health and Safety (EHS) department to ensure adherence to local, state, and federal regulations.[1][2] Never dispose of peptides in regular trash or pour solutions down the drain.[1][3]
Waste Segregation and Collection
Proper segregation of waste streams is the foundation of a safe disposal plan. Different forms of this compound waste should be collected in separate, clearly labeled, and appropriate containers.
1. Solid Waste: This category includes unused or expired lyophilized this compound powder, contaminated personal protective equipment (PPE) such as gloves and weighing papers, and empty vials.
-
Collection: Place all solid waste contaminated with this compound into a designated, leak-proof hazardous waste container lined with a heavy-duty plastic bag.[4]
-
Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name "this compound contaminated debris."[4]
2. Liquid Waste: This includes unused this compound solutions, experimental buffers containing the peptide, and the initial rinse of any contaminated labware.
-
Aqueous Solutions: Collect all aqueous solutions containing this compound in a dedicated, leak-proof, and chemically compatible container. The container should be labeled "Hazardous Aqueous Waste containing this compound."
-
Organic Solvent Solutions: If this compound is dissolved in organic solvents such as DMSO or ethanol, these waste streams must be collected separately.
-
DMSO Solutions: Collect in a designated container for organic solvent waste.[5][6] Label the container with "Dimethyl Sulfoxide Waste" and list all chemical constituents, including "this compound," with their approximate percentages.[5]
-
Ethanol Solutions: Collect in a container designated for flammable liquid waste.[7][8] The container should be properly labeled as "Hazardous Flammable Waste" and list all contents. Do not store with incompatible chemicals like strong oxidizing agents.[7]
-
3. Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated sharps container.
Decontamination of Labware
-
Initial Rinse: The first rinse of any non-disposable labware (e.g., glass beakers, magnetic stir bars) that has been in contact with this compound must be collected as liquid hazardous waste.[4]
-
Cleaning: After the initial rinse, labware can be further decontaminated by washing with an appropriate laboratory detergent.
Storage of Waste
All hazardous waste containers must be kept tightly sealed when not in use and stored in a designated, well-ventilated hazardous waste accumulation area.[5][9] Flammable waste should be stored in a flammable materials cabinet.[5]
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of different types of this compound waste.
Caption: Workflow for the proper disposal of this compound waste.
Summary of Waste Management Procedures
| Waste Type | Container Type | Labeling Requirements | Storage Location |
| Solid Waste (Lyophilized powder, contaminated PPE, empty vials) | Leak-proof container with a heavy-duty liner | "Hazardous Waste" "this compound contaminated debris" | Designated Hazardous Waste Area |
| Aqueous Solutions | Leak-proof, chemically compatible container | "Hazardous Aqueous Waste" List all chemical components | Designated Hazardous Waste Area |
| DMSO Solutions | Chemically compatible container for organic waste | "Dimethyl Sulfoxide Waste" List all chemical components and percentages | Flammable Materials Cabinet |
| Ethanol Solutions | Container for flammable liquid waste | "Hazardous Flammable Waste" List all chemical components | Flammable Materials Cabinet |
| Contaminated Sharps | Designated Sharps Container | Standard biohazard/sharps labeling | Designated Sharps Waste Area |
By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting personnel and the environment. Always prioritize safety and consult with your institution's EHS department for specific guidance.
References
- 1. peptide24.store [peptide24.store]
- 2. benchchem.com [benchchem.com]
- 3. puretidestherapy.com [puretidestherapy.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. uwaterloo.ca [uwaterloo.ca]
- 7. Proper Waste Disposal - Ethanol Impacts [ethanolimpacts.weebly.com]
- 8. collectandrecycle.com [collectandrecycle.com]
- 9. depts.washington.edu [depts.washington.edu]
Personal protective equipment for handling AC-SDKP-NH2
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling the tetrapeptide Ac-SDKP-NH2. The following procedures are based on established best practices for handling research-grade peptides to ensure a secure laboratory environment and maintain the integrity of your work. While specific hazard data for this compound is not fully established, it should be handled as a potentially hazardous chemical, taking precautions to avoid inhalation, skin, and eye contact.[1]
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary barrier against accidental exposure to chemical, biological, and radiological materials.[2] A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1][2][3] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1] Must meet ANSI Z87.1 standards.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1][3] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance.[1] Gloves should be inspected before use and changed immediately if they become contaminated or torn.[4] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect skin and personal clothing from potential splashes and contamination.[1][4] |
| Respiratory Protection | Fume Hood or Biosafety Cabinet | Recommended when weighing or handling the lyophilized powder to avoid the inhalation of fine particles, which can easily become airborne.[4] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: Handling and Storage
Proper handling and storage protocols are critical for minimizing exposure risk and maintaining the stability and integrity of this compound.[3][4]
Handling:
-
Review Safety Data Sheet (SDS): Before working with any new chemical, always review its SDS for specific hazard information.[4][5]
-
Designated Work Area: Confine all handling of the peptide to a designated, clean, and organized laboratory area or bench.[4]
-
Avoid Cross-Contamination: Use fresh, sterile equipment (e.g., pipette tips, vials, syringes) for each peptide or experimental step.[4]
-
Reconstitution: When reconstituting the lyophilized powder, do so carefully within a fume hood or biosafety cabinet to prevent aerosolization.[4] For neutral or hydrophobic peptides, organic solvents like DMSO or DMF may be necessary, followed by slow dilution into an aqueous buffer.[5]
Storage:
-
Lyophilized Powder: For long-term storage, lyophilized this compound should be kept at -20°C or -80°C in a tightly sealed container to protect it from moisture.[4][5]
-
Solutions: Once reconstituted, peptide solutions are significantly less stable.[5] It is recommended to:
Disposal Plan
The disposal of this compound and any contaminated materials must comply with local, state, and federal regulations.[4] Peptides should be treated as chemical waste and never be disposed of in regular trash or down the drain.[1]
| Waste Type | Disposal Procedure |
| Solid Waste | All materials contaminated with the peptide, such as gloves, pipette tips, and empty vials, should be collected in a designated, clearly labeled, and leak-proof hazardous waste container.[1][3] |
| Liquid Waste | Unused or waste solutions of this compound should be collected in a labeled hazardous waste container.[2] |
| Institutional Protocols | Coordinate with your institution's Environmental Health and Safety (EHS) department for regular pickup and compliant disposal through a licensed hazardous waste contractor.[3][4] |
Experimental Workflow for Safe Handling
The following diagram outlines a standard workflow for the safe handling of this compound in a laboratory setting, from preparation to disposal. Adherence to these steps is critical for minimizing exposure and ensuring research integrity.[2]
Caption: A step-by-step workflow for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
